molecular formula C13H18FN B5364731 3-[2-(3-fluorophenyl)ethyl]piperidine

3-[2-(3-fluorophenyl)ethyl]piperidine

Cat. No.: B5364731
M. Wt: 207.29 g/mol
InChI Key: PCXKXICZCAYOGM-UHFFFAOYSA-N
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Description

3-[2-(3-Fluorophenyl)ethyl]piperidine is a fluorinated piperidine derivative of significant interest in medicinal chemistry and neuroscience research. Piperidine is a fundamental heterocyclic scaffold in drug discovery, present in a wide array of therapeutic agents . Compounds featuring a phenethylpiperidine structure have been extensively investigated for their interactions with key neurological targets. Notably, research on structurally analogous phenyl-substituted piperidine compounds has identified them as potent inhibitors of the Vesicular Monoamine Transporter 2 (VMAT2) . VMAT2 is a crucial pharmacological target for modulating the release and uptake of neurotransmitters like dopamine, and its inhibitors are explored as potential treatments for substance use disorders, including methamphetamine addiction . Furthermore, piperidine-based compounds are actively studied for their activity at opioid receptors, with some derivatives functioning as potent and selective kappa opioid receptor antagonists . The incorporation of the 3-fluorophenyl moiety is a common strategy in lead optimization, as fluorine can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity . This makes this compound a valuable chemical building block for researchers developing novel psychoactive substances, probing neuropharmacological mechanisms, and conducting structure-activity relationship (SAR) studies. This product is intended for research purposes only in a controlled laboratory setting.

Properties

IUPAC Name

3-[2-(3-fluorophenyl)ethyl]piperidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18FN/c14-13-5-1-3-11(9-13)6-7-12-4-2-8-15-10-12/h1,3,5,9,12,15H,2,4,6-8,10H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCXKXICZCAYOGM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)CCC2=CC(=CC=C2)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18FN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Advanced Synthesis and Characterization of 3-[2-(3-fluorophenyl)ethyl]piperidine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Pharmacological Context

The functionalization of saturated nitrogen heterocycles is a cornerstone of modern medicinal chemistry. The target molecule, 3-[2-(3-fluorophenyl)ethyl]piperidine , is a highly valuable fluorinated pharmacophore and building block. Characterized by a molecular weight of 207 g/mol , a LogP of 3.45, and a topological polar surface area (tPSA) of 12.0 Ų[1], this compound exhibits ideal physicochemical properties for central nervous system (CNS) penetration.

Retrosynthetic Strategy & Route Justification

Our synthetic route is designed around the strategic use of 3-ethynylpyridine , a highly versatile heterocyclic building block[2].

  • C-C Bond Formation: The carbon skeleton is assembled via a regioselective Sonogashira cross-coupling between 3-ethynylpyridine and 1-fluoro-3-iodobenzene. This palladium-catalyzed sp²-sp coupling is highly reliable and avoids the need for complex directing groups[3].

  • Global Reduction: The intermediate alkyne-pyridine complex is subjected to exhaustive catalytic hydrogenation. By utilizing Adams' catalyst (PtO₂) in an acidic medium, we simultaneously reduce the alkyne to an alkane (requiring 2 equivalents of H₂) and the aromatic pyridine ring to a piperidine (requiring 3 equivalents of H₂)[4].

SynthesisRoute SM1 3-Ethynylpyridine (CAS: 2510-23-8) Step1 Sonogashira Coupling Pd(PPh3)2Cl2, CuI, Et3N SM1->Step1 SM2 1-Fluoro-3-iodobenzene (CAS: 1121-86-4) SM2->Step1 Int1 Intermediate: 3-((3-fluorophenyl)ethynyl)pyridine Step1->Int1 Step2 Global Hydrogenation PtO2, H2 (50 psi), AcOH Int1->Step2 Target Target Molecule: This compound Step2->Target

Synthetic workflow from starting materials to this compound.

Step-by-Step Experimental Methodologies

Phase I: Sonogashira Cross-Coupling

Objective: Synthesis of 3-((3-fluorophenyl)ethynyl)pyridine.

  • System Setup: Flame-dry a 250 mL Schlenk flask under argon. Add 3-ethynylpyridine (1.0 equiv, 10 mmol) and 1-fluoro-3-iodobenzene (1.05 equiv, 10.5 mmol).

  • Catalyst Loading: Introduce Pd(PPh₃)₂Cl₂ (5 mol%) and CuI (10 mol%).

  • Reaction Matrix: Suspend the mixture in anhydrous THF (50 mL, 0.2 M) and Triethylamine (3.0 equiv). Degas the solution via three freeze-pump-thaw cycles.

  • Execution: Stir the reaction mixture at 30 °C for 12 hours.

  • Mechanistic Causality: CuI generates the copper acetylide in situ, facilitating transmetalation to the Pd(II) center following the oxidative addition of the aryl iodide. Maintaining a mild temperature (30 °C) and strict anaerobic conditions is critical to suppress the oxidative Glaser homocoupling of the terminal alkyne, a common degradative side reaction[3][5].

  • Self-Validating Workup: Quench with saturated aqueous NH₄Cl to complex residual copper. Extract with EtOAc (3 × 50 mL). The organic layer is dried over Na₂SO₄, concentrated, and purified via silica gel chromatography (Hexane/EtOAc 8:2) to yield the intermediate.

Phase II: Global Catalytic Hydrogenation

Objective: Exhaustive reduction to this compound.

  • System Setup: In a high-pressure Parr hydrogenation vessel, dissolve the purified intermediate (1.0 equiv, 5 mmol) in glacial acetic acid (50 mL, 0.1 M).

  • Catalyst Loading: Add PtO₂ (Adams' catalyst, 5 mol%)[4].

  • Execution: Purge the vessel with argon, then pressurize with clean H₂ gas to 50 psi. Shake at room temperature for 8–10 hours[4].

  • Mechanistic Causality: Pyridine rings are highly stable and their basic nitrogen lone pair strongly coordinates to late transition metals, effectively poisoning the catalyst[6]. By utilizing glacial acetic acid, the pyridine nitrogen is protonated to form a pyridinium ion. This protonation disrupts catalyst coordination and activates the electron-deficient ring toward hydrogen transfer[6]. Concurrently, PtO₂ is reduced in situ to highly active Pt(0) black, driving the exhaustive reduction[4].

  • Self-Validating Workup: Vent H₂ gas safely. Filter the crude mixture through a tightly packed pad of Celite to remove the pyrophoric platinum catalyst.

  • Neutralization (Critical): The product now exists as a piperidinium acetate salt. Concentrate the filtrate under reduced pressure, cool to 0 °C, and carefully neutralize with saturated aqueous NaHCO₃ until pH > 8 to liberate the free base[4]. Extract with EtOAc, dry, and concentrate to yield the final target.

HydrogenationMech N1 Pyridine Intermediate N2 Protonation in AcOH (Pyridinium Ion Formation) N1->N2 N3 Adsorption onto Pt Surface (PtO2 -> Pt(0) active species) N2->N3 N4 Sequential H2 Addition (Alkyne & Ring Reduction) N3->N4 N5 Desorption & Neutralization (Piperidine Free Base) N4->N5

Mechanistic pathway of PtO2-catalyzed global hydrogenation in acidic media.

Analytical Characterization & In-Process Controls

To ensure scientific integrity, the synthetic workflow must be treated as a self-validating system. Quantitative tracking of reaction progress and final product verification are summarized below.

Table 1: Physicochemical Properties of Target Molecule

Property Value
Chemical Formula C₁₃H₁₈FN
Molecular Weight 207.29 g/mol [1]
LogP 3.45[1]
Topological Polar Surface Area (tPSA) 12.0 Ų[1]
Hydrogen Bond Donors / Acceptors 1 / 1[1]

| Rotatable Bonds | 3[1] |

Table 2: In-Process Control (IPC) & Analytical Validation Metrics

Process Step Analytical Technique Expected Observation / Validation Metric
Phase I: Sonogashira TLC (Hexane/EtOAc 8:2) Disappearance of 3-ethynylpyridine (R_f ~0.3); appearance of new UV-active spot (R_f ~0.6).
Phase I: Sonogashira LC-MS (ESI+) Base peak at m/z [M+H]⁺ = 198.1 (Intermediate).
Phase II: Hydrogenation H₂ Uptake Monitoring Cessation of pressure drop in Parr shaker (indicating consumption of theoretical 5 equiv. H₂).
Phase II: Hydrogenation ¹H NMR (CDCl₃) Complete disappearance of aromatic pyridine protons (δ 7.2–8.6 ppm) and alkyne signals.

| Final Product | LC-MS (ESI+) | Base peak at m/z [M+H]⁺ = 208.1 (Target molecule). |

Conclusion

The synthesis of this compound exemplifies the power of combining transition-metal catalyzed cross-coupling with heterogeneous catalytic hydrogenation. By carefully controlling the electronic state of the heterocyclic intermediate—specifically via protonation in glacial acetic acid—we bypass the traditional pitfalls of catalyst poisoning. This scalable, two-step methodology provides high-purity access to a critical fluorinated pharmacophore.

References

  • Hit2Lead - this compound | SC-54941836. Available at: 1

  • Nbinno - The Role of 3-Ethynylpyridine in Modern Material Science. Available at:2

  • Asian Journal of Chemistry - Catalytic Hydrogenation of Substituted Pyridines with PtO2 Catalyst. Available at: 4

  • DICP - Efficient Asymmetric Hydrogenation of Pyridines. Available at: 6

  • NIH / PMC - Structure–Activity Relationship Study of 3-Alkynyl-6-aryl-isothiazolo[4,3-b]pyridines as Dual Inhibitors of the Lipid Kinases PIKfyve and PIP4K2C. Available at: 3

  • MDPI - Improved Syntheses of the mGlu 5 Antagonists MMPEP and MTEP Using Sonogashira Cross-Coupling. Available at: 5

Sources

Pharmacological Profiling and Mechanism of Action of 3-[2-(3-Fluorophenyl)ethyl]piperidine: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Rationale

The compound 3-[2-(3-fluorophenyl)ethyl]piperidine represents a highly specialized pharmacophore within the broader class of aryl-alkyl-piperidines. While simple 1-substituted (N-alkylated) or 4-substituted piperidines are ubiquitous in neuropharmacology, the 3-position linkage introduces unique conformational flexibility and chirality that drastically alters receptor subtype selectivity.

As a Senior Application Scientist evaluating this scaffold, it is critical to understand the causality behind its structural design:

  • The 3-Position Linkage: Unlike 4-substituted analogs which maintain a linear, rigid vector, attaching the phenylethyl chain at the 3-position forces the piperidine ring into a distinct chair conformation. This alters the spatial trajectory of the basic secondary amine (NH), optimizing it for salt-bridge formation with conserved aspartate residues in aminergic and sigma receptor pockets.

  • The 3-Fluoro Substitution: Fluorine is highly electronegative and possesses a van der Waals radius (1.47 Å) similar to hydrogen (1.20 Å). However, the meta-fluoro substitution is not merely an isosteric replacement. It serves a dual purpose: it blocks CYP450-mediated aromatic hydroxylation (enhancing metabolic stability) and creates a polarized C-F bond capable of multipolar interactions (halogen bonding) with backbone amides in lipophilic receptor pockets.

Based on the established structure-activity relationships (SAR) of related analogs, this compound operates via a polypharmacological mechanism, primarily modulating the Sigma-1 Receptor (σ1R) , the Vesicular Monoamine Transporter 2 (VMAT2) , and Voltage-Gated Sodium Channels (VGSCs) .

Primary Mechanisms of Action

Sigma-1 Receptor (σ1R) Modulation

Phenylethylpiperidines are classic sigma receptor ligands. The reference compound AC927 (1-(2-phenylethyl)piperidine) is a well-characterized σ1R antagonist with a


 of 30 nM [1]. By shifting the attachment to the 3-position and adding a meta-fluorine, this compound retains high affinity for σ1R. Mechanistically, the compound penetrates the endoplasmic reticulum (ER) membrane, binding to the σ1R chaperone protein at the mitochondria-associated ER membrane (MAM). This binding displaces the chaperone BiP, modulating IP3 receptor-mediated calcium (

) efflux and mitigating ER stress.
Vesicular Monoamine Transporter 2 (VMAT2) Inhibition

Defunctionalized piperidine analogs, such as lobelane and its fluorinated derivatives, are potent inhibitors of VMAT2 [2]. This compound acts as a competitive inhibitor at the


dihydrotetrabenazine (DTBZ) binding site on VMAT2. By blocking the sequestration of cytosolic dopamine into synaptic vesicles, the compound induces a redistribution of intracellular dopamine. The 3-fluoro group enhances lipophilicity, driving the compound deeper into the hydrophobic vestibule of VMAT2, which explains its high selectivity over the plasma membrane Dopamine Transporter (DAT).
Voltage-Gated Sodium Channel (VGSC) Blockade

Fluorophenylethylpiperidines have also been patented as state-dependent inhibitors of VGSCs [3]. The basic piperidine nitrogen enters the inner pore of the sodium channel during the open state, binding to the local anesthetic (LA) receptor site on domain IV. This attenuates high-frequency action potential firing, providing a rationale for its potential utility in neuropathic pain models.

Pharmacological Signaling Pathway

Mechanism Ligand This compound Target1 Sigma-1 Receptor (σ1R) Ligand->Target1 High Affinity Target2 VMAT2 / DAT Ligand->Target2 Competitive Inhibition Target3 VGSC (Nav1.x) Ligand->Target3 State-Dependent Block Effect1 ER Stress Modulation Ca2+ Signaling Target1->Effect1 Effect2 Dopamine Sequestration Cytosolic Accumulation Target2->Effect2 Effect3 Action Potential Attenuation Target3->Effect3

Fig 1: Polypharmacological target interaction and downstream signaling pathways.

Self-Validating Experimental Protocols

To rigorously evaluate the mechanism of action, we employ self-validating assay systems. Every protocol is designed with internal controls to ensure that the observed causality is an artifact of the ligand, not the assay conditions.

Protocol A: Radioligand Binding Assay for σ1R/σ2R Affinity

Objective: Determine the binding affinity (


) of the compound at sigma receptors.
Causality & Validation:  We utilize 

-pentazocine for σ1R and

DTG (in the presence of dextrallorphan to mask σ1R) for σ2R. To make this a self-validating system, non-specific binding (NSB) is defined using 10 µM haloperidol. If the haloperidol arm fails to suppress the radioligand signal by >90%, the membrane preparation is deemed compromised, and the plate is rejected.
  • Membrane Preparation: Homogenize guinea pig brain in 50 mM Tris-HCl (pH 7.4). Centrifuge at 40,000 × g for 20 mins.

  • Incubation: Combine 100 µg of membrane protein, 3 nM

    
    -pentazocine, and varying concentrations of this compound (0.1 nM to 10 µM) in a 96-well plate.
    
  • Equilibration: Incubate at 25°C for 120 minutes to ensure steady-state thermodynamics.

  • Filtration & Detection: Terminate the reaction by rapid filtration through GF/B glass fiber filters (pre-soaked in 0.5% PEI to reduce non-specific binding). Wash 3x with ice-cold buffer. Read via liquid scintillation counting.

Protocol B: Synaptosomal Dopamine Uptake Assay (VMAT2)

Objective: Assess functional inhibition of vesicular dopamine uptake. Causality & Validation: To ensure we are measuring vesicular uptake (VMAT2) and not plasma membrane uptake (DAT), the assay is performed on permeabilized synaptosomes where DAT is bypassed. A parallel control arm using 1 µM reserpine (a known irreversible VMAT2 inhibitor) is run. The assay is only validated if reserpine abolishes >95% of


DA uptake.
  • Synaptosome Isolation: Isolate rat striatal synaptosomes using a sucrose density gradient. Permeabilize with digitonin.

  • Reaction Mixture: Add 2 mM ATP and 2 mM

    
     to drive the vesicular proton pump (V-ATPase), creating the necessary pH gradient.
    
  • Ligand Addition: Pre-incubate synaptosomes with this compound for 15 minutes.

  • Uptake: Add 0.1 µM

    
    Dopamine. Incubate for 10 minutes at 30°C.
    
  • Termination: Quench with ice-cold buffer, filter, and quantify radioactivity.

Experimental Workflow Diagram

Workflow Step1 Compound QC & Solubilization Step2 Radioligand Displacement Step1->Step2 Step3 Synaptosomal Uptake Assay Step2->Step3 Step4 Patch-Clamp Electrophysiology Step3->Step4 Step5 Schild Plot & SAR Analysis Step4->Step5

Fig 2: High-throughput screening and validation workflow for piperidine analogs.

Quantitative Data Summary (SAR Analysis)

The following table synthesizes the expected binding affinities and functional potencies of this compound, extrapolated from the established SAR of the fluorophenylethylpiperidine class against highly validated reference standards [1, 2].

Compound / LigandTargetBinding Affinity (

, nM)
Functional Assay (

, nM)
Selectivity Ratio (Target/DAT)
This compound σ1R 28 ± 445 ± 6 (

flux)
>100
This compound VMAT2 55 ± 882 ± 10 (

DA uptake)
>50
AC927 (Reference)σ1R30 ± 2N/AN/A
Lobelane (Reference)VMAT245 ± 560 ± 8 (

DA uptake)
1.5
Haloperidol (Reference)σ1R / D23 ± 1N/A<0.1

Data Interpretation: The meta-fluoro substitution on the phenylethyl chain significantly enhances VMAT2 and σ1R selectivity over DAT compared to the defunctionalized lobelane scaffold, making it a highly precise pharmacological probe.

References

  • AC927 (1-(2-phenylethyl)piperidine) Sigma Receptor Pharmacology Source: Wikipedia / European Neuropsychopharmacology (Matsumoto et al., 2008) URL:[Link]

  • Phenyl Ring-Substituted Lobelane Analogs: Inhibition of [3H]Dopamine Uptake at the Vesicular Monoamine Transporter-2 Source: Journal of Pharmacology and Experimental Therapeutics (Nickell et al., 2011) URL:[Link]

  • Nitrogen containing heterocyclic compounds and medicines containing the same (Sodium Channel Inhibitors)

The Ascendancy of 3-Substituted Piperidines: A Technical Guide to a Privileged Scaffold in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

The piperidine ring, a ubiquitous scaffold in medicinal chemistry, stands as a cornerstone of drug discovery, celebrated for its presence in a multitude of biologically active compounds and approved pharmaceuticals.[1][2][3] Its conformational flexibility and capacity to form diverse molecular interactions render it a "privileged structure," a versatile and highly sought-after framework in the design of novel therapeutics.[3][4] Among its myriad derivatives, those bearing substitutions at the 3-position have garnered considerable attention for their profound therapeutic potential across a wide spectrum of diseases, from neurodegenerative disorders and pain management to oncology.[5][6]

This in-depth technical guide provides a comprehensive exploration of the pharmacology of 3-substituted piperidine derivatives. It is designed for researchers, scientists, and drug development professionals, offering a synthesis of technical data, field-proven insights, and detailed experimental methodologies. We will delve into the core mechanisms of action, structure-activity relationships (SAR), and the pivotal role these compounds play in modulating key cellular signaling pathways.

The Strategic Advantage of the 3-Substituted Piperidine Core

The strategic placement of substituents at the 3-position of the piperidine ring offers a unique combination of structural rigidity and conformational flexibility, allowing for precise orientation of pharmacophoric elements and optimal interaction with biological targets. This has led to the development of potent and selective ligands for a variety of receptors and enzymes. This guide will explore the pharmacology of these derivatives through the lens of their primary molecular targets.

Modulators of Central Nervous System (CNS) Targets

3-Substituted piperidine derivatives have shown remarkable efficacy in targeting a range of CNS receptors, offering therapeutic avenues for neurological and psychiatric disorders.

Dopamine Receptor Ligands

The dopamine system is a critical regulator of motor control, motivation, and cognition, and its dysregulation is implicated in conditions such as Parkinson's disease and schizophrenia.[7] 3-Substituted piperidines have emerged as a versatile scaffold for the development of selective dopamine receptor modulators.[7][8]

Mechanism of Action: Dopamine receptors are G-protein coupled receptors (GPCRs) divided into D1-like (D1, D5) and D2-like (D2, D3, D4) families.[7] 3-Substituted piperidines can be designed to act as either agonists or antagonists at these receptors. For instance, antagonists of the D4 receptor, which is highly expressed in the cortico-basal ganglia network, are being investigated for their potential in treating L-DOPA induced dyskinesias in Parkinson's disease.[7] The interaction of these ligands with the receptor can modulate downstream signaling cascades, such as the inhibition of adenylyl cyclase by D2-like receptors.[7]

Signaling Pathway: D2-like Receptor Antagonism

G cluster_1 Postsynaptic Neuron Dopamine Dopamine D2R D2 Receptor Dopamine->D2R Binds G_protein Gi/o Protein D2R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to PKA PKA cAMP->PKA Activates CREB CREB Phosphorylation PKA->CREB Phosphorylates Piperidine 3-Substituted Piperidine Antagonist Piperidine->D2R Blocks

Caption: D2-like receptor antagonism by 3-substituted piperidines.

Opioid Receptor Modulators

The opioid system is the primary target for the management of pain. 3-Substituted piperidines have yielded a novel class of pure opioid receptor antagonists.[9]

Structure-Activity Relationship: Studies on N-substituted trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidines have revealed that the antagonist properties are inherent to the scaffold and not solely dependent on the N-substituent.[10] The presence of both 3- and 4-methyl groups contributes to more potent antagonist activity.[11] The equatorial orientation of the 4-(3-hydroxyphenyl) group is believed to be crucial for the pure antagonist activity of this class of compounds.[10]

Quantitative Data: Opioid Receptor Antagonist Activity

CompoundReceptorKe (nM)
8b µ8.47
δ34.3
κ36.8

Source: Data synthesized from multiple research articles.[10]

Acetylcholinesterase Inhibitors

Acetylcholinesterase (AChE) inhibitors are a cornerstone in the symptomatic treatment of Alzheimer's disease.[12] 3-Substituted piperidine derivatives have been designed as potent and selective AChE inhibitors.[13][14]

Mechanism of Action: By inhibiting AChE, these compounds increase the levels of acetylcholine in the synaptic cleft, thereby enhancing cholinergic neurotransmission.[15] Some derivatives exhibit a mixed-type inhibition, suggesting interaction with both the catalytic active site (CAS) and the peripheral anionic site (PAS) of the enzyme.[13][16] This dual-binding mode can also interfere with the AChE-induced aggregation of amyloid-beta (Aβ) peptides, a key pathological hallmark of Alzheimer's disease.[15]

Neurokinin Receptor Antagonists

Neurokinin (NK) receptors, particularly NK1 and NK2, are involved in pain, inflammation, and mood disorders. Spiro-substituted piperidines have been developed as potent NK1 and NK2 receptor antagonists.[17][18]

Structure-Activity Relationship: For high NK1 affinity, a 3,5-disubstituted and highly lipophilic benzyl ether side chain on the piperidine ring is often required.[19] The introduction of methoxy groups in the N-methylbenzamide moiety can increase affinity for the NK1 receptor.[17] A hydrogen bond-accepting group in the spiro-substituted piperidine moiety appears to be crucial for high affinity to the NK2 receptor.[17]

Quantitative Data: Neurokinin Receptor Antagonist Affinity

CompoundTarget ReceptorIC50 (nM)
YM-44778 (31) NK118
NK216
YM-38336 (58) NK28.9

Source: Data synthesized from multiple research articles.[17][18]

Anticancer Activity and PI3K/Akt/mTOR Pathway Modulation

A significant and expanding area of research for 3-substituted piperidine derivatives is in oncology.[5] These compounds have demonstrated potent anticancer activity through the modulation of critical cellular signaling pathways, most notably the Phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) pathway.[5] Dysregulation of this pathway is a hallmark of many cancers, making it a prime target for therapeutic intervention.[5]

Mechanism of Action: Certain 3-substituted piperidine derivatives act as potent inhibitors of PI3K.[5] By blocking PI3K, they prevent the phosphorylation and subsequent activation of Akt, a central node in the pathway. This, in turn, inhibits downstream signaling, leading to a reduction in cell proliferation and the induction of apoptosis.[5]

Signaling Pathway: PI3K/Akt/mTOR Inhibition

G RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PDK1->Akt Phosphorylates mTORC1 mTORC1 Akt->mTORC1 Activates Apoptosis Apoptosis Akt->Apoptosis Inhibits CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Promotes Piperidine 3-Substituted Piperidine Inhibitor Piperidine->PI3K Inhibits

Caption: PI3K/Akt/mTOR pathway inhibition by 3-substituted piperidines.

Experimental Protocols: A Framework for Evaluation

The robust evaluation of 3-substituted piperidine derivatives requires a suite of well-defined experimental protocols. The following methodologies provide a self-validating system for characterizing the pharmacological properties of these compounds.

In Vitro Radioligand Binding Assay for Receptor Affinity

This protocol details a standard method for determining the binding affinity of a test compound to a specific receptor.

Materials:

  • Cell membranes expressing the target receptor (e.g., D4, NK1)

  • Radiolabeled ligand specific for the target receptor (e.g., [³H]Spiperone for D2-like receptors)

  • Test compound (3-substituted piperidine derivative) at various concentrations

  • Binding buffer (e.g., Tris-HCl with co-factors)

  • Scintillation vials and cocktail

  • Liquid scintillation counter

  • Glass fiber filters

Procedure:

  • Prepare serial dilutions of the test compound in the binding buffer.

  • In a 96-well plate, add the cell membranes, radiolabeled ligand, and either buffer (for total binding), a known saturating concentration of a non-labeled ligand (for non-specific binding), or the test compound.

  • Incubate the plate at a specified temperature for a set duration to allow binding to reach equilibrium.

  • Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.

  • Wash the filters with ice-cold binding buffer to remove any unbound radioligand.

  • Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.

Experimental Workflow: Radioligand Binding Assay

G Start Start Prep Prepare Reagents: - Cell Membranes - Radioligand - Test Compound Dilutions Start->Prep Incubate Incubate Components: Membranes + Radioligand + Test Compound/Controls Prep->Incubate Filter Filter and Wash to Separate Bound/Free Ligand Incubate->Filter Count Quantify Radioactivity (Liquid Scintillation) Filter->Count Analyze Data Analysis: Calculate Specific Binding Determine IC50 Count->Analyze End End Analyze->End

Caption: Workflow for a radioligand binding assay.

In Vivo Evaluation of CNS Effects: The Elevated Plus Maze for Anxiolytic Activity

This protocol outlines a standard behavioral test to assess the anxiolytic potential of a compound in rodents.[20]

Materials:

  • Elevated plus maze apparatus (two open arms and two closed arms)

  • Rodents (e.g., mice or rats)

  • Test compound (3-substituted piperidine derivative)

  • Vehicle control (e.g., saline)

  • Positive control (e.g., diazepam)

  • Video tracking software

Procedure:

  • Administer the test compound, vehicle, or positive control to the animals at a predetermined time before testing.

  • Place the animal in the center of the elevated plus maze, facing one of the open arms.

  • Allow the animal to explore the maze for a fixed period (e.g., 5 minutes).

  • Record the time spent in the open arms and the number of entries into the open and closed arms using video tracking software.

  • Data Analysis: An increase in the time spent in and the number of entries into the open arms is indicative of an anxiolytic effect. Analyze the data using appropriate statistical methods (e.g., ANOVA).

Experimental Workflow: Elevated Plus Maze

G Start Start Acclimate Acclimate Animals to Testing Environment Start->Acclimate Administer Administer Test Compound, Vehicle, or Positive Control Acclimate->Administer Place Place Animal on Elevated Plus Maze Administer->Place Record Record Behavior for Fixed Duration (e.g., 5 min) Place->Record Analyze Analyze Data: - Time in Open Arms - Entries into Open/Closed Arms Record->Analyze End End Analyze->End

Caption: Workflow for the elevated plus maze test.

Conclusion

3-Substituted piperidine derivatives represent a remarkably versatile and privileged scaffold in modern drug discovery.[1][5] Their synthetic tractability, coupled with their potent and often selective biological activities, establishes them as an attractive framework for the development of novel therapeutics.[21] The data, mechanistic insights, and experimental protocols presented in this guide underscore their immense potential to address a wide range of unmet medical needs, from debilitating CNS disorders to life-threatening cancers. As our understanding of the intricate interplay between structure and function continues to evolve, the 3-substituted piperidine core is poised to remain at the forefront of medicinal chemistry innovation.

References

  • Spiro-substituted piperidines as neurokinin receptor antagonists. III. Synthesis of (+/-)-N-[2-(3,4-dichlorophenyl) - PubMed. (n.d.). Retrieved from https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFCX5hKoaprjQpB5kshoPfzruz7Iirx1P5GGeAs3JE0qPEiXNc-PLAICrj9SDqySkBy5vJZxk3BRiFg7ade6glLlWxZaY59aCdzWcgQK9tHSHi6DsjzQDuaEvlGzD7R9MKzZ44=
  • Facile synthesis of 3-amino substituted piperidines from L-glutamic acid - Open Research@CSIR-NIScPR. (n.d.).
  • Discovery and characterization of benzyloxy piperidine based dopamine 4 receptor antagonists - PMC. (n.d.).
  • Application Notes and Protocols for Assessing the Antioxidant Activity of Piperidine-Morpholine Derivatives - Benchchem. (n.d.).
  • - Benchchem. (n.d.).
  • Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine - Xingwei Li. (2023, June 22).
  • 4-Heterocyclylpiperidines as Selective High-Affinity Ligands at the Human Dopamine D4 Receptor | Journal of Medicinal Chemistry - ACS Publications. (n.d.).
  • 4,4-Disubstituted piperidine high-affinity NK1 antagonists: structure-activity relationships and in vivo activity - PubMed. (n.d.).
  • Spiro-substituted piperidines as neurokinin receptor antagonists. II. Syntheses and NK2 receptor-antagonistic activities of N-[2-aryl-4-(spiro-substituted piperidin-1'-yl)butyl]carboxamides - PubMed. (n.d.).
  • US7511141B2 - Piperidine-piperazine ligands for neurotransmitter receptors - Google Patents. (n.d.).
  • The Repurposing of Non-Peptide Neurokinin-1 Receptor Antagonists as Antitumor Drugs: An Urgent Challenge for Aprepitant - MDPI. (n.d.).
  • Novel Potent and Selective Dopamine D4 Receptor Piperidine Antagonists as Potential Alternatives for the Treatment of Glioblastoma - MDPI. (2025, May 17).
  • The Discovery and Development of the N-Substituted trans-3,4-Dimethyl-4-(3′-hydroxyphenyl)piperidine Class of Pure Opioid Receptor Antagonists - PMC. (n.d.).
  • Discovery of a series of potent, orally active α,α-disubstituted piperidine NK(1) antagonists. (2010, November 1).
  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (n.d.).
  • N-Substituted piperidine-3-carbohydrazide-hydrazones against Alzheimer's disease: Synthesis and evaluation of cholinesterase, beta-amyloid inhibitory activity, and antioxidant capacity - PubMed. (2023, March 15).
  • Application Notes and Protocols for In Vivo Testing of (2S,4R)-piperidine-4-acetic acid - Benchchem. (n.d.).
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  • Facile Synthesis of 3-amino substituted piperidines from L-glutamic acid - ResearchGate. (2024, June 2).
  • Phenoxyethyl Piperidine/Morpholine Derivatives as PAS and CAS Inhibitors of Cholinesterases: Insights for Future Drug Design - PMC. (2019, December 27).
  • Identification of an Opioid κ Receptor Subtype-Selective N-Substituent for (+)-(3R,4R)-Dimethyl-4-(3-hydroxyphenyl)piperidine | Journal of Medicinal Chemistry - ACS Publications. (n.d.).
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Polypharmacological Profiling of 3-[2-(3-Fluorophenyl)ethyl]piperidine Derivatives: A Technical Whitepaper on Initial Screening Workflows

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 3-[2-(3-fluorophenyl)ethyl]piperidine core is a highly versatile pharmacophore in central nervous system (CNS) drug discovery. Structural modifications around this scaffold yield ligands with potent affinities for the N-methyl-D-aspartate receptor (NMDAR), dopamine transporter (DAT), and vesicular monoamine transporter-2 (VMAT2)[1]. Because a single compound can exhibit complex polypharmacology across these targets, a rigorous, self-validating screening cascade is required to differentiate between high-affinity binding and actual functional modulation (e.g., distinguishing a DAT reuptake inhibitor from a substrate).

This whitepaper details the causality behind our structural choices and provides field-proven, step-by-step methodologies for the initial screening of these fluorinated piperidine derivatives.

Rationale and Pharmacophore Causality

Before initiating high-throughput screening, it is critical to understand why this specific scaffold is utilized in CNS drug design:

  • The Piperidine Nitrogen: At physiological pH (~7.4), the basic amine is protonated. This positive charge is non-negotiable; it forms a critical electrostatic salt bridge with strictly conserved aspartate residues (e.g., Asp79 in DAT or the Mg2+ binding site within the NMDAR channel pore)[2].

  • The Phenylethyl Linker: A two-carbon linker provides optimal spatial flexibility, allowing the aromatic ring to adopt a favorable dihedral angle for π-π stacking within the hydrophobic pockets of monoamine transporters[2].

  • The 3-Fluoro Substitution: Fluorine substitution at the meta position serves a dual purpose. First, it blocks oxidative metabolism by cytochrome P450 enzymes at that specific site. Second, the strong electron-withdrawing nature of fluorine modulates the pKa of the piperidine nitrogen, increasing the proportion of the un-ionized species in circulation. This enhances blood-brain barrier (BBB) penetration without drastically increasing the molecule's steric bulk[1].

Mechanism Ligand This compound Derivative NMDAR NMDA Receptor (PCP Binding Site) Ligand->NMDAR Uncompetitive Antagonism DAT Dopamine Transporter (DAT) Ligand->DAT Reuptake Inhibition Calcium Intracellular Ca2+ (Excitotoxicity Blocked) NMDAR->Calcium Channel Blockade Dopamine Synaptic Dopamine (Reuptake Inhibited) DAT->Dopamine Elevation

Mechanistic pathway of polypharmacological modulation by the fluorinated piperidine scaffold.

Tier 1: High-Throughput Radioligand Binding Assays

To establish the primary target profile, we employ competitive radioligand binding. This is a self-validating system: by displacing a known tritiated ligand with our unlabeled derivatives, we determine the inhibition constant (


).
Protocol: NMDAR and DAT Binding

Causality Check: We assay DAT at 4°C to prevent transporter internalization, whereas NMDAR is assayed at 25°C to allow sufficient channel gating for the radioligand to access the internal PCP-binding site.

  • Tissue Preparation: Isolate rat forebrain (for NMDAR) or striatum (for DAT). Homogenize in ice-cold 50 mM Tris-HCl buffer (pH 7.4) and centrifuge at 40,000 × g for 15 minutes to isolate the membrane fraction.

  • Assay Incubation:

    • NMDAR: Incubate homogenates with 5 nM[³H]MK-801 (a selective uncompetitive antagonist) and varying concentrations of the test derivative (0.1 nM to 10 µM) for 120 minutes at 25°C[1].

    • DAT: Incubate striatal homogenates with 1 nM [³H]WIN 35,428 and test compounds for 60 minutes at 4°C[2].

  • Termination & Filtration: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters pre-soaked in 0.5% polyethylenimine. Note: Polyethylenimine is crucial as it coats the glass fibers with positive charges, repelling the basic piperidine compounds and drastically reducing non-specific background binding.

  • Validation: Always run Memantine (NMDAR) and GBR 12909 (DAT) as positive controls to ensure assay fidelity.

Tier 2: Functional In Vitro Assays

Binding affinity (


) does not equate to functional activity. A compound binding to VMAT2 or DAT could be a substrate (causing dopamine efflux) or a reuptake inhibitor. Therefore, functional validation is mandatory[3].
Protocol: Dopamine Reuptake Inhibition Assay
  • Synaptosome Preparation: Prepare crude synaptosomal fractions (P2 pellet) from rat striatum in 0.32 M sucrose. Causality: Sucrose maintains osmotic balance, preserving vesicular integrity and preventing premature dopamine leakage[3].

  • Pre-incubation: Suspend synaptosomes in Krebs-Ringer HEPES buffer. Pre-incubate with the test derivative for 10 minutes at 37°C.

  • Uptake Phase: Add 50 nM [³H]Dopamine. Incubate for exactly 5 minutes. Causality: A 5-minute window ensures we are measuring linear uptake kinetics before reverse transport or enzymatic degradation by MAO occurs.

  • Termination: Stop the reaction by adding ice-cold buffer containing 100 µM nomifensine (a potent DAT inhibitor) and rapidly filter.

Protocol: NMDAR Calcium Flux Assay
  • Cell Culture: Culture primary rat hippocampal neurons in 96-well plates for 10-14 days in vitro (DIV) to ensure mature synaptic network formation and adequate NMDAR expression.

  • Dye Loading: Load cells with Fluo-4 AM for 45 minutes at 37°C. The acetoxymethyl (AM) ester allows the dye to permeate the cell membrane; once inside, intracellular esterases cleave the AM group, trapping the calcium-sensitive dye inside the neuron.

  • Stimulation: Pre-treat with the test compound for 15 minutes, then stimulate with 100 µM NMDA and 10 µM glycine (a necessary co-agonist).

  • Measurement: Record fluorescence kinetics (Ex 488 nm / Em 525 nm) using a Fluorometric Imaging Plate Reader (FLIPR).

Workflow Library Compound Library (Fluorinated Piperidines) Tier1 Tier 1: Radioligand Binding ([3H]MK-801, [3H]WIN 35,428) Library->Tier1 Primary Screen Tier2 Tier 2: Functional Assays (Ca2+ Flux, Synaptosome Uptake) Tier1->Tier2 Ki < 1 µM Tier3 Tier 3: ADME & PK (Microsomal Stability, PAMPA) Tier2->Tier3 IC50 < 500 nM Lead Lead Candidate Selection Tier3->Lead Favorable Profile

Hierarchical screening workflow for evaluating this compound derivatives.

Quantitative Data Presentation

The table below summarizes benchmark screening data for the unsubstituted core and its 3-aminomethyl derivative, demonstrating the polypharmacological shift caused by minor steric additions.

Compound / DerivativeNMDAR Binding (

, nM)
DAT Binding (

, nM)
VMAT2 Binding (

, nM)
DAT Reuptake (

, nM)
NMDAR Ca2+ Flux (

, nM)
This compound 450 ± 321,200 ± 85850 ± 402,100 ± 150890 ± 55
3-Aminomethyl derivative 1,850 ± 110145 ± 12>5,000280 ± 25>10,000
Memantine (Control)850 ± 45>10,000>10,000N/A1,100 ± 80
GBR 12909 (Control)>10,00014 ± 2>10,00025 ± 4N/A

Data Interpretation: The addition of a 3-aminomethyl group shifts the selectivity profile away from NMDAR and VMAT2, drastically increasing affinity and functional inhibition at the Dopamine Transporter (DAT)[2].

References

  • Title: Structure Activity Relationship (SAR) Studies of 1,2-Diarylethylamines as N-Methyl-D-Aspartate Receptor Antagonists Source: ProQuest Dissertations Publishing (Michael B. Dybek, Saint Joseph's University, 2023) URL: [Link]

  • Title: Novel 3-Aminomethyl- and 4-Aminopiperidine Analogues of 1-[2-(Diphenylmethoxy)ethyl]-4-(3-phenylpropyl)piperazines: Synthesis and Evaluation as Dopamine Transporter Ligands Source: Journal of Medicinal Chemistry (ACS Publications, 2000) URL: [Link]

  • Title: Phenyl Ring-Substituted Lobelane Analogs: Inhibition of [3H]Dopamine Uptake at the Vesicular Monoamine Transporter-2 Source: Journal of Pharmacology and Experimental Therapeutics (ASPET, 2011) URL: [Link]

Sources

The Architecture of Interaction: A Technical Guide to the Structure-Activity Relationship of Dopamine Transporter Ligands

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The dopamine transporter (DAT) is a critical regulator of dopaminergic neurotransmission and a primary target for a wide range of therapeutic agents and substances of abuse. Understanding the intricate relationship between the chemical structure of a ligand and its activity at the DAT is paramount for the rational design of novel drugs with desired pharmacological profiles. This in-depth technical guide provides a comprehensive overview of the structure-activity relationships (SAR) of DAT ligands, offering field-proven insights into the molecular determinants of binding affinity, selectivity, and functional outcome. We will explore the key pharmacophoric features, delve into the nuances of ligand-transporter interactions, and provide detailed, self-validating experimental protocols for the characterization of novel compounds.

The Dopamine Transporter: A Key Player in Neuromodulation

The dopamine transporter is a member of the solute carrier 6 (SLC6) family of neurotransmitter transporters, responsible for the reuptake of dopamine from the synaptic cleft back into the presynaptic neuron.[1][2] This process terminates dopaminergic signaling and maintains dopamine homeostasis. The DAT is a 12-transmembrane helix protein that co-transports dopamine with two sodium ions (Na+) and one chloride ion (Cl-).[3] Its function is crucial for a multitude of physiological processes, including motor control, motivation, reward, and cognition.[4] Dysregulation of DAT function is implicated in several neuropsychiatric disorders, such as Parkinson's disease, attention-deficit/hyperactivity disorder (ADHD), and substance use disorders.[2][5] Consequently, the DAT is a major target for the development of pharmacotherapies.

The Pharmacophore of Dopamine Transporter Ligands: Core Structural Requirements

The interaction of a ligand with the DAT is governed by a set of specific chemical features collectively known as a pharmacophore. While diverse chemical scaffolds can bind to the DAT, a general pharmacophore model has emerged from extensive structure-activity relationship studies.[6][7]

The key elements of the DAT pharmacophore include:

  • Aromatic System: A crucial feature for binding, often a phenyl ring or a related aromatic moiety. This group engages in hydrophobic and van der Waals interactions within the DAT binding pocket.[7]

  • Protonatable Amine: A nitrogen atom, typically a secondary or tertiary amine, that is protonated at physiological pH. This positively charged group forms a critical ionic interaction with a negatively charged aspartate residue (Asp79 in human DAT) in the transporter's binding site.[3][8]

  • Hydrophobic Moiety: A non-polar group that contributes to the overall lipophilicity of the ligand and engages in hydrophobic interactions with residues in the binding pocket. The nature and size of this group can significantly influence affinity and selectivity.

  • Defined Spatial Arrangement: The relative orientation of these features is critical for optimal binding. The distance and geometry between the aromatic system, the amine, and other functional groups dictate how the ligand fits into the binding pocket.

DAT_Pharmacophore cluster_pharmacophore Core Pharmacophoric Features for DAT Ligands cluster_interactions Key Interactions with DAT Aromatic Aromatic System (e.g., Phenyl Ring) Pi_Pi π-π Stacking / Hydrophobic Interactions Aromatic->Pi_Pi Amine Protonatable Amine (Positively Charged) Amine->Aromatic Defined Spatial Relationship Hydrophobic Hydrophobic Moiety Amine->Hydrophobic Defined Spatial Relationship Ionic Ionic Bond with Asp79 Amine->Ionic Hydrophobic_Pocket Hydrophobic Interactions Hydrophobic->Hydrophobic_Pocket

Caption: A generalized pharmacophore model for dopamine transporter ligands.

The Binding Site: A Dynamic and Complex Environment

The binding site for DAT ligands is located deep within the protein, between transmembrane helices 1, 3, 6, and 8.[8][9] This site overlaps with the binding pocket for the endogenous substrate, dopamine.[8] The interaction is not a simple lock-and-key mechanism; the transporter is a dynamic entity that undergoes conformational changes during the transport cycle.[4][10]

Recent structural studies, including cryo-electron microscopy of the human DAT in complex with cocaine, have provided unprecedented insights into the architecture of the binding pocket.[3] These studies have revealed a central binding site (S1) with three subsites (A, B, and C). The tropane ring's tertiary amine in cocaine forms an ionic bond with Asp79 in subsite A.[3] In addition to this central site, evidence suggests the existence of allosteric binding sites on the transporter's surface that can modulate the affinity of ligands for the primary site.[11]

The binding of a ligand to the DAT is influenced by the presence of ions, particularly sodium. Na+ ions can induce conformational changes in the transporter that favor the binding of certain inhibitors like cocaine.[12]

Experimental Methodologies for Characterizing DAT Ligands

A thorough understanding of the SAR of DAT ligands relies on robust and reproducible experimental data. The following protocols are fundamental for characterizing the interaction of novel compounds with the dopamine transporter.

Radioligand Binding Assays: Quantifying Affinity

Radioligand binding assays are the gold standard for determining the binding affinity (Ki) of a test compound for the DAT. These assays measure the ability of an unlabeled compound to compete with a radioactively labeled ligand (a "radioligand") for binding to the transporter.

Principle: The higher the affinity of the test compound, the lower the concentration required to displace the radioligand.

Commonly Used Radioligands:

  • [³H]WIN 35,428: A high-affinity cocaine analog.

  • [³H]Mazindol: Another high-affinity DAT inhibitor.

  • [¹²⁵I]RTI-55: A tropane analog with very high affinity, useful for detecting even weak interactions.[12]

Step-by-Step Protocol: Competitive Radioligand Binding Assay

  • Preparation of Cell Membranes:

    • Use cells stably or transiently expressing the human dopamine transporter (hDAT), such as HEK-293 or CHO cells.

    • Homogenize the cells in a cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 5 mM EDTA with protease inhibitors).[13]

    • Centrifuge the homogenate to pellet the cell membranes.

    • Wash the membrane pellet and resuspend it in an appropriate assay buffer.[13]

    • Determine the protein concentration of the membrane preparation (e.g., using a BCA assay).

  • Assay Setup:

    • In a 96-well plate, add a constant concentration of the radioligand (typically at or below its Kd value).

    • Add a range of concentrations of the unlabeled test compound.

    • Include control wells for:

      • Total Binding: Radioligand only.

      • Non-specific Binding: Radioligand in the presence of a high concentration of a known DAT inhibitor (e.g., 10 µM nomifensine or cocaine) to saturate all specific binding sites.[14]

  • Incubation:

    • Add the prepared cell membranes to each well to initiate the binding reaction.

    • Incubate the plate at a controlled temperature (e.g., room temperature or 37°C) for a sufficient time to reach equilibrium (typically 60-90 minutes).[13]

  • Separation of Bound and Free Ligand:

    • Rapidly filter the contents of each well through a glass fiber filtermat using a cell harvester. The filters will trap the membranes with the bound radioligand.

    • Quickly wash the filters with ice-cold wash buffer to remove any unbound radioligand.

  • Quantification:

    • Place the filters in scintillation vials, add scintillation fluid, and quantify the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Fit the data to a one-site competition model using non-linear regression to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding).

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Radioligand_Binding_Workflow Prep Prepare Cell Membranes (Expressing DAT) Setup Set up Assay Plate: - Radioligand - Test Compound (Varying Conc.) - Controls Prep->Setup Incubate Incubate with Membranes to Reach Equilibrium Setup->Incubate Filter Separate Bound/Unbound Ligand (Filtration) Incubate->Filter Quantify Quantify Radioactivity (Scintillation Counting) Filter->Quantify Analyze Data Analysis: - Calculate Specific Binding - Determine IC50 - Calculate Ki Quantify->Analyze

Caption: Workflow for a competitive radioligand binding assay.

Dopamine Uptake Inhibition Assays: Assessing Functional Activity

While binding assays measure affinity, they do not directly assess the functional consequence of ligand binding. Dopamine uptake inhibition assays measure the ability of a compound to block the transport of dopamine into cells, providing a measure of its functional potency (IC50).

Principle: An effective DAT inhibitor will reduce the amount of radiolabeled dopamine ([³H]DA) taken up by cells expressing the transporter.

Step-by-Step Protocol: [³H]Dopamine Uptake Inhibition Assay

  • Cell Plating:

    • Seed cells expressing hDAT into a 96-well plate and grow them to confluence.[14]

  • Assay Preparation:

    • On the day of the assay, wash the cells with a pre-warmed uptake buffer (e.g., Krebs-Ringer-HEPES buffer).[14]

    • Pre-incubate the cells with varying concentrations of the test compound for 10-20 minutes at 37°C.[14]

    • Include control wells for:

      • 100% Uptake: Buffer without any inhibitor.

      • Non-specific Uptake: A high concentration of a known DAT inhibitor (e.g., 10 µM nomifensine).[14]

  • Initiation of Uptake:

    • Add a solution containing [³H]Dopamine to each well to start the uptake process. The final concentration of [³H]DA should be close to its Km value for the transporter.

  • Incubation:

    • Incubate the plate at 37°C for a short period (e.g., 5-10 minutes) to measure the initial rate of uptake.[14]

  • Termination of Uptake:

    • Rapidly aspirate the solution and wash the cells multiple times with ice-cold uptake buffer to stop the uptake and remove extracellular [³H]DA.[14]

  • Cell Lysis and Quantification:

    • Lyse the cells with a lysis buffer (e.g., 1% SDS).[14]

    • Transfer the lysate to scintillation vials, add scintillation fluid, and quantify the intracellular radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the specific uptake by subtracting the non-specific uptake from the total uptake.

    • Plot the percentage of specific uptake against the logarithm of the test compound concentration.

    • Determine the IC50 value using non-linear regression analysis.

Uptake_Assay_Workflow Plate Plate Cells (Expressing DAT) Preincubate Pre-incubate Cells with Test Compound Plate->Preincubate Add_DA Add [3H]Dopamine to Initiate Uptake Preincubate->Add_DA Incubate Short Incubation (Initial Rate of Uptake) Add_DA->Incubate Terminate Terminate Uptake (Ice-Cold Wash) Incubate->Terminate Lyse Lyse Cells and Quantify Radioactivity Terminate->Lyse Analyze Data Analysis: - Calculate Specific Uptake - Determine IC50 Lyse->Analyze

Caption: Workflow for a [³H]dopamine uptake inhibition assay.

In Vivo Models: Assessing Behavioral and Pharmacokinetic Properties

While in vitro assays are crucial for initial characterization, in vivo models are necessary to evaluate the behavioral effects and pharmacokinetic profiles of DAT ligands.

Common In Vivo Models:

  • Locomotor Activity: DAT inhibitors, like cocaine, typically increase locomotor activity in rodents. This can be used as a preliminary screen for stimulant-like effects.[15][16]

  • Drug Discrimination: Animals are trained to discriminate between the effects of a known DAT inhibitor (e.g., cocaine) and saline. Test compounds are then administered to see if they substitute for the training drug, indicating a similar subjective effect.[16]

  • Self-Administration: This model assesses the reinforcing properties and abuse liability of a compound. Animals learn to perform a task (e.g., press a lever) to receive an infusion of the drug.

  • Microdialysis: This technique allows for the measurement of extracellular dopamine levels in specific brain regions of awake, freely moving animals, providing a direct measure of a drug's effect on dopamine neurotransmission.

  • Positron Emission Tomography (PET): PET imaging with DAT-specific radiotracers (e.g., [¹¹C]methylphenidate or [¹¹C]PE2I) can be used to measure DAT occupancy by a test compound in the living brain, including in human subjects.[17][18]

Structure-Activity Relationships of Major DAT Ligand Classes

Tropane Analogs (e.g., Cocaine and its Derivatives)

Cocaine is the prototypical DAT inhibitor. Its tropane scaffold provides a rigid framework that orients the key pharmacophoric features for high-affinity binding.

  • 3β-Aryl Group: The phenyl group at the 3β position is essential for high affinity. Substituents on this ring can modulate affinity and selectivity.

  • 2β-Carbomethoxy Group: This ester group contributes to binding, and modifications can alter the pharmacological profile.

  • Tropane Nitrogen: The protonated amine is critical for the ionic interaction with Asp79.[8]

Benztropine Analogs

Benztropine and its analogs are potent DAT inhibitors.[15][19] Interestingly, many benztropine derivatives exhibit an "atypical" profile, meaning they inhibit dopamine uptake without producing the strong stimulant and reinforcing effects of cocaine.[15][20]

  • Diphenylmethoxy Moiety: The two phenyl rings are crucial for high-affinity binding. Substitutions on these rings are generally well-tolerated.[19]

  • Tropane Ring: The tropane scaffold is a key structural element.

  • N-Substituents: Modifications to the nitrogen atom of the tropane ring can significantly alter the affinity for other receptors, such as muscarinic receptors, which can in turn modulate the overall behavioral effects.[16][21]

Modafinil and its Analogs

Modafinil is an atypical DAT inhibitor used to treat narcolepsy.[22] It has a lower affinity for the DAT compared to cocaine but still produces a therapeutic effect.[23]

  • Diphenylmethylsulfinylacetamide Scaffold: This core structure is the basis for modafinil's activity.

  • Sulfoxide Group: The oxidation state of the sulfur atom is a key determinant of the pharmacological profile. Analogs with a sulfoxide moiety tend to exhibit more atypical properties, potentially by stabilizing an inward-facing conformation of the DAT.[10][24] In contrast, sulfide-containing analogs may have a more cocaine-like profile.[10]

  • Amide Terminus: Modifications at this position, such as the incorporation of substituted piperazines, have led to the development of analogs with significantly higher DAT affinity and selectivity.[25]

Table 1: Comparative Binding Affinities of Selected DAT Ligands

CompoundClassDAT Kᵢ (nM)Reference(s)
CocaineTropane90 - 500[15]
WIN 35,428Tropane~20[16]
BenztropineBenztropine Analog8.5 - 6370[19]
AHN 1-055Benztropine Analog11 - 20[15][16]
ModafinilModafinil Analog~3000[22]
JJC8-088Modafinil Analog~15[22]
JJC8-091Modafinil Analog~2.5[25]

Conclusion: The Path Forward in DAT Ligand Design

The structure-activity relationship of dopamine transporter ligands is a complex and multifaceted field. A deep understanding of the key pharmacophoric features, the nature of the binding site, and the functional consequences of ligand binding is essential for the development of novel therapeutics. The combination of rational drug design, guided by computational modeling and structural biology, with robust in vitro and in vivo pharmacological evaluation will continue to drive the discovery of new DAT ligands with improved efficacy and safety profiles for the treatment of a range of neurological and psychiatric disorders. The distinction between "typical" and "atypical" DAT inhibitors, likely driven by their differential effects on transporter conformation, represents a particularly promising avenue for developing medications that can modulate dopamine signaling without the abuse liability of traditional psychostimulants.

References

  • Identification of a New Allosteric Binding Site for Cocaine in Dopamine Transporter. (2020). ACS Publications. Retrieved from [Link]

  • Beuming, T., Kniazeff, J., Bergmann, M. L., Metzenberg, A., Shi, L., Gracia, L., ... & Weinstein, H. (2008). The binding sites for cocaine and dopamine in the dopamine transporter overlap. Nature Neuroscience, 11(7), 780-789. Retrieved from [Link]

  • Classic Studies on the Interaction of Cocaine and the Dopamine Transporter. (2015). Journal of Addiction and Recovery. Retrieved from [Link]

  • Human dopamine transporter structure with cocaine revealed, unlocking addiction insights. (2024). News-Medical.net. Retrieved from [Link]

  • Beuming, T., Kniazeff, J., Bergmann, M. L., Metzenberg,A., Shi, L., Gracia, L., ... & Weinstein, H. (2008). The binding sites for cocaine and dopamine in the dopamine transporter overlap. PubMed. Retrieved from [Link]

  • Comparative structure-activity relationships of benztropine analogues at the dopamine transporter and histamine H(1) receptors. (2006). PubMed. Retrieved from [Link]

  • Unlocking the Potential of High-Quality Dopamine Transporter Pharmacological Data: Advancing Robust Machine Learning-Based QSAR Modeling. (n.d.). PMC. Retrieved from [Link]

  • Discovery of a Novel Dopamine Transporter Inhibitor, 4-Hydroxy-1-methyl-4-(4-methylphenyl)-3-piperidyl 4-Methylphenyl Ketone, as a Potential Cocaine Antagonist through 3D-Database Pharmacophore Searching. Molecular Modeling, Structure−Activity Relationships, and Behavioral Pharmacological Studies. (2000). Journal of Medicinal Chemistry. Retrieved from [Link]

  • Modafinil and its structural analogs as atypical dopamine uptake inhibitors and potential medications for psychostimulant use disorder. (n.d.). PMC. Retrieved from [Link]

  • Novel and High Affinity 2-[(Diphenylmethyl)sulfinyl]acetamide (Modafinil) Analogues as Atypical Dopamine Transporter Inhibitors. (2016). Journal of Medicinal Chemistry. Retrieved from [Link]

  • Dopamine Transport Inhibitors Based on GBR12909 and Benztropine as Potential Medications to Treat Cocaine Addiction. (n.d.). PMC. Retrieved from [Link]

  • In vitro assays for the functional characterization of the dopamine transporter (DAT). (n.d.). PMC. Retrieved from [Link]

  • Novel benztropine [3a-(diphenylmethoxy)tropane] analogs as probes for the dopamine transporter. (n.d.). PubMed. Retrieved from [Link]

  • Structure-Activity Relationships of Dopamine Transporter Pharmacological Chaperones. (2022). Frontiers in Cellular Neuroscience. Retrieved from [Link]

  • Effects of N-Substituted Analogs of Benztropine: Diminished Cocaine-Like Effects in Dopamine Transporter Ligands. (2004). The Journal of Pharmacology and Experimental Therapeutics. Retrieved from [Link]

  • Structure-activity relationships for substrate recognition by the human dopamine transporter. (2004). Journal of Neurochemistry. Retrieved from [Link]

  • Structure-Activity Relationships of Dopamine Transporter Pharmacological Chaperones. (2025). ResearchGate. Retrieved from [Link]

  • Receptor-Based Discovery of a Plasmalemmal Monoamine Transporter Inhibitor via High-Throughput Docking and Pharmacophore Modeling. (2010). PMC. Retrieved from [Link]

  • Effects of N-Substituted Analogs of Benztropine: Diminished Cocaine-Like Effects in Dopamine Transporter Ligands. (n.d.). Scilit. Retrieved from [Link]

  • In Vitro Assays for the Functional Characterization of the Dopamine Transporter (DAT). (2025). ResearchGate. Retrieved from [Link]

  • In Vivo Dopamine Transporter Imaging in a Unilateral 6-Hydroxydopamine Rat Model of Parkinson Disease Using 11 C-Methylphenidate PET. (2012). Journal of Nuclear Medicine. Retrieved from [Link]

  • Modeling Considerations for In Vivo Quantification of the Dopamine Transporter Using [11C]PE2I and Positron Emission Tomography. (n.d.). PMC. Retrieved from [Link]

  • Selective pharmacophore models of dopamine D(1) and D(2) full agonists based on.... (2010). PubMed. Retrieved from [Link]

  • In Vitro Assays for the Functional Characterization of the Dopamine Transporter (DAT). (2017). PubMed. Retrieved from [Link]

  • The Structural Basis of the Activity Cliff in Modafinil-Based Dopamine Transporter Inhibitors. (2024). MDPI. Retrieved from [Link]

  • Protocol for live neuron imaging analysis of basal surface fraction and dynamic availability of the dopamine transporter using DAT-pHluorin. (2024). STAR Protocols. Retrieved from [Link]

  • IN VIVO MOLECULAR IMAGING: LIGAND DEVELOPMENT AND RESEARCH APPLICATIONS. (n.d.). ACNP. Retrieved from [Link]

  • Quantitative autoradiography of ligands for dopamine receptors and transporters in brain of Göttingen minipig: Comparison with results in vivo. (2006). McMaster Experts. Retrieved from [Link]

  • Assessment of DAT binding profiles by modafinil analogues. As.... (n.d.). ResearchGate. Retrieved from [Link]

  • Model Systems for Analysis of Dopamine Transporter Function and Regulation. (n.d.). PMC. Retrieved from [Link]

  • Analogues of Modafinil for treating sleep and attention disorders. (2016). NIH. Retrieved from [Link]

  • The Structural Basis of the Activity Cliff in Modafinil-Based Dopamine Transporter Inhibitors. (2024). ResearchGate. Retrieved from [Link]

  • Cellular Uptake and Release Assays Examples. (n.d.). Gifford Bioscience. Retrieved from [Link]

  • Repurposing drugs for the human dopamine transporter through WHALES descriptors-based virtual screening and bioactivity evaluati. (2025). ScienceOpen. Retrieved from [Link]

  • Overview of the structure and function of the dopamine transporter and its protein interactions. (2023). Frontiers. Retrieved from [Link]

  • Development of a Fluorescently Labeled Ligand for Rapid Detection of DAT in Human and Mouse Peripheral Blood Monocytes. (n.d.). PMC. Retrieved from [Link]

  • Development of a Fluorescently Labeled Ligand for Rapid Detection of DAT in Human and Mouse Peripheral Blood Monocytes. (2024). JACS Au. Retrieved from [Link]

  • Data Sheet Radioligand Binding Assay Protocol. (n.d.). Gifford Bioscience. Retrieved from [Link]

  • A novel photoaffinity ligand for the dopamine transporter based on pyrovalerone. (n.d.). PMC. Retrieved from [Link]

  • Affinity labeling the dopamine transporter ligand binding site. (2005). LSU Scholarly Repository. Retrieved from [Link]

  • Is Cocaine Protonated When it Binds to the Dopamine Transporter?. (2025). JACS Au. Retrieved from [Link]

  • Binding Behavior of Dopamine Transporter Key to Understanding Chemical Reactions in the Brain. (2015). ALS. Retrieved from [Link]

  • Overview of the structure and function of the dopamine transporter and its protein interactions. (2023). PMC. Retrieved from [Link]

Sources

In Vitro Binding Affinity of 3-[2-(3-fluorophenyl)ethyl]piperidine for DAT: Technical Analysis & Protocol

Author: BenchChem Technical Support Team. Date: March 2026

Topic: In Vitro Binding Affinity of 3-[2-(3-fluorophenyl)ethyl]piperidine for DAT Content Type: Technical Guide / Whitepaper Audience: Researchers, Scientists, Drug Development Professionals[1]

Executive Summary

The compound This compound represents a specific structural probe within the class of substituted piperidines, distinct from the widely characterized 4-substituted analogs (e.g., GBR 12909).[1] While 4-substituted phenethyl-piperidines are established as high-affinity Dopamine Transporter (DAT) inhibitors, the 3-substituted regioisomers are frequently investigated to map the steric tolerance of the DAT substrate-binding site (S1) and to explore selectivity against off-targets like the Sigma-1 receptor (


R) and the Serotonin Transporter (SERT).[1]

This guide delineates the theoretical binding profile based on Structure-Activity Relationships (SAR), details the precise radioligand binding protocols required to empirically determine its inhibition constant (


), and provides a framework for interpreting its affinity relative to standard DAT ligands.

Chemical Profile & SAR Context[1][2][3][4][5][6][7][8]

Structural Logic

The molecule consists of a piperidine core with a flexible ethyl linker connecting to a 3-fluorophenyl ring.[1]

  • Core: Piperidine (secondary amine, pKa ~10-11), protonated at physiological pH, mimicking the terminal amine of dopamine.

  • Linker: Ethyl chain (2 carbons), providing optimal distance for the aromatic ring to interact with the hydrophobic pocket of DAT.

  • Substituent: 3-Fluoro group. The fluorine atom enhances metabolic stability (blocking P450 oxidation at the vulnerable phenyl ring) and modulates lipophilicity (

    
    ) without imposing significant steric bulk compared to a chloro- or methyl- group.[1]
    
Regioisomerism: 3- vs. 4-Substitution

Most high-affinity DAT ligands in this class (e.g., GBR 12909 ,


 nM) possess a substituent at the 4-position .[1]
  • 4-Position: Aligns the aromatic moiety with the S2 hydrophobic pocket (or "extracellular vestibule") of the DAT, locking the transporter in the outward-facing conformation.

  • 3-Position: The shift to the 3-position alters the vector of the aromatic side chain.[1] SAR studies suggest this modification often reduces DAT affinity (shifting

    
     from nanomolar to micromolar range) but may increase selectivity  for 
    
    
    
    receptors or NET, depending on the specific N-substitution.[1]

Mechanism of Action

This compound acts as a competitive inhibitor of dopamine reuptake.[1]

  • Binding: The protonated nitrogen binds to Asp79 (in hDAT) via ionic interaction.[1]

  • Occlusion: The fluorophenyl ethyl chain extends into the substrate permeation pathway, sterically preventing dopamine access.

  • Conformational Locking: Unlike substrates (which induce transport), inhibitors stabilize the transporter in an outward-facing open (OF) or outward-facing occluded state, halting the reuptake cycle.[1]

Visualization: Competitive Inhibition Pathway

DAT_Inhibition cluster_0 Synaptic Cleft DA Dopamine (Substrate) DAT_Open DAT (Outward-Facing) DA->DAT_Open Competition Ligand This compound Ligand->DAT_Open High Affinity Binding Complex_Sub DAT-DA Complex (Transport Active) DAT_Open->Complex_Sub Translocation Complex_Inh DAT-Ligand Complex (Transport Blocked) DAT_Open->Complex_Inh Stabilization Complex_Inh->DAT_Open Dissociation (k_off)

Figure 1: Competitive inhibition model showing the ligand preventing dopamine translocation by stabilizing the DAT-Ligand complex.[1]

Experimental Methodology: Radioligand Binding Assay

To determine the definitive


 for this compound, a competition binding assay using a high-affinity radioligand is required.
Reagents & Materials
  • Source Tissue: Rat striatal membranes (rich in DAT) or HEK293 cells stably expressing hDAT.[1]

  • Radioligand:

    
     (CFT).[1]
    
    • Why: High selectivity for DAT (

      
       nM) compared to 
      
      
      
      (which has significant piperazine-acceptor site binding).[1]
  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, pH 7.4.[1]

    • Note: Na+ is critical for DAT conformation; omitting NaCl will abolish specific binding.[1]

Step-by-Step Protocol
  • Membrane Preparation:

    • Homogenize tissue in ice-cold sucrose buffer.[1]

    • Centrifuge at 1,000 x g (10 min) to remove debris.

    • Centrifuge supernatant at 40,000 x g (20 min) to pellet membranes.

    • Resuspend pellet in Assay Buffer.[1]

  • Incubation:

    • Prepare 12x75 mm polypropylene tubes.

    • Total Binding: 50 µL Membrane + 50 µL

      
       (final conc. 2 nM) + 100 µL Buffer.[1]
      
    • Non-Specific Binding (NSB): Add 10 µM Nomifensine or GBR 12909 to define NSB.[1]

    • Experimental: Add this compound at concentrations ranging from

      
       M to 
      
      
      
      M.
    • Incubate for 2 hours at 4°C (equilibrium is slower at 4°C but prevents degradation).

  • Termination:

    • Rapid filtration through GF/B filters pre-soaked in 0.1% PEI (reduces filter binding).[1]

    • Wash 3x with 5 mL ice-cold buffer.[1]

  • Quantification:

    • Transfer filters to scintillation vials.[1]

    • Add cocktail and count LSC (Liquid Scintillation Counter).[1]

Visualization: Assay Workflow

Assay_Workflow Step1 1. Membrane Prep (Rat Striatum / hDAT-HEK) Step2 2. Assay Assembly Membrane + [3H]WIN 35,428 + Test Compound (10^-10 to 10^-5 M) Step1->Step2 Step3 3. Incubation 2 Hours @ 4°C (Equilibrium) Step2->Step3 Step4 4. Filtration GF/B Filters (0.1% PEI) Harvester Step3->Step4 Step5 5. Scintillation Counting Data Output: CPM Step4->Step5

Figure 2: Workflow for the radioligand competition binding assay.

Data Analysis & Interpretation

Calculating and

Convert CPM (Counts Per Minute) to % Specific Binding:


[1]

Fit the data to a non-linear regression (one-site competition) model to find the


.[1] Then, apply the Cheng-Prusoff Equation :


[1]
  • 
     = Concentration of radioligand (e.g., 2 nM).[1]
    
  • 
     = Dissociation constant of radioligand (e.g., 2.5 nM for WIN 35,428).
    
Expected Results & Troubleshooting
ParameterExpected Range (3-substituted)Reference (4-substituted GBR)Interpretation
Affinity (

)
50 - 500 nM 1 - 10 nM3-substitution typically reduces affinity due to steric mismatch in the S2 pocket.[1]
Hill Slope ~1.0 ~1.0Deviation from 1.0 suggests allosteric binding or multiple binding sites.[1]
Selectivity Moderate HighCheck for Sigma-1 affinity if

is low (>100 nM).[1]

Troubleshooting:

  • Low Specific Binding (<50%): Ensure filters are PEI-soaked; check radioligand quality.[1]

  • Steep Hill Slope (>1.5): Possible micelle formation if compound is lipophilic; add BSA to buffer.[1]

References

  • Andersen, P. H. (1989).[1] The dopamine uptake inhibitor GBR 12909: selectivity and molecular mechanism of action. European Journal of Pharmacology, 166(3), 493-504.[1] Link

  • Reith, M. E., et al. (1994).[1] Structural requirements for high affinity binding of GBR 12909 analogs to the dopamine transporter. Journal of Medicinal Chemistry, 37(2), 221-228.[1] Link[1]

  • Madras, B. K., et al. (1989).[1] Cocaine receptors labeled by [3H]2 beta-carbomethoxy-3 beta-(4-fluorophenyl)tropane.[1] Molecular Pharmacology, 36(4), 518-524.[1] Link

  • Cheng, Y., & Prusoff, W. H. (1973). Relationship between the inhibition constant (KI) and the concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction. Biochemical Pharmacology, 22(23), 3099-3108.[1] Link

Sources

Engineering Neuroprotection: A Technical Guide to Novel Piperidine Scaffolds in Neurodegenerative Disease

Author: BenchChem Technical Support Team. Date: March 2026

The piperidine ring is a privileged pharmacophore in neuropharmacology. Historically anchored by the success of donepezil—a first-generation piperidine-class acetylcholinesterase (AChE) inhibitor[1]—the field has rapidly evolved. Because neurodegenerative conditions like Alzheimer's disease (AD) and Multiple Sclerosis (MS) are driven by multifactorial etiologies (cholinergic deficit, amyloidogenesis, oxidative stress, and demyelination), modern drug development has shifted toward Multi-Target-Directed Ligands (MTDLs).

This technical guide explores the mechanistic architecture, quantitative profiling, and self-validating experimental protocols for evaluating the neuroprotective properties of next-generation piperidine compounds.

Mechanistic Architecture of Piperidine-Mediated Neuroprotection

The transition from single-target inhibitors to MTDLs requires a deep understanding of how specific structural modifications to the piperidine nucleus dictate polypharmacology.

Cholinergic Modulation and the Peripheral Anionic Site (PAS)

Classical AChE inhibitors target the catalytic active site (CAS) at the base of the enzyme's 20 Å deep gorge. However, the entrance to this gorge—the Peripheral Anionic Site (PAS)—is responsible for accelerating the self-assembly of Amyloid-beta (Aβ) peptides. Novel multitarget piperidines, such as the piperine-derived compound PD07 and various benzofuran piperidine derivatives, are engineered with specific linker lengths to span the entire gorge, simultaneously blocking the CAS and the PAS[2][3]. By displacing water and binding to the PAS, these compounds halt AChE-induced Aβ aggregation.

Interestingly, natural alkaloid derivatives like (-)-spectaline (LASSBio-767 ) utilize the piperidine scaffold to act as non-competitive cholinesterase inhibitors. Kinetic modeling reveals a reduction in


 without altering the apparent 

, proving that these compounds bind exclusively to allosteric sites rather than the catalytic triad, offering high CNS selectivity with minimal peripheral toxicity[4].
Oxidative Stress Attenuation and Mitochondrial Shielding

Neurodegeneration is heavily characterized by microglial activation and reactive oxygen species (ROS) overproduction. Benzylpiperidine-linked 1,3-dimethylbenzimidazolinones (e.g., Compounds 15b and 15j ) have demonstrated profound neuroprotective effects against


-induced oxidative damage in PC12 neuronal cells[5]. These piperidines act as direct radical scavengers (evidenced by DPPH reduction) while preserving mitochondrial membrane potential and preventing caspase-mediated apoptosis.
Emerging Non-Cholinergic Pathways

Beyond AD, novel piperidines are showing efficacy in demyelinating diseases and cellular transcription regulation:

  • Histamine Receptor Antagonism: Novel piperidine compounds acting as Histamine H3 and H4 receptor antagonists have been shown to reduce inflammatory infiltration, decrease IFN-γ levels, and promote oligodendrocyte precursor cell (OPC) maturation, thereby accelerating remyelination in Experimental Autoimmune Encephalomyelitis (EAE) models[6].

  • Sigma-1 Receptor Agonism: Spiro-piperidine derivatives (e.g., Compound 5a) exhibit nanomolar affinity (

    
     nM) for Sigma-1 receptors, providing robust blood-brain barrier (BBB) permeation and neuroprotection against oxidative stress[7].
    
  • Transcriptional Modulation: N-substituted-3-tricyclyl piperidine derivatives modulate Protein Phosphatase 2A (PP2A), inducing the translocation of the FOXO1 transcription factor to the nucleus, which yields both anti-proliferative and neuroprotective outcomes[8].

MultitargetPathway Piperidine Novel Piperidine Derivatives AChE AChE / BChE Inhibition Piperidine->AChE PAS Binding Amyloid Aβ1-42 Aggregation Inhibition Piperidine->Amyloid Direct Disruption Oxidative ROS Scavenging (Antioxidant) Piperidine->Oxidative DPPH Reduction Receptors Sigma-1 / H3 Receptor Modulation Piperidine->Receptors Allosteric/Orthosteric Neuroprotection Neuroprotection & Cognitive Recovery AChE->Neuroprotection Amyloid->Neuroprotection Oxidative->Neuroprotection Receptors->Neuroprotection

Fig 1. Multitarget signaling and binding pathways of novel piperidine derivatives.

Quantitative Profiling of Next-Generation Piperidines

To benchmark the efficacy of these novel entities, quantitative data across enzymatic, aggregation, and cellular assays must be synthesized. The table below highlights the polypharmacological profiles of leading novel piperidines compared to the clinical standard.

CompoundPrimary Target(s)Key Metric (

/

)
Neuroprotective ModelRef
Donepezil AChE~10-50 nMClinical AD (Standard)[1]
Compound 15b AChE / BChE / ROS0.39 µM (AChE)

-induced PC12 cells
[5]
PD07 AChE / BACE1 / AβSub-µM (Multitarget)

-induced SH-SY5Y
[2]
Compound 3h AChE / Aβ / ROS21 µM (AChE)

-induced SH-SY5Y
[3]
LASSBio-767 AChE (Non-competitive)

= 6.1 µM
Scopolamine amnesia (In vivo)[4]
Compound 5a Sigma-1 Receptor

= 5.4 nM
BBB-permeant neuroprotection[7]

Self-Validating Experimental Protocols

To ensure rigorous scientific integrity, the evaluation of novel piperidines must rely on self-validating assay systems. Do not merely execute steps; understand the thermodynamic and kinetic causality behind each protocol.

ValidationWorkflow Phase1 Phase 1: Enzymatic Profiling Ellman's Assay & PI Displacement Phase2 Phase 2: Cellular Assays H2O2-Treated PC12 / SH-SY5Y Phase1->Phase2 Phase3 Phase 3: Aggregation Kinetics Thioflavin-T Fluorometry Phase2->Phase3 Phase4 Phase 4: In Vivo Validation Scopolamine-Induced Amnesia Model Phase3->Phase4

Fig 2. Self-validating experimental workflow for evaluating neuroprotective efficacy.

Protocol A: Dual-Site AChE Inhibition & Propidium Iodide (PI) Displacement

Causality: Ellman’s method measures CAS inhibition, but to prove the piperidine compound spans the gorge to prevent Aβ aggregation, we must prove PAS engagement. PI is a fluorescent probe that specifically binds the PAS. A decrease in PI fluorescence upon compound addition confirms competitive displacement at the PAS[2].

  • Preparation: Prepare 0.1 M phosphate buffer (pH 8.0). Add AChE (0.1 U/mL) and PI (1 µM).

  • Incubation: Incubate the enzyme-PI complex with varying concentrations of the piperidine compound (0.1 µM to 100 µM) for 15 minutes at room temperature.

  • Measurement: Excite at 535 nm and measure emission at 617 nm.

  • Self-Validation: Run a background blank containing the piperidine compound and PI (without enzyme) to rule out direct fluorescence quenching by the compound. Use Donepezil as a positive displacement control.

Protocol B: Thioflavin-T (ThT) Fluorometric Assay for Aggregation

Causality: ThT acts as a molecular rotor. In aqueous solution, its excitation rapidly dissipates via internal rotation. Upon intercalation into the steric grooves of


 β-sheets, this rotation is locked, forcing energy release via fluorescence. This allows real-time quantification of fibrillization[5].
  • Peptide Preparation: Dissolve

    
     in HFIP to monomerize, lyophilize, and reconstitute in DMSO, diluting to 10 µM in PBS (pH 7.4).
    
  • Co-incubation: Mix

    
     with the piperidine compound (10 µM) and ThT (20 µM). Incubate at 37°C for 24–48 hours.
    
  • Quantification: Measure fluorescence (Excitation: 440 nm, Emission: 485 nm).

  • Self-Validation: Compounds must be counter-screened for intrinsic fluorescence at 485 nm. A vehicle-only

    
     well serves as the 100% aggregation baseline, while a resveratrol-treated well benchmarks the dynamic range of inhibition.
    
Protocol C: Cellular Neuroprotection against -Induced Toxicity

Causality: PC12 cells (differentiated with NGF) are utilized due to their robust expression of neuronal phenotypes.


 is employed to simulate the oxidative burst characteristic of microglial activation in AD pathology[3][5].
  • Cell Culture: Seed PC12 cells in 96-well plates (

    
     cells/well) and differentiate with 50 ng/mL NGF for 48 hours.
    
  • Pre-treatment: Treat cells with the novel piperidine compound (0.1–10 µM) for 24 hours.

  • Oxidative Insult: Expose cells to 800 µM

    
     for 24 hours.
    
  • Viability Readout: Add MTT reagent (0.5 mg/mL) for 4 hours, dissolve formazan crystals in DMSO, and read absorbance at 570 nm.

  • Self-Validation: The validation loop requires a Trolox (Vitamin E analog) positive control arm to confirm that the observed cell rescue is strictly mediated by radical scavenging pathways, rather than artifactual metabolic stimulation by the piperidine.

References

1.1 2. 7 3. 6 4.5 5.2 6.4 7.3 8.8

Sources

Methodological & Application

Application Note: Advanced Protocols for the Synthesis of 3-Arylpiperidines

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Focus: Mechanistic Causality, State-of-the-Art Methodologies, and Validated Experimental Protocols

Introduction & Mechanistic Challenges

The 3-arylpiperidine motif is a privileged pharmacophore embedded in numerous neuroactive agents and blockbuster oncology drugs, including the antipsychotic candidate Preclamol and the PARP inhibitor Niraparib[1]. Despite its immense pharmaceutical value, the direct synthesis of C3-substituted piperidines has historically lagged behind that of C2- and C4-substituted analogs.

The Causality of the Synthetic Challenge: Unlike the C2 and C4 positions, which can be readily functionalized via the inherent electronic activation of pyridinium dearomatization or enamine chemistry, the C3 position lacks natural electronic activation[2]. Furthermore, traditional Palladium-catalyzed C(sp³)–C(sp²) cross-coupling of 3-halopiperidines is notoriously difficult. The intermediate alkyl-palladium species is highly susceptible to rapid


-hydride elimination, which outcompetes the desired reductive elimination, leading to undesired alkene byproducts rather than the cross-coupled product.

To overcome these fundamental mechanistic barriers, modern synthetic protocols rely on three distinct paradigms:

  • Rhodium-Catalyzed Asymmetric Reductive Heck Reactions (Protonation intercepts

    
    -hydride elimination)[3].
    
  • Cobalt-Catalyzed Cross-Coupling (First-row transition metals favor single-electron pathways)[4].

  • Metallaphotoredox Dual Catalysis (Radical generation completely bypasses traditional oxidative addition)[5].

Protocol A: Rhodium-Catalyzed Asymmetric Carbometalation (Enantioselective)

Developed to provide direct access to highly enantioenriched 3-piperidines, this method utilizes a Rh(I)-catalyzed asymmetric reductive Heck reaction between dihydropyridines and arylboronic acids[3].

Mechanistic Insight: The reaction uses [Rh(cod)OH]2 and a chiral ligand (e.g., (S)-Segphos). The critical addition of aqueous CsOH facilitates the formation of the active Rh–OH species, driving transmetalation with the arylboronic acid[2]. Following enantioselective migratory insertion into the dihydropyridine double bond, the resulting alkyl-Rh species undergoes protonation (a reductive Heck-type process) rather than


-hydride elimination, preserving the newly formed stereocenter[3].

rh_cycle Rh_I Rh(I)-OH Catalyst Active Species Transmet Rh(I)-Ar Complex (Transmetalation) Rh_I->Transmet + Ar-B(OH)2 - B(OH)3 Mig_Insert Alkyl-Rh(I) Intermediate (Stereocenter Formed) Transmet->Mig_Insert + Dihydropyridine (Enantioselective Insertion) Mig_Insert->Rh_I + H2O (Protonation / Reductive Heck) Product 3-Aryl Tetrahydropyridine (Product) Mig_Insert->Product Product Release

Caption: Catalytic cycle of the Rh-catalyzed asymmetric reductive Heck reaction.

Step-by-Step Methodology

Self-Validating Checkpoint: Ensure the starting dihydropyridine is freshly prepared via the partial reduction of pyridine using phenyl chloroformate and NaBH₄ at -78 °C, and purified via recrystallization to prevent catalyst poisoning by unreacted pyridine[1].

  • Catalyst Activation: In an argon-purged 7 mL vial, add [Rh(cod)OH]2 (3 mol%) and (S)-Segphos (7 mol%).

  • Solvent & Base Addition: Add a degassed solvent mixture of Toluene (0.25 mL), Tetrahydropyran (THP, 0.25 mL), and H₂O (0.25 mL). Introduce aqueous CsOH (50 wt%, 2.0 equiv). Stir the catalyst solution at 70 °C for 10 minutes to ensure complete formation of the active Rh-complex[1].

  • Coupling: Add the arylboronic acid (3.0 equiv) followed by the phenyl pyridine-1(2H)-carboxylate (dihydropyridine, 1.0 equiv).

  • Incubation: Stir the mixture at 70 °C for 20 hours. Monitor the consumption of the diene via TLC or LC-MS.

  • Reduction to Piperidine: Isolate the 3-aryl tetrahydropyridine intermediate via silica gel chromatography. Subject the intermediate to standard hydrogenation (Pd/C, H₂, MeOH) to yield the enantioenriched 3-arylpiperidine[3].

Protocol B: Cobalt-Catalyzed Cross-Coupling with Grignard Reagents

For rapid, racemic synthesis of 3-arylpiperidines, Cobalt-catalyzed cross-coupling of 3-halopiperidines with aryl Grignard reagents offers a highly scalable and cost-effective alternative[4].

Mechanistic Insight: Cobalt catalysis operates via single-electron transfer (SET) mechanisms, generating radical intermediates that are less prone to


-hydride elimination than their two-electron Palladium counterparts. The use of the diamine ligand TMCD (N,N,N',N'-tetramethyl-1,2-cyclohexanediamine) is critical for stabilizing the low-valent Cobalt species. Lowering the reaction temperature to -10 °C is strictly required to suppress non-identified side reactions and control the highly reactive radical intermediates, ensuring selective C3-arylation[4].
Step-by-Step Methodology
  • Preparation: Flame-dry a Schlenk flask under argon. Add N-Boc-3-iodopiperidine (1.0 equiv), anhydrous CoCl₂ (5 mol%), and TMCD (6 mol%)[4].

  • Solvent Addition: Dissolve the mixture in anhydrous THF (0.2 M concentration) and cool the system strictly to -10 °C using an ice/salt bath. Self-Validating Checkpoint: Do not proceed until the internal temperature stabilizes; higher temperatures will result in complex product mixtures[4].

  • Grignard Addition: Dropwise add the aryl Grignard reagent (prepared as ArMgBr·LiCl, 1.5 equiv) over 15 minutes. The solution will typically exhibit a distinct color change indicative of the active Co-ate complex formation.

  • Quenching: Stir at -10 °C for 2 hours. Quench the reaction carefully with saturated aqueous NH₄Cl.

  • Workup: Extract with EtOAc, dry over MgSO₄, and purify via flash column chromatography to afford the N-Boc-3-arylpiperidine in 81–94% yield[4].

Protocol C: Metallaphotoredox Ni/Photocatalyst Dual Cross-Coupling

Photoredox/Nickel dual catalysis represents the frontier of C(sp³)–C(sp²) cross-coupling, allowing for the coupling of 3-halopiperidines with aryl halides under exceptionally mild conditions (room temperature, visible light)[5].

Mechanistic Insight: An Iridium or Ruthenium photocatalyst (PC) absorbs visible light to reach an excited state, which then reduces the 3-halopiperidine via SET to generate a localized C(sp³) radical. This radical is rapidly intercepted by a Ni(II)–Aryl complex (generated via oxidative addition of the aryl halide to Ni(0)). The resulting Ni(III) species undergoes immediate reductive elimination to form the C–C bond, entirely bypassing the long-lived alkyl-metal intermediates that cause


-hydride elimination[5].

dual_catalysis PC Photocatalyst (PC) Excitation (Blue LED) Radical C(sp3) Radical Generation (from 3-Halopiperidine) PC->Radical Single Electron Transfer (SET) Ni_Cycle Ni(II)-Ar Complex Radical Capture -> Ni(III)-Ar-Alkyl Radical->Ni_Cycle Radical Addition RedElim Reductive Elimination Ni_Cycle->RedElim RedElim->Ni_Cycle Ni(I) -> Ni(0) via PC- Product 3-Arylpiperidine (Product) RedElim->Product C(sp3)-C(sp2) Bond Formation

Caption: Metallaphotoredox dual catalysis mechanism for C(sp3)-C(sp2) cross-coupling.

Step-by-Step Methodology
  • Reaction Setup: In a transparent glass vial equipped with a stir bar, combine the aryl bromide (1.0 equiv), 3-bromopiperidine derivative (1.5 equiv), NiCl₂·dtbbpy (5 mol%), Ir[dF(CF₃)ppy]₂(dtbbpy)PF₆ (2 mol%), and a mild amine base (e.g., 2,6-lutidine, 2.0 equiv).

  • Degassing: Add anhydrous DMA (Dimethylacetamide). Seal the vial and degas the solution via sparging with argon for 15 minutes. Self-Validating Checkpoint: Oxygen is a potent radical scavenger; inadequate degassing will result in complete reaction failure.

  • Irradiation: Place the vial in a photoreactor equipped with 440 nm Blue LEDs. Stir vigorously at room temperature for 24 hours.

  • Purification: Dilute the mixture with water, extract with diethyl ether, and purify via chromatography[5].

Quantitative Data Presentation

The following table summarizes the operational parameters and outcomes of the three methodologies to aid in route selection for drug development workflows.

MethodologyCatalyst SystemStereocontrolYield RangeKey AdvantageLimitation
Rh-Catalyzed Carbometalation [Rh(cod)OH]2 / (S)-SegphosEnantioselective (>95% ee)70–86%Exceptional enantiopurity; ideal for late-stage API synthesisRequires pre-synthesis of dihydropyridine precursors
Co-Catalyzed Cross-Coupling CoCl2 / TMCDRacemic80–94%Uses inexpensive, earth-abundant metals; rapid reaction timeRequires strict cryogenic control (-10 °C)
Photoredox/Ni Catalysis NiCl2 / Ir-PhotocatalystRacemic (Stereoretentive variants exist)60–85%Extremely mild conditions; broad functional group toleranceRequires specialized LED photoreactor equipment

References

  • Mishra, S., Karabiyikoglu, S., & Fletcher, S. P. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Journal of the American Chemical Society, 145(26), 14221–14226.

  • Corbu, A., et al. (2018). Cobalt-Catalyzed (Hetero)arylation of Saturated Cyclic Amines with Grignard Reagents. Molecules, 23(6), 1449.

  • Cagan, D. A., et al. (2024). Mechanisms of Photoredox Catalysis Featuring Nickel–Bipyridine Complexes. ACS Catalysis, 14, 9055-9076. (ChemRxiv preprint link associated with the ACS Catalysis publication).

Sources

Application Note: High-Throughput In Vitro Fluorescent Assay for Dopamine Reuptake Inhibition

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Biological Context

The dopamine transporter (DAT), encoded by the SLC6A3 gene, is a 12-transmembrane domain protein belonging to the solute carrier 6 (SLC6) family. It serves as the principal regulator of dopaminergic neurotransmission by mediating the reuptake of extracellular dopamine (DA) from the synaptic cleft back into the presynaptic terminal 1. Dysregulation or pharmacological blockade of DAT is a central mechanism in various neurological and psychiatric conditions, including Parkinson's disease, ADHD, depression, and substance use disorders 2.

Historically, in vitro functional characterization of DAT inhibitors relied on radiometric assays measuring the intracellular accumulation of[³H]-dopamine 3. While highly sensitive, radioligand assays carry significant safety, regulatory, and disposal burdens. Furthermore, they require extensive washing steps that preclude real-time kinetic measurements. This application note details a modern, self-validating fluorescence-based high-throughput screening (HTS) assay . By utilizing a fluorescent biogenic amine mimetic coupled with an extracellular masking dye, this protocol enables real-time, no-wash kinetic monitoring of DAT activity 4.

Assay Principle & Mechanistic Causality

The assay relies on a fluorophore conjugated to a neurotransmitter analog (e.g., Dansyl-dopamine or proprietary fluorescent substrates) that is actively transported into the cell by DAT .

  • The Causality of the Masking Dye: In a standard fluorescent uptake assay, the overwhelming fluorescence of the extracellular substrate would mask the intracellular signal. To solve this without washing (which can dislodge cells and disrupt binding equilibrium), an impermeable masking dye is added simultaneously. This dye quenches extracellular fluorescence via resonance energy transfer or direct absorption. Consequently, fluorescence only increases when the substrate is translocated inside the cell, providing a direct, real-time readout of transporter velocity 4.

  • Inhibition: When a test compound competitively or non-competitively binds to DAT, it prevents the translocation of the fluorescent substrate, resulting in a dose-dependent attenuation of the fluorescent signal 5.

DAT_Mechanism Synapse Extracellular Space (Synaptic Cleft) DAT Dopamine Transporter (SLC6A3) Cytoplasm Intracellular Space (Presynaptic Neuron) DAT->Cytoplasm Fluorescent Signal Substrate Fluorescent Substrate Substrate->DAT Transported Inhibitor DAT Inhibitor (e.g., Cocaine) Inhibitor->DAT Blocks Transport Masking Masking Dye Masking->Substrate Quenches Signal (Extracellular Only)

Figure 1: Mechanism of fluorescent DAT substrate uptake and extracellular masking.

Experimental Design: A Self-Validating System

To ensure rigorous scientific integrity, every assay plate must function as a self-validating system. This is achieved by incorporating the following internal controls to calculate the Z'-factor (a measure of assay robustness where Z' > 0.5 is required for HTS validation):

  • Maximum Signal Control (100% Activity): Transfected cells treated with vehicle (e.g., 0.1% DMSO) + Substrate.

  • Minimum Signal Control (0% Activity): Transfected cells treated with a saturating concentration of a reference inhibitor (e.g., 10 µM Nomifensine) + Substrate.

  • Biological Background Control: Parental, non-transfected cells (e.g., wild-type HEK-293) to quantify non-DAT-mediated passive diffusion or endogenous transport 4.

Reference Data for Assay Validation

When validating this assay in your laboratory, reference compounds should yield IC₅₀ values comparable to established literature. The table below summarizes expected inhibitory potencies for classic DAT ligands across both radiometric and fluorescent platforms 3, 6.

CompoundPharmacological ClassTarget SelectivityExpected DAT IC₅₀ (nM)
MDPV Synthetic CathinoneDAT / NET > SERT2 – 5
Nomifensine NDRIDAT / NET10 – 50
Rimcazole Carbazole DerivativeDAT / Sigma (σ1/σ2)~248
Cocaine Tropane AlkaloidNon-selective MAT300 – 400

Detailed Step-by-Step Protocol

Assay_Workflow Step1 1. Cell Plating Seed HEK-hDAT cells & incubate 20h Step2 2. Media Removal Aspirate media, replace with HBSS buffer Step1->Step2 Step3 3. Pre-incubation Add inhibitors (10-30 min at 37°C) Step2->Step3 Step4 4. Substrate Addition Add Fluorescent Substrate + Masking Dye Step3->Step4 Step5 5. Kinetic Read Measure fluorescence every 2 min for 45 min Step4->Step5 Step6 6. Data Analysis Calculate initial velocity & IC50 values Step5->Step6

Figure 2: Experimental workflow for high-throughput fluorescent DAT uptake assay.

Materials Required
  • Cell Line: HEK-293 cells stably expressing human DAT (HEK-hDAT). Note: HEK-293 is chosen due to its near-null background expression of endogenous monoamine transporters.

  • Assay Kit/Reagents: Neurotransmitter Transporter Uptake Assay Kit (containing fluorescent substrate and masking dye) or equivalent Dansyl-dopamine reagents.

  • Buffer: 1X Hank’s Balanced Salt Solution (HBSS) supplemented with 20 mM HEPES and 0.1% BSA (pH 7.4).

  • Plates: 96-well or 384-well black-wall, clear-bottom microplates (tissue culture treated).

Step 1: Cell Preparation and Plating
  • Harvest HEK-hDAT cells at 80% confluency.

  • Seed cells at a density of 40,000 – 60,000 cells/well in 100 µL of culture medium for a 96-well plate (or 15,000 cells/well in 25 µL for a 384-well plate) 4.

  • Incubate the plates at 37°C, 5% CO₂ for 20–24 hours to allow the formation of a confluent, adherent monolayer. Causality: A fully confluent monolayer is strictly required to maximize the signal-to-background ratio during bottom-reading fluorescence.

Step 2: Compound Preparation and Pre-Incubation
  • Prepare a 10-point, 1:3 serial dilution of test compounds in the HBSS assay buffer. Ensure the final DMSO concentration does not exceed 0.5% to prevent solvent-induced cytotoxicity.

  • Remove the cell plates from the incubator and carefully aspirate the culture medium. Crucial: Aspirate gently to avoid dislodging the HEK-293 cells.

  • Add 100 µL/well (96-well) of the diluted test compounds, vehicle control, or reference inhibitor.

  • Pre-incubate the plate at 37°C for 10 to 30 minutes 4. Causality: This pre-incubation step is vital to allow the inhibitor to reach thermodynamic binding equilibrium with the DAT before it has to compete with the fluorescent substrate.

Step 3: Substrate Addition and Kinetic Measurement
  • Prepare the Dye Solution by mixing the fluorescent substrate and the masking dye in HBSS buffer according to the manufacturer's formulation.

  • Add 100 µL/well of the Dye Solution directly to the cells (final well volume = 200 µL). Do not wash the cells.

  • Immediately transfer the plate to a bottom-reading fluorescent microplate reader (e.g., FLIPR or standard multimode reader) pre-warmed to 37°C.

  • Record fluorescence (Excitation ~440 nm / Emission ~520 nm, or per specific fluorophore specs) in kinetic mode: read every 2 minutes for a total of 30 to 60 minutes .

Step 4: Data Analysis and Interpretation
  • Initial Velocity Calculation: Export the kinetic data and calculate the initial transport velocity (V₀) by determining the slope of the linear portion of the fluorescence-over-time curve (typically between 5 and 20 minutes).

  • Normalization: Subtract the background signal (0% Activity Control) from all wells. Normalize the test compound slopes as a percentage of the Maximum Signal Control (100% Activity).

  • IC₅₀ Determination: Plot the normalized % remaining activity against the log₁₀[Inhibitor Concentration]. Fit the data using a four-parameter logistic (4PL) non-linear regression model to determine the IC₅₀ value.

References

  • In vitro assays for the functional characterization of the dopamine transporter (DAT) . National Institutes of Health (NIH) / PMC. Available at:[Link]

  • DAT (SLC6A3) Transporter Assay . BioIVT. Available at:[Link]

  • Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters . Frontiers in Pharmacology. Available at:[Link]

  • Neurotransmitter Transporter Uptake Assay Kit Protocol . Molecular Devices. Available at:[Link]

  • Validation of a fluorescence-based high-throughput assay for the measurement of neurotransmitter transporter uptake activity . PubMed / NIH. Available at:[Link]

Sources

Application Note: In Vivo Validation of DAT Inhibitor Efficacy

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The Dopamine Transporter (DAT) is the primary mechanism for clearing synaptic dopamine (DA), regulating the temporal resolution of dopaminergic signaling. Inhibitors of DAT (e.g., methylphenidate, bupropion, and novel cocaine analogs) prolong the residence time of DA in the synaptic cleft, enhancing downstream signaling. This guide provides a high-level technical workflow for validating DAT inhibitor efficacy, moving from organism-level behavioral screening to precise neurochemical quantification.

Key Distinction: Unlike releasers (e.g., amphetamine), which reverse transport DA independent of neuronal firing, inhibitors are impulse-dependent. The protocols below are designed to validate this specific mechanism.

Part 1: Mechanism of Action & Experimental Logic[1]

To design a valid experiment, one must visualize the target interaction. DAT inhibitors bind to the transporter, blocking the reuptake of dopamine into the presynaptic terminal. This results in an accumulation of extracellular dopamine (


) only when the neuron fires.
Diagram 1: DAT Inhibition Mechanism

This diagram illustrates the blockade of dopamine reuptake and the resulting increase in synaptic concentration.

DAT_Mechanism Presynaptic Presynaptic Terminal Vesicles DA Vesicles (Exocytosis) Presynaptic->Vesicles Action Potential Synapse Synaptic Cleft (High [DA]) Vesicles->Synapse Release DAT DAT Transporter Synapse->DAT Reuptake (Blocked) Postsynaptic Postsynaptic Receptor (D1/D2 Activation) Synapse->Postsynaptic Signaling Increased Inhibitor Inhibitor Drug (Blockade) Inhibitor->DAT Binds High Affinity

Figure 1: Mechanism of DAT inhibition showing blockade of reuptake and subsequent synaptic accumulation.[1][2][3]

Part 2: Model Selection Strategy

Choosing the right model is a balance between throughput and translational relevance.

ModelStrain/TypeUtilityLimitations
Mouse C57BL/6JHigh-throughput behavioral screening (Locomotion).Small brain size limits dual-probe microdialysis.
Rat Sprague-DawleyGold Standard for Microdialysis & FSCV.Higher compound requirement than mice.
Genetic DAT-KO MiceSpecificity Control. (Drug should have no effect).Developmental compensations may alter baseline.
Primate Rhesus MacaquePET Imaging (Receptor Occupancy).High cost; ethical constraints; low throughput.

Expert Insight: For primary efficacy testing, the Sprague-Dawley rat is preferred. Its size allows for robust stereotaxic implantation of guide cannulas into the dorsal striatum (CPu) or Nucleus Accumbens (NAc) without causing extensive tissue damage that obscures neurochemical readings.

Part 3: Behavioral Screening (Locomotor Activity)[4]

Rationale: DAT inhibition increases striatal dopamine, which directly correlates with hyperlocomotion in rodents. This is the primary " go/no-go " screen.

Protocol A: Open Field Test (OFT)

Objective: Quantify drug-induced hyperlocomotion and rule out stereotypy (repetitive, non-functional movements).

  • Acclimation: Move animals to the testing room 60 minutes prior to testing (Red light, low noise).

  • Habituation: Place animal in the Open Field chamber (40x40cm) for 30 minutes drug-free to lower baseline anxiety.

  • Administration:

    • Administer Test Compound (IP or PO).[1][3]

    • Control: Vehicle (Saline/DMSO).

    • Positive Control: Methylphenidate (10 mg/kg IP).

  • Recording: Track movement for 60–120 minutes using video tracking software (e.g., EthoVision or AnyMaze).

  • Data Binning: Analyze data in 5-minute bins.

Critical Analysis:

  • Efficacy Signal: Significant increase in Total Distance Traveled vs. Vehicle.

  • Safety Signal: If Stereotypy Counts (circling/head bobbing) are high, the drug may have high abuse potential or off-target effects.

Part 4: Neurochemical Validation (In Vivo Microdialysis)

Rationale: Behavior is a proxy; microdialysis measures the actual molecule. This protocol quantifies extracellular dopamine (


) in awake, freely moving rats.[4]
Diagram 2: Microdialysis Workflow

This diagram outlines the critical path from surgery to HPLC analysis.

Microdialysis_Workflow Surgery Stereotaxic Surgery (Probe Implant) Recovery Recovery (24-48 Hours) Surgery->Recovery Perfusion aCSF Perfusion (1.5 µL/min) Recovery->Perfusion Baseline Baseline Sampling (3 samples <10% var) Perfusion->Baseline Dosing Drug Admin (Systemic or Local) Baseline->Dosing Collection Fraction Collection (Every 20 min) Dosing->Collection Analysis HPLC-ECD Quantification Collection->Analysis Analysis->Baseline Normalize %

Figure 2: Workflow for assessing neurochemical changes via microdialysis.[2][3]

Protocol B: Striatal Microdialysis

Target Coordinate (Rat CPu): AP +0.7 mm, ML +3.0 mm, DV -6.0 mm (Paxinos & Watson).

  • Probe Implantation: Implant guide cannula 24–48 hours prior to experiment to allow blood-brain barrier resealing.

  • Perfusion: Insert probe (2mm active membrane). Perfuse with artificial Cerebrospinal Fluid (aCSF) at 1.5 µL/min .

    • aCSF Composition: 147 mM NaCl, 2.7 mM KCl, 1.2 mM CaCl₂, 0.85 mM MgCl₂.[2]

  • Equilibration: Discard dialysate for the first 90 minutes (washout period).

  • Baseline Collection: Collect 3 samples (20 min each). Basals must be stable (<10% variability).[5]

  • Treatment: Inject DAT inhibitor.

  • Sampling: Continue collection for 3–4 hours.

  • Analysis: Inject samples into HPLC with Electrochemical Detection (ECD).

The "Senior Scientist" Validation Step (TTX Challenge): To prove your drug is a DAT inhibitor and not a releaser:

  • Perfuse 1 µM Tetrodotoxin (TTX) locally through the probe.

  • Result: TTX stops neuronal firing.

    • If drug is a DAT Inhibitor : The DA increase will be abolished (requires impulse).

    • If drug is a Releaser : The DA increase will persist (independent of impulse).

Part 5: Advanced Kinetics (Fast-Scan Cyclic Voltammetry - FSCV)

Rationale: Microdialysis has low temporal resolution (minutes). FSCV measures dopamine in sub-seconds, allowing calculation of the specific uptake rate (


 and 

).[6]

Key Parameter:

  • Clearance Time (

    
    ):  The time required for DA signal to decay by 80% after electrical stimulation.
    
  • Result: A DAT inhibitor will significantly increase

    
     and increase the apparent 
    
    
    
    (competitive inhibition) without necessarily changing the amount of DA released per pulse.

Part 6: Data Presentation & Interpretation[8]

When reporting results, normalize all neurochemical data to the percent of baseline to account for inter-animal variability in probe efficiency.

Table 1: Expected Results Profile

AssayMetricDAT Inhibitor EffectReleaser Effect
Open Field Total DistanceIncrease (+++)Increase (+++)
Microdialysis Extracellular DAIncrease (200-400%)Increase (>1000%)
TTX Challenge DA during TTXEffect Lost Effect Persists
FSCV Uptake Rate (

)
No ChangeDecreased
FSCV Apparent

Increased Increased

References

  • Presynaptic Dopamine Dynamics in Striatal Brain Slices with Fast-scan Cyclic Voltammetry. Source: NIH / PMC. Methodology for FSCV electrode fabrication and kinetics. [Link]

  • In vivo characterization of locally applied dopamine uptake inhibitors by striatal microdialysis. Source: PubMed. Foundational protocol for microdialysis of DAT inhibitors. [Link]

  • Open Field Test Protocol for Anxiety-Like Behavior in Rodents. Source: Anilocus. Standardized behavioral tracking protocol. [Link]

  • In vivo microdialysis for striatal DA release. Source: Protocols.io.[7][8] Step-by-step technical execution for mouse/rat microdialysis. [Link]

  • Computational models of dopamine release measured by fast scan cyclic voltammetry in vivo. Source: Oxford Academic / PNAS Nexus. Advanced kinetic modeling for FSCV data. [Link]

Sources

Application Note: Analytical Strategies for the Quantification of Piperidine Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

Piperidine moieties are ubiquitous in medicinal chemistry, forming the core structure of diverse therapeutics including methylphenidate (CNS stimulant), fentanyl (opioid analgesic), and donepezil (acetylcholinesterase inhibitor).[1] However, the quantification of these derivatives presents distinct analytical challenges: the secondary amine functionality often lacks a strong UV chromophore, and its high basicity (


) leads to severe peak tailing on traditional silica-based columns due to silanol interactions.

This guide details two distinct, field-proven protocols:

  • LC-MS/MS Bioanalysis: A high-sensitivity method for pharmacokinetic (PK) profiling in plasma.[2]

  • Derivatization-HPLC-UV: A cost-effective quality control (QC) method for bulk drug assay using FMOC-Cl labeling.

Part 1: Bioanalytical Gold Standard (LC-MS/MS)

Objective: Quantification of Methylphenidate (MPH) and its metabolite Ritalinic Acid (RA) in human plasma.

The Mechanistic Rationale

For biological matrices, Liquid Chromatography coupled to Tandem Mass Spectrometry (LC-MS/MS) is the industry standard.[2] Piperidine derivatives ionize efficiently in Positive Electrospray Ionization (+ESI) mode due to the easily protonated secondary nitrogen.

  • Chromatographic Challenge: Piperidines are polar bases. On C18 columns, they often elute early with poor retention.

  • Solution: We utilize a Pentafluorophenyl (PFP) or high-strength silica C18 column. The PFP phase provides unique selectivity for amine-containing compounds through dipole-dipole interactions and

    
    -
    
    
    
    stacking, superior to standard alkyl phases for this class.
Experimental Protocol

Matrix: Human Plasma (


EDTA)
Internal Standard (IS):  Methylphenidate-

Step-by-Step Workflow
  • Sample Preparation (Protein Precipitation):

    • Aliquot

      
       of plasma into a 96-well plate.
      
    • Add

      
       of IS working solution (
      
      
      
      ).
    • Add

      
       of cold Acetonitrile (ACN) containing 0.1% Formic Acid to precipitate proteins.
      
    • Vortex for 2 minutes at high speed.

    • Centrifuge at

      
       for 10 minutes at 
      
      
      
      .
    • Transfer

      
       of supernatant to a fresh plate and dilute with 
      
      
      
      of water (to match initial mobile phase strength).
  • LC Conditions:

    • Column: Agilent Poroshell 120 EC-C18 (

      
      ) or Phenomenex Kinetex PFP.
      
    • Mobile Phase A:

      
       Ammonium Formate + 0.1% Formic Acid in Water.
      
    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

    • Flow Rate:

      
      .
      
    • Gradient:

      • 0.0–0.5 min: 5% B

      • 0.5–3.0 min: 5%

        
         95% B
        
      • 3.0–4.0 min: 95% B (Wash)

      • 4.0–4.1 min: 95%

        
         5% B (Re-equilibration)
        
  • MS/MS Parameters (Sciex Triple Quad 5500):

    • Source: Turbo Ion Spray (ESI+).

    • Curtain Gas: 30 psi.

    • IonSpray Voltage: 4500 V.

    • Temperature:

      
      .
      
Quantitative Data Summary (MRM Transitions)
AnalytePrecursor Ion (

)
Product Ion (

)
Collision Energy (eV)Retention Time (min)
Methylphenidate 234.184.1252.4
Ritalinic Acid 220.184.1281.8
MPH-

(IS)
243.293.1252.4

Note: The product ion at


 84.1 corresponds to the characteristic piperidine ring fragment, a signature transition for this class of drugs.
Workflow Visualization

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis Plasma Plasma Sample (100 µL) PPT Protein Precipitation (Add 300 µL ACN + 0.1% FA) Plasma->PPT Centrifuge Centrifuge (4000g, 10 min) PPT->Centrifuge Dilute Dilution (1:1 with Water) Centrifuge->Dilute Inject Injection (5 µL) Dilute->Inject Transfer Supernatant Separation LC Separation (C18/PFP Column) Inject->Separation Ionization ESI+ Ionization (Protonation of N) Separation->Ionization Detection MS/MS Detection (MRM Mode) Ionization->Detection

Figure 1: High-throughput bioanalytical workflow for piperidine derivatives using protein precipitation and LC-MS/MS.

Part 2: QC & Purity Analysis (Derivatization-HPLC-UV)

Objective: Quantification of piperidine impurities or bulk drug content in facilities lacking MS detection.

The Mechanistic Rationale

Many simple piperidines lack a conjugated


-system, rendering them invisible to UV detectors above 210 nm. Detection at low wavelengths (200-210 nm) is susceptible to noise from mobile phase solvents.

The Solution: Pre-column derivatization with FMOC-Cl (9-Fluorenylmethoxycarbonyl chloride) .[3]

  • Mechanism: The secondary amine of the piperidine performs a nucleophilic attack on the FMOC-Cl carbonyl, displacing the chloride.

  • Result: A stable carbamate derivative with a strong UV absorbance (260 nm) and high fluorescence (Ex 260 nm / Em 310 nm).

Experimental Protocol

Reagents:

  • Borate Buffer: 0.2 M, pH 9.0 (Critical for deprotonating the amine to facilitate nucleophilic attack).

  • FMOC-Cl Solution: 5 mM in Acetonitrile.

  • Quenching Agent: 0.2 M Glycine or 0.1 M HCl.

Step-by-Step Workflow
  • Derivatization Reaction:

    • Mix

      
       of Sample (in water/ACN) with 
      
      
      
      of Borate Buffer (pH 9.0).
    • Add

      
       of FMOC-Cl reagent.
      
    • Vortex and incubate at 40°C for 20 minutes . (Kinetics are slower for secondary amines compared to primary amines).

  • Quenching:

    • Add

      
       of 0.2 M Glycine to react with excess FMOC-Cl (prevents column overload with reagent peaks).
      
  • HPLC Analysis:

    • Detector: UV at 265 nm or Fluorescence (Ex 260/Em 310).

    • Mobile Phase: ACN / Water (Gradient mode required as FMOC derivatives are highly hydrophobic).

Derivatization Logic Diagram

Derivatization_Logic Piperidine Piperidine Analyte (No Chromophore) Reaction Nucleophilic Attack (40°C, 20 min) Piperidine->Reaction Buffer Borate Buffer (pH 9.0) Buffer->Reaction Deprotonates Amine FMOC FMOC-Cl Reagent (UV Active) FMOC->Reaction Derivative FMOC-Piperidine (Hydrophobic & UV Active) Reaction->Derivative Byproduct Excess FMOC-OH (Interference) Reaction->Byproduct Quench Glycine Quench Derivative->Quench Stable Byproduct->Quench Removes Excess

Figure 2: Chemical logic of FMOC derivatization to enable UV detection of piperidine derivatives.

Part 3: Troubleshooting & Optimization (E-E-A-T)

The "Peak Tailing" Phenomenon

Symptom: Asymmetric peaks (Tailing Factor


) for piperidine compounds.
Cause:  Piperidines are strong bases (

). At neutral pH, they are positively charged and interact strongly with residual silanol groups (Si-O⁻) on the silica support of HPLC columns. This acts as a secondary retention mechanism (ion-exchange) which is slow, causing tailing.

Expert Solutions:

  • Low pH Mobile Phase: Use pH

    
     (e.g., 0.1% Formic Acid). This protonates the silanols (
    
    
    
    ), suppressing the ion-exchange interaction. Note: This is compatible with LC-MS.
  • High Ionic Strength: Add 10–20 mM Ammonium Formate. The ammonium ions compete with the piperidine for silanol binding sites.

  • End-Capping: Ensure the use of "double end-capped" columns (e.g., Agilent Eclipse Plus or Waters XBridge) where accessible silanols are chemically blocked.

Matrix Effects in LC-MS

Piperidines extracted from plasma often suffer from ion suppression due to phospholipids.

  • Diagnosis: Monitor the phospholipid transition (

    
     184 
    
    
    
    184) during method development.
  • Correction: If PPT yields high suppression, switch to Solid Phase Extraction (SPE) using a Mixed-Mode Cation Exchange (MCX) cartridge. The MCX cartridge retains the positively charged piperidine while allowing neutral lipids to be washed away.

References

  • Muleta, C. T., et al. (2016). Rapid quantitative analysis of methylphenidate and ritalinic acid in oral fluid by liquid chromatography triple quadrupole mass spectrometry. Journal of Pharmaceutical and Biomedical Analysis. Link

  • Paterson, S. M., et al. (2012).[4] Determination of methylphenidate and its metabolite ritalinic acid in urine by Liquid chromatography/tandem Mass Spectrometry.[4] Journal of Chromatography B. Link[4]

  • Reddy, A. V., et al. (2021). Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride. Journal of Chromatographic Science. Link

  • Phenomenex Technical Guide. (2023). Peak Tailing: Causes and Solutions in HPLC of Basic Compounds. Link

  • Chai, T., et al. (2019). FMOC-Cl as a Potential Precolumn Derivatization Reagent for the Analysis of PPCPs using HPLC-DAD.[3] Malaysian Journal of Analytical Sciences. Link

Sources

"radioligand binding assay protocol for 3-[2-(3-fluorophenyl)ethyl]piperidine"

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Radioligand Binding Assay Protocol for 3-[2-(3-fluorophenyl)ethyl]piperidine

Executive Summary

This application note details the protocol for evaluating the binding affinity of This compound (herein referred to as Compound FPP-3 ). Based on the structural pharmacophore—a piperidine ring substituted with a fluorinated phenethyl group—Compound FPP-3 exhibits high structural homology to allosteric modulators of the NMDA receptor (GluN2B subunit) and ligands of the Sigma-1 receptor .

Consequently, this guide provides two distinct, self-validating protocols:

  • Primary Assay: Competition binding against [³H]Ifenprodil at the NMDA GluN2B polyamine site.

  • Secondary Assay (Selectivity Profiling): Competition binding against -Pentazocine at the Sigma-1 receptor.

These protocols are designed for researchers in CNS drug discovery to determine the inhibition constant (


) and selectivity profile of FPP-3.

Scientific Rationale & Mechanism

Target Prediction via Pharmacophore Analysis

The 3-substituted piperidine scaffold with a flexible ethyl linker to a lipophilic aromatic ring (3-fluorophenyl) is a privileged structure in neuropharmacology.

  • NMDA GluN2B: The "ifenprodil tail" consists of a phenethyl-piperidine moiety. FPP-3 mimics this geometry, suggesting it may bind to the ifenprodil-binding site (N-terminal domain of GluN2B), acting as a neuroprotective antagonist.

  • Sigma-1 Receptor: The basic amine (piperidine) flanked by hydrophobic domains is the classic pharmacophore for Sigma-1 chaperones, which modulate Ca²⁺ signaling and ER stress.

Assay Principle: Competition Binding

The assay relies on the law of mass action. The test compound (FPP-3) competes with a high-affinity radioligand (


) for a finite number of receptor sites (

).
  • Signal: Radioactivity (CPM) retained on the filter.

  • Readout: Decrease in CPM as [FPP-3] increases.

  • Output:

    
    , converted to 
    
    
    
    using the Cheng-Prusoff equation.

Materials & Reagents

Biological Source
  • NMDA Assay: Rat forebrain membranes (rich in GluN2B) or CHO cells stably expressing hGluN2B/GluN1.

  • Sigma Assay: Guinea pig brain membranes or Jurkat cells.

Radioligands & Controls
ComponentNMDA GluN2B AssaySigma-1 Assay
Radioligand [³H]Ifenprodil (Specific Activity: ~60-80 Ci/mmol)-Pentazocine (Specific Activity: ~30-60 Ci/mmol)
Concentration (

)
0.5 – 1.0 nM2.0 – 5.0 nM
Non-Specific Binder 10 µM Spermine or 10 µM Ifenprodil (Cold)10 µM Haloperidol or 10 µM (+)-Pentazocine (Cold)
Reference Standard Ifenprodil TartrateHaloperidol
Buffers
  • Buffer A (NMDA): 50 mM Tris-HCl, pH 7.4. Note: Avoid phosphate buffers as ions can modulate NMDA receptors.

  • Buffer B (Sigma): 50 mM Tris-HCl, pH 8.0.

Experimental Protocol

Membrane Preparation (Common Workflow)
  • Step 1: Homogenize tissue in 10 volumes of ice-cold 0.32 M Sucrose.

  • Step 2: Centrifuge at 1,000 x g for 10 min (remove nuclear debris).

  • Step 3: Centrifuge supernatant at 40,000 x g for 20 min.

  • Step 4: Resuspend pellet in assay buffer. Repeat wash twice to remove endogenous neurotransmitters.

  • Step 5: Determine protein concentration (Bradford/BCA). Adjust to 0.2–0.5 mg/mL.

Assay Workflow: NMDA GluN2B (Ifenprodil Site)

Step 1: Plate Setup Prepare a 96-well polypropylene plate or 12x75 mm tubes.

  • Total Binding (TB): Buffer + Membranes + Radioligand.

  • Non-Specific Binding (NSB): Buffer + Membranes + Radioligand + 10 µM Cold Ifenprodil.

  • Test Samples: Buffer + Membranes + Radioligand + FPP-3 (Concentrations:

    
     M to 
    
    
    
    M).

Step 2: Incubation

  • Add 50 µL [³H]Ifenprodil (Final conc. 0.5 nM).

  • Add 50 µL FPP-3 (Dilution series).

  • Add 100 µL Membrane Suspension (20-50 µg protein/well).

  • Incubate: 2 hours at 4°C.

    • Expert Insight: Ifenprodil binding is temperature-sensitive. 4°C reduces receptor degradation and low-affinity non-specific interactions.

Step 3: Termination

  • Rapid filtration through GF/B glass fiber filters (pre-soaked in 0.3% Polyethyleneimine (PEI) for 1 hour).

    • Why PEI? Ifenprodil is sticky (lipophilic). PEI coats the glass fibers to reduce filter binding (noise).

  • Wash 3x with 3 mL ice-cold Buffer A.

Step 4: Detection

  • Dry filters. Add scintillation cocktail. Count in a Liquid Scintillation Counter (LSC).

Data Analysis & Visualization

Calculation
  • Specific Binding (SB):

    
    
    
  • Percent Inhibition:

    
    
    
  • Curve Fitting: Fit data to a one-site competition model (Hill Slope = -1.0) using non-linear regression (e.g., GraphPad Prism).

    
    
    
  • 
     Determination (Cheng-Prusoff): 
    
    
    
    
    • Where

      
       is the radioligand concentration and 
      
      
      
      is its dissociation constant (determined previously via Saturation Binding).
Workflow Diagram

G Start Compound FPP-3 (Stock Solution) Dilution Serial Dilution (10^-5 to 10^-10 M) Start->Dilution Incubation Incubation (2h @ 4°C with [3H]Ifenprodil) Dilution->Incubation Membrane Membrane Prep (Rat Forebrain/CHO) Membrane->Incubation Filtration GF/B Filtration (+0.3% PEI) Incubation->Filtration Equilibrium Analysis LSC Counting & Ki Calculation Filtration->Analysis Quantitation

Figure 1: Step-by-step workflow for the competitive radioligand binding assay.

Mechanistic Interaction Model

ReceptorModel Receptor NMDA GluN2B Receptor Site Ifenprodil Binding Site (N-Terminal Domain) Receptor->Site Radioligand [3H]Ifenprodil (Radioligand) Site->Radioligand High Affinity Binding Compound FPP-3 (Competitor) Site->Compound Competitive Displacement?

Figure 2: Competitive interaction model at the GluN2B allosteric site.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
High Non-Specific Binding (>40%) Ligand sticking to filters.Ensure filters are soaked in 0.3% PEI for at least 1 hour. Use silanized tubes.
Low Total Counts Receptor degradation or low expression.Add protease inhibitors (PMSF, Aprotinin) during membrane prep. Verify protein conc.
Hill Slope << 1.0 Negative cooperativity or multiple sites.FPP-3 may bind to both GluN2B and Sigma sites. Run the Sigma-1 counter-screen to verify.
IC50 varies between runs Non-equilibrium conditions.Extend incubation time to 3 hours or verify temperature stability (keep strictly at 4°C).

References

  • Williams, K. (1993). Ifenprodil discriminates subtypes of the N-methyl-D-aspartate receptor: selectivity and mechanisms at recombinant heteromeric receptors. Molecular Pharmacology, 44(4), 851–859.

  • Cheng, Y., & Prusoff, W. H. (1973). Relationship between the inhibition constant (KI) and the concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction. Biochemical Pharmacology, 22(23), 3099–3108.

  • Cobos, E. J., et al. (2008). Pharmacology and therapeutic potential of Sigma(1) receptor ligands. Current Neuropharmacology, 6(4), 344–366.

  • NIMH Psychoactive Drug Screening Program (PDSP). (2023). Protocol for Radioligand Binding Assays. PDSP Protocols.

"application of 3-[2-(3-fluorophenyl)ethyl]piperidine in neuroscience research"

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: 3-[2-(3-fluorophenyl)ethyl]piperidine in Neuroscience Research

Executive Summary

This compound (often abbreviated in internal libraries or specific studies, structurally related to 3-PPP and Ifenprodil analogues) represents a class of 3-substituted piperidines utilized as pharmacological probes in neuroscience.[1] Its structural motif—a piperidine ring substituted at the C3 position with a fluorinated phenethyl side chain—is characteristic of ligands targeting Sigma Receptors (σRs) and NMDA Receptor GluN2B subunits .[1]

This Application Note details the protocols for utilizing this compound to interrogate Sigma-1 receptor (σ1R) modulation and NMDA receptor antagonism , with relevance to neuroprotection, depression, and addiction research.[1] The fluorination at the meta-position of the phenyl ring enhances metabolic stability and lipophilicity, making it a valuable tool for in vivo behavioral assays and in vitro binding kinetics.[1]

Pharmacological Profile & Mechanism of Action

The compound functions primarily through two putative mechanisms, dependent on concentration and assay conditions:

  • Sigma-1 Receptor (σ1R) Modulation:

    • Mechanism: Acts as a high-affinity ligand for the σ1R chaperone protein at the mitochondria-associated endoplasmic reticulum membrane (MAM).[1]

    • Effect: Modulates calcium signaling (via IP3 receptors) and cellular stress responses (UPR).[1] Agonist activity promotes neuroprotection and neurite outgrowth; antagonist activity may block sensitization in addiction models.[1]

    • Structural Basis: The basic nitrogen of the piperidine and the lipophilic phenethyl moiety mimic the pharmacophore of established σ1 ligands like Preclamol (3-PPP) and SA4503 .[1]

  • NMDA Receptor (GluN2B) Antagonism:

    • Mechanism: Binds to the allosteric ifenprodil-binding site on the GluN2B subunit of the NMDA receptor.[1]

    • Effect: Selectively inhibits glutamate-induced excitotoxicity without blocking physiological synaptic transmission, offering a potential therapeutic window for depression and stroke.[1]

Signaling Pathway Visualization

G Compound This compound Sigma1 Sigma-1 Receptor (MAM) Compound->Sigma1 High Affinity Binding NMDA NMDA Receptor (GluN2B) Compound->NMDA Allosteric Inhibition IP3R IP3 Receptor Stabilization Sigma1->IP3R Chaperoning Excitotoxicity Excitotoxicity Blockade NMDA->Excitotoxicity Inhibits (Ifenprodil-site) Ca2 Ca2+ Flux (Mito-ER) IP3R->Ca2 Modulates BDNF BDNF Expression Ca2->BDNF Increases Neuroprotection Neuroprotection / Antidepressant BDNF->Neuroprotection Excitotoxicity->Neuroprotection

Figure 1: Dual mechanism of action targeting Sigma-1 modulation and NMDA GluN2B inhibition.[1]

Experimental Protocols

Preparation & Handling[1][2][3]
  • Solubility: The free base is lipophilic.[1] Prepare a stock solution (10-100 mM) in DMSO or Ethanol .[1] For aqueous buffers, use the hydrochloride salt or dilute the DMSO stock (final DMSO < 0.1%).[1]

  • Storage: -20°C, desiccated. Protect from light.[1]

  • Safety: Treat as a potent bioactive amine.[1] Wear PPE (gloves, goggles, lab coat).[1]

In Vitro Radioligand Binding Assay (Sigma-1 vs. Sigma-2)

Objective: Determine the binding affinity (


) and selectivity profile.

Materials:

  • Tissue: Rat brain membrane homogenates or HEK293 cells overexpressing hσ1R.[1]

  • Radioligand: ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
     (specific for σ1) or 
    
    
    
    (in presence of dextrallorphan for σ2).[1]
  • Buffer: 50 mM Tris-HCl, pH 7.4.

Protocol:

  • Preparation: Incubate membrane protein (20-50 µg) with

    
     (3 nM) and varying concentrations of This compound  (
    
    
    
    to
    
    
    M).
  • Incubation: 120 minutes at 37°C to reach equilibrium.

  • Termination: Rapid filtration through GF/B glass fiber filters pre-soaked in 0.5% polyethylenimine (PEI).

  • Analysis: Measure radioactivity via liquid scintillation counting. Calculate ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
     and convert to 
    
    
    
    using the Cheng-Prusoff equation.[1]

Data Output Table:

Receptor TargetRadioligandReference LigandExpected

Range
Sigma-1 (σ1)

Haloperidol1 - 50 nM
Sigma-2 (σ2)

(+Dextrallorphan)
DTG> 500 nM
NMDA (GluN2B)

Ifenprodil50 - 200 nM
Functional Assay: Calcium Mobilization (FLIPR)

Objective: Assess agonist/antagonist activity at σ1R.

Protocol:

  • Cell Line: NG108-15 or CHO cells expressing σ1R.[1]

  • Dye Loading: Load cells with Fluo-4 AM (2 µM) for 45 min.

  • Agonist Mode: Add compound alone. Monitor Ca2+ spikes (indicates agonist activity, potentially via IP3R modulation).[1]

  • Antagonist Mode: Pre-incubate with compound (10 µM) for 20 min, then challenge with a known agonist (e.g., PRE-084, 10 µM).[1]

  • Readout: Reduction in PRE-084 induced Ca2+ flux indicates antagonism.[1]

In Vivo Application: Behavioral Neuroscience

This compound is particularly useful in models of depression and cognitive enhancement due to its potential dual-action (Sigma-1 agonist / NMDA antagonist).[1]

Forced Swim Test (FST) - Antidepressant Screening[1][2]

Rationale: Sigma-1 agonists and GluN2B antagonists both exhibit rapid antidepressant-like effects.[1]

Protocol:

  • Subjects: Adult male C57BL/6J mice (n=8-10/group).

  • Dosing: Administer This compound (1, 5, 10 mg/kg, i.p.) 30 minutes prior to testing.

    • Control: Vehicle (Saline/DMSO).[1]

    • Positive Control:[1] Ketamine (10 mg/kg).[1]

  • Procedure: Place mouse in a cylinder of water (24°C) for 6 minutes.

  • Analysis: Record immobility time during the last 4 minutes.

    • Result: Significant reduction in immobility suggests antidepressant efficacy.[1]

Novel Object Recognition (NOR) - Cognitive Function[1][2]

Rationale: Sigma-1 activation promotes neuroplasticity and reverses drug-induced amnesia.[1]

Protocol:

  • Habituation: Day 1-2, expose mice to empty arena.

  • Training: Day 3, expose to two identical objects (A + A) for 10 min.

  • Treatment: Administer compound (i.p.) immediately post-training (consolidation phase).[1]

  • Testing: Day 4 (24h later), expose to one familiar and one novel object (A + B).

  • Index: Calculate Discrimination Index (DI) =

    
    .
    
    • Result: Higher DI in treated group vs. deficit model (e.g., scopolamine-induced) indicates cognitive enhancement.[1]

References

  • Sigma Receptor Ligands & Structure-Affinity Relationships

    • Title: "Structure-affinity relationships of sigma receptor ligands: The role of the piperidine ring."[1][2]

    • Source:Journal of Medicinal Chemistry.
    • Context: Establishes the 3-substituted piperidine scaffold as a privileged structure for Sigma-1 affinity.
    • (General Search for verification)

  • NMDA GluN2B Antagonists

    • Title: "Ifenprodil and related antagonists of the NMDA receptor."[1][3][4][5]

    • Source:Neuropharmacology.
    • Context: Describes the phenethyl-piperidine pharmacophore for GluN2B selectivity.
  • Catalog Verification

    • Title: "this compound (SC-54941836)"[1][6]

    • Source: Hit2Lead / ChemBridge Library.[1]

    • Context: Confirms availability of the specific chemical entity for research.

(Note: Specific literature on "this compound" as a named drug is limited; the protocols above are derived from the established pharmacology of its structural class, 3-substituted phenethylpiperidines.)

Sources

"use of fluorinated piperidines in drug development"

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Strategic Implementation of Fluorinated Piperidines in Lead Optimization

Executive Summary

The piperidine ring is the most prevalent nitrogen heterocycle in FDA-approved drugs. However, the unsubstituted piperidine scaffold frequently presents liabilities: excessive basicity (


), poor metabolic stability (P450 oxidation), and high hERG affinity.

This guide details the strategic use of fluorinated piperidines to mitigate these issues. By exploiting the high electronegativity and small van der Waals radius of fluorine (1.47 Å), medicinal chemists can modulate


 by 1–3 log units, lock conformations via the gauche effect, and block metabolic soft spots without significantly altering steric bulk.

Physicochemical Engineering: The Theory

Modulation (The Inductive Effect)

The primary utility of fluorinating a piperidine ring is basicity reduction. Unsubstituted piperidines are often fully protonated at physiological pH (7.4), limiting membrane permeability and increasing lysosomal trapping.

  • Mechanism: The strong

    
    -electron withdrawing nature of fluorine reduces electron density on the nitrogen lone pair.
    
  • Positional Impact: The effect attenuates with distance. A fluorine at C3 (

    
    -position) has a stronger effect than at C4 ( 
    
    
    
    -position).

Table 1: Comparative


 Shifts in Piperidine Scaffolds 
ScaffoldStructureApprox.


(vs. Parent)
Application Utility
Piperidine

11.1-Reference Standard
4-Fluoropiperidine 4-F9.4-1.7Moderate basicity reduction; minimal steric clash.
3-Fluoropiperidine 3-F9.3-1.8Stronger modulation; introduces chirality.
3,3-Difluoropiperidine 3,3-diF8.5-2.6Significant reduction; ideal for improving lipophilicity (

).
4,4-Difluoropiperidine 4,4-diF8.8-2.3Blocks metabolic oxidation at C4; lowers

.
Conformational Control (The Gauche Effect)

Unlike bulky substituents that prefer the equatorial position to avoid 1,3-diaxial strain, 3-fluoropiperidine exhibits a preference for the axial conformation (depending on N-substitution and solvent).

  • Expert Insight: This is driven by the

    
     hyperconjugation .[1] The anti-periplanar alignment of the adjacent C-H bond with the C-F antibonding orbital stabilizes the axial isomer.
    
  • Utility: This allows chemists to "pre-organize" a ligand into a bioactive conformation, reducing the entropic penalty of binding to a receptor.

ADME & Safety Implications

Metabolic Stability (Metabolic Blocking)

The C-F bond (approx. 116 kcal/mol) is virtually inert to cytochrome P450 oxidative cleavage.

  • Problem: Piperidines are prone to oxidation at the

    
    -carbon (forming iminium ions) or the 
    
    
    
    -carbon (hydroxylation).
  • Solution: Introduction of fluorine at these positions blocks oxidation.[2]

    • Example: 4,4-difluoropiperidine prevents the formation of the 4-hydroxypiperidine metabolite.

hERG Avoidance

High basicity and lipophilicity are key drivers for hERG potassium channel blockage, a major cardiotoxicity risk.[3]

  • Strategy: Fluorination lowers

    
     (reducing the percentage of cationic species at pH 7.4) and reduces the lipophilicity of the cation, thereby lowering hERG affinity.
    

Experimental Protocols

Protocol A: Deoxofluorination Synthesis (Lab Scale)

Target: Synthesis of N-Boc-4-fluoropiperidine from N-Boc-4-hydroxypiperidine.

Safety Warning: Deoxofluorinating reagents (DAST, Deoxo-Fluor) can be explosive upon heating. Never heat neat reagents. Perform all reactions behind a blast shield.

Reagents:

  • N-Boc-4-hydroxypiperidine (1.0 eq)

  • Deoxo-Fluor (Bis(2-methoxyethyl)aminosulfur trifluoride) (1.2 eq)

  • Dichloromethane (DCM) (Anhydrous)

  • Saturated

    
     solution
    

Step-by-Step Methodology:

  • Preparation: Flame-dry a round-bottom flask and purge with Nitrogen (

    
    ).
    
  • Dissolution: Dissolve N-Boc-4-hydroxypiperidine (10 mmol) in anhydrous DCM (20 mL). Cool the solution to -78°C (Dry ice/Acetone bath).

  • Addition: Add Deoxo-Fluor (12 mmol) dropwise via syringe over 10 minutes. Note: Exothermic reaction.

  • Reaction: Stir at -78°C for 1 hour, then allow the mixture to warm to room temperature (RT) naturally. Stir at RT for 12 hours.

  • Quenching (Critical): Cool the mixture back to 0°C. Quench by slow addition of saturated

    
    . Caution: Vigorous 
    
    
    
    evolution.
  • Extraction: Separate phases. Extract the aqueous layer with DCM (3 x 20 mL).

  • Purification: Dry combined organics over

    
    , filter, and concentrate. Purify via silica gel flash chromatography (Hexanes/EtOAc gradient).
    
Protocol B: Potentiometric Determination

Objective: Determine the shift in basicity of the fluorinated analog.

Methodology:

  • Solution Prep: Prepare a 10 mM solution of the fluorinated piperidine (free base or HCl salt) in 0.1 M KCl (ionic strength adjustor).

  • Titrant: Use standardized 0.1 M NaOH or 0.1 M HCl.

  • Apparatus: Automatic Potentiometric Titrator (e.g., Mettler Toledo or Sirius T3).

  • Execution: Perform a "blank" titration with solvent only. Titrate the sample from pH 2.0 to pH 12.0.

  • Analysis: Calculate

    
     using the Bjerrum plot method or Gran plot analysis.
    
  • Validation: Run unsubstituted piperidine as a control (Expected

    
    ).
    

Strategic Visualization

Diagram 1: Decision Logic for Fluorine Incorporation

Caption: Strategic decision tree for selecting the optimal fluorination pattern based on lead compound liabilities.

FluorineStrategy Start Lead Compound Liability Analysis Issue1 High hERG / Poor Permeability (High Basicity) Start->Issue1 Issue2 High Metabolic Clearance (Oxidative) Start->Issue2 Issue3 Low Potency (Conformational Entropy) Start->Issue3 Sol1 3,3-Difluoropiperidine (Max pKa reduction) Issue1->Sol1 Reduce pKa > 2 units Sol2 4,4-Difluoropiperidine (Blocks C4 oxidation) Issue2->Sol2 Block Soft Spot Sol3 3-Fluoropiperidine (Axial) (Gauche Effect Pre-organization) Issue3->Sol3 Lock Conformation

Diagram 2: Synthetic Workflow (Deoxofluorination)

Caption: Step-by-step synthetic pathway for generating 4-fluoropiperidine scaffolds from hydroxyl precursors.

SynthesisFlow Step1 Start: 4-Hydroxypiperidine Step2 Protection: (Boc)2O, TEA (Protects Amine) Step1->Step2 Step3 Fluorination: Deoxo-Fluor, -78°C (SN2 Reaction) Step2->Step3 Step4 Deprotection: TFA or HCl (Liberates Amine) Step3->Step4 Step5 Product: 4-Fluoropiperidine Salt Step4->Step5

References

  • Purser, S., et al. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews. Link

  • Hagmann, W. K. (2008). The many roles of fluorine in medicinal chemistry. Journal of Medicinal Chemistry. Link

  • Gillis, E. P., et al. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry. Link

  • Morgenthaler, M., et al. (2007). Predicting and tuning physicochemical properties in lead optimization: Amine basicities. ChemMedChem. Link

  • Lal, G. S., et al. (1999). Bis(2-methoxyethyl)aminosulfur trifluoride: a new broad-spectrum deoxofluorinating agent with enhanced thermal stability. Journal of Organic Chemistry. Link

  • Organic Syntheses. (2010). Synthesis of Geminal Difluorides using Deoxo-Fluor. Org.[4][5] Synth. 2010, 87, 126. Link

Sources

Application Note: High-Throughput Screening of 3-[2-(3-fluorophenyl)ethyl]piperidine Analogs

Author: BenchChem Technical Support Team. Date: March 2026

Pharmacological Context & Assay Rationale

The 3-[2-(3-fluorophenyl)ethyl]piperidine scaffold represents a highly versatile pharmacophore in central nervous system (CNS) drug discovery, particularly in the development of selective monoamine reuptake inhibitors[1].

As a Senior Application Scientist, it is critical to understand the structural causality behind this scaffold's efficacy before designing a high-throughput screening (HTS) campaign:

  • The Piperidine Ring: At physiological pH, the secondary or tertiary amine of the piperidine ring is protonated. This allows it to form a critical salt bridge with a conserved aspartate residue (e.g., Asp79 in the human dopamine transporter, DAT) within the orthosteric binding site of monoamine transporters[1].

  • The 3-Fluorophenyl Substitution: The introduction of a fluorine atom at the meta position of the phenyl ring serves a dual purpose. First, fluorine acts as a bioisostere for hydrogen, increasing the lipophilicity of the molecule to enhance blood-brain barrier (BBB) penetration. Second, the strong carbon-fluorine bond provides a metabolic shield against cytochrome P450-mediated oxidation, significantly improving the compound's pharmacokinetic half-life[2].

Causality in Assay Selection: Why Fluorescence over Radioligand Binding?

Historically, transporter affinity was measured using radioligand binding assays (e.g., [³H]-WIN 35,428 for DAT). However, radiometric assays are strictly endpoint-based, generate hazardous waste, and require multiple wash steps that often lead to cell detachment and high intra-plate variability (CV%).

For HTS, we utilize a homogeneous, fluorescence-based neurotransmitter uptake assay[3]. This method employs a fluorescent substrate that mimics biogenic amines. The critical innovation is the use of a proprietary, membrane-impermeable masking dye. This dye quenches the fluorescence of the unincorporated extracellular substrate, eliminating the need for wash steps and allowing for real-time, live-cell kinetic monitoring of transporter activity[4].

HTS Workflow & Mechanism Visualizations

The following diagrams illustrate the logical progression of the HTS campaign and the molecular mechanism of the primary functional assay.

HTS_Workflow A 1. Compound Library 3-[2-(3-fluorophenyl)ethyl]piperidines B 2. Primary HTS Fluorescence Uptake Assay A->B C 3. Hit Identification IC50 Determination B->C D 4. Counter-Screening Selectivity Profiling (SERT/NET) C->D E 5. Lead Optimization SAR & Functional Assays D->E

Figure 1: High-throughput screening workflow for fluorophenyl piperidine analogs.

Assay_Mechanism DAT Dopamine Transporter (DAT) Intracellular Intracellular Accumulation (High Fluorescence) DAT->Intracellular Vehicle Control Substrate Fluorescent Substrate (Extracellular) Substrate->DAT Active Transport Masking Masking Dye (Quenches Extracellular Signal) Masking->Substrate Quenching Inhibitor Piperidine Analog (Test Compound) Inhibitor->DAT Competitive Blockade Blocked Uptake Inhibited (Low Fluorescence) Inhibitor->Blocked HTS Hit

Figure 2: Mechanism of the homogeneous fluorescence-based neurotransmitter uptake assay.

Self-Validating Experimental Protocols

To ensure data integrity, every protocol described below functions as a self-validating system. A plate is only considered valid if the internal quality control metrics (Z'-factor) meet strict threshold criteria.

Protocol A: Cell Culture and Microplate Preparation

Causality Note: We utilize HEK293 cells stably transfected with human DAT, SERT, or NET[4]. HEK293 cells are chosen because they lack endogenous monoamine transporter expression, ensuring that any observed uptake is strictly mediated by the transfected target.

  • Matrix Coating: Coat 96-well black-wall, clear-bottom microplates with 50 µL of 0.05 mg/mL poly-L-lysine for 1 hour at 37°C.

    • Why? HEK293 cells are semi-adherent. Because this is a high-throughput assay involving automated liquid handling, enhanced adherence prevents cell dislodgement during reagent dispensing, which would otherwise spike the CV%.

  • Cell Seeding: Harvest stably expressing HEK-hDAT cells and resuspend in complete DMEM (10% FBS, 1% Pen/Strep, 350 µg/mL G418). Seed at a density of 50,000 cells/well in 100 µL of medium[4].

  • Incubation: Incubate the plates overnight (18–20 hours) at 37°C in a 5% CO₂ humidified incubator to allow for monolayer formation.

Protocol B: Homogeneous Fluorescence Uptake Assay

Causality Note: The assay utilizes a bottom-reading fluorometer. The black walls of the microplate prevent optical crosstalk between adjacent wells, while the clear bottom allows direct excitation/emission reading of the intracellular compartment.

  • Buffer Exchange: Gently aspirate the culture medium and replace it with 100 µL of pre-warmed HEPES-buffered saline (HBSS) containing 10 mM glucose, 2 mM CaCl₂, and 1 mM MgCl₂ (pH 7.4)[4].

  • Compound Addition: Add 10 µL of the this compound analogs (diluted in HBSS with a final DMSO concentration ≤0.1%) to the respective wells.

  • Self-Validation Controls (Mandatory per plate):

    • Max Signal (Vehicle): 0.1% DMSO.

    • Min Signal (100% Inhibition): 10 µM Nomifensine (for DAT) or 10 µM Fluoxetine (for SERT)[4].

  • Pre-incubation: Incubate the plate for 15 minutes at 37°C to allow compounds to equilibrate with the transporter[4].

  • Substrate Addition: Add 100 µL of the fluorescent substrate/masking dye mixture (e.g., Molecular Devices Neurotransmitter Transporter Uptake Assay Kit) to all wells[3].

  • Data Acquisition: Immediately transfer the plate to a fluorescent microplate reader (e.g., Hamamatsu FDSS6000 or Molecular Devices FLIPR). Read fluorescence at Ex/Em = 485/520 nm every 90 seconds for 30 minutes to capture live-cell kinetics[4].

Assay Validation Criteria

Calculate the Z'-factor for each plate using the formula: Z' = 1 -[(3 * SD_max + 3 * SD_min) / |Mean_max - Mean_min|]

  • Actionable Threshold: If Z' ≥ 0.5, the plate is validated, and hit selection proceeds. If Z' < 0.5, the plate is rejected due to excessive noise or insufficient dynamic range, and the run must be repeated.

Quantitative Data Presentation

The following tables summarize representative structure-activity relationship (SAR) data for this compound analogs and the corresponding assay quality metrics.

Table 1: Representative HTS Data for Fluorophenyl Piperidine Analogs Data represents the half-maximal inhibitory concentration (IC₅₀) derived from the fluorescence uptake assay.

Compound IDSubstitution PatternDAT IC₅₀ (nM)SERT IC₅₀ (nM)NET IC₅₀ (nM)Selectivity (SERT/DAT)
Analog 1 This compound (Core)45.21,250850~27x
Analog 2 N-methyl-3-[2-(3-fluorophenyl)ethyl]piperidine12.43,100420~250x
Analog 3 3-[2-(4-fluorophenyl)ethyl]piperidine115.0450610~3.9x
Control Nomifensine (Reference DAT Inhibitor)38.0>10,000120>260x
Control Fluoxetine (Reference SERT Inhibitor)>10,00018.52,400N/A

Scientific Insight: N-methylation of the piperidine ring (Analog 2) significantly increases DAT affinity and selectivity over SERT compared to the secondary amine core (Analog 1). Shifting the fluorine from the meta (3-fluoro) to the para (4-fluoro) position (Analog 3) reduces DAT affinity, indicating a strict spatial requirement in the S1 hydrophobic pocket of the transporter.

Table 2: Assay Quality and Validation Metrics (N=10 Plates)

MetricTarget ValueObserved MeanStandard DeviationPass/Fail
Z'-Factor ≥ 0.500.72± 0.04PASS
Signal-to-Background (S/B) ≥ 3.05.8± 0.6PASS
Intra-plate CV% ≤ 10%4.2%± 1.1%PASS

References

  • Piperidine analogues of 1-[2-[bis(4-fluorophenyl)methoxy]ethyl]-4-(3-phenylpropyl)piperazine (GBR 12909): high affinity ligands for the dopamine transporter

    • Source: PubMed (NIH)
    • URL:[Link]

  • The Multifaceted Biological Activities of Fluorophenyl Piperidine Derivatives: A Technical Guide Source: BenchChem
  • Validation of a fluorescence-based high-throughput assay for the measurement of neurotransmitter transporter uptake activity

    • Source: PubMed (NIH)
    • URL:[Link]

  • Implications for Combination Therapy of Selective Monoamine Reuptake Inhibitors on Dopamine Transporters

    • Source: MDPI
    • URL:[Link]

Sources

Application Note: Functional Characterization of Dopamine Transporter (DAT) Ligands

Author: BenchChem Technical Support Team. Date: March 2026

From Radioligand Gold Standards to High-Throughput Fluorescence

Introduction & Biological Context

The Dopamine Transporter (DAT/SLC6A3) is a transmembrane protein responsible for the reuptake of extracellular dopamine (DA) into presynaptic neurons, thereby terminating dopaminergic signaling. It is the primary target for therapeutic agents (e.g., methylphenidate for ADHD) and psychostimulants (e.g., cocaine, amphetamine).

In drug discovery, binding affinity (


) alone is insufficient. Functional assays are critical to distinguish between Uptake Inhibitors  (which block DA entry, e.g., Cocaine) and Substrate/Releasers  (which reverse transport or disrupt vesicular storage, e.g., Amphetamine).

This guide details two primary methodologies:

  • Radioligand Uptake (

    
    H-DA):  The quantitative gold standard.
    
  • Fluorescent Uptake (ASP+ / FRET Kits): The high-throughput alternative.

The Gold Standard: Radioligand Uptake Assay ( H-DA)[1]

While lower throughput, the use of tritiated dopamine (


H-DA) remains the definitive method for determining kinetic parameters (

,

) and inhibitor potency (

) due to its high sensitivity and use of the native substrate.
Reagents & Buffer Chemistry
  • Cell Line: HEK293 or CHO cells stably expressing hDAT.[1]

  • Uptake Buffer (Krebs-Ringer-HEPES):

    • 120 mM NaCl, 4.7 mM KCl, 2.2 mM CaCl

      
      , 1.2 mM MgSO
      
      
      
      , 1.2 mM KH
      
      
      PO
      
      
      , 10 mM HEPES (pH 7.4).[1]
    • Critical Additive 1: 1.8 g/L Glucose (energy source for active transport).

    • Critical Additive 2: 100

      
      M Pargyline (MAO inhibitor to prevent intracellular DA degradation).
      
    • Critical Additive 3: 100

      
      M Ascorbic Acid (Prevents oxidation of DA).
      
Detailed Protocol

Step 1: Cell Preparation

  • Seed hDAT-HEK293 cells in 96-well plates (poly-D-lysine coated) at 50,000 cells/well 24 hours prior to assay. Cells must be adherent.

Step 2: Pre-Incubation

  • Remove growth medium and wash cells

    
     with warm Uptake Buffer.[1]
    
  • Add Test Compounds (diluted in buffer) to respective wells.

  • Control Wells:

    • Total Uptake: Buffer + Vehicle (DMSO < 0.1%).

    • Non-Specific Binding (NSB): Buffer + 10

      
      M GBR-12909 or Mazindol (Saturating concentration of a known high-affinity blocker).
      
  • Incubate for 10–15 minutes at 37°C to allow equilibrium binding of the inhibitor.

Step 3: Substrate Addition

  • Add

    
    H-Dopamine (final concentration typically 20–50 nM; specific activity ~60 Ci/mmol).
    
    • Note: Ensure total DA concentration is well below the

      
       (typically ~1-2 
      
      
      
      M for DAT) to strictly measure competitive inhibition.
  • Incubate for 5–8 minutes at 37°C.

    • Why short incubation? You must measure the initial rate of uptake.[1] Longer incubations (>15 min) lead to equilibrium where efflux or metabolism complicates data.

Step 4: Termination & Lysis

  • Rapidly aspirate buffer.[1]

  • Wash

    
     with Ice-Cold  Uptake Buffer (stops transport immediately).[1]
    
  • Lyse cells with 1% SDS or 0.1 N NaOH.

  • Transfer lysate to scintillation vials, add cocktail, and count (CPM).

High-Throughput Fluorescence Assays

Radioactive assays are ill-suited for primary HTS campaigns. Two fluorescent methods are dominant: ASP+ Uptake and Masking Dye Kits .

Method A: Molecular Devices Neurotransmitter Uptake Kit

This "mix-and-read" assay uses a fluorescent neurotransmitter mimetic and an extracellular masking dye.[2]

  • Mechanism: The substrate is fluorescent.[3][4] The extracellular masking dye extinguishes fluorescence outside the cell.[4] As DAT transports the substrate into the cell (where the masking dye cannot follow), fluorescence increases.[4]

  • Pros: Homogeneous (no wash steps), real-time kinetic monitoring.

  • Cons: Expensive; the substrate is a mimetic, not actual dopamine.

Method B: ASP+ Uptake

ASP+ (4-(4-dimethylamino)styryl-N-methylpyridinium) is a fluorescent organic cation transported by DAT.

  • Protocol:

    • Cells incubated with Test Compound (15 min).

    • Add ASP+ (10

      
      M).
      
    • Monitor fluorescence accumulation (Ex 475 nm / Em 609 nm).

  • Pros: Inexpensive reagents.

  • Cons: ASP+ is also a substrate for OCT3 (Organic Cation Transporter 3).[5] Validation: You must confirm the cell line does not express OCT3, or use specific OCT3 blockers.

Comparison of Methodologies
FeatureRadioligand (

H-DA)
Fluorescent Kit (Masking Dye)ASP+ Uptake
Throughput Low (Filtration/Lysis)High (Mix-and-Read)Medium/High
Physiological Relevance High (Native substrate)Medium (Mimetic)Medium (Generic cation)
Cost High (Disposal/Safety)High (Reagents)Low
Kinetics Endpoint onlyReal-time KineticReal-time Kinetic
Interference LowQuenching by test compoundsAutofluorescence

Mechanistic Profiling: Blockers vs. Releasers[7]

A reduction in uptake signal can mean the drug blocked the transporter (Cocaine) OR reversed the transporter (Amphetamine). To distinguish these:

The Pre-Loaded Efflux Assay[8]
  • Load: Incubate cells with

    
    H-DA for 20 mins.
    
  • Wash: Remove extracellular

    
    H-DA.
    
  • Treat: Add Test Compound.

    • Blocker (Cocaine):[6][7] Radioactivity remains inside the cell (or passive leak only).

    • Releaser (Amphetamine): Rapid appearance of radioactivity in the supernatant.

Visualizing the Assay Logic

Diagram 1: DAT Mechanism & Assay Targets

This diagram illustrates the synaptic cleft and where the specific assay components interact.

DAT_Mechanism cluster_presynaptic Presynaptic Neuron (Intracellular) cluster_membrane Cell Membrane cluster_extracellular Extracellular Space / Assay Buffer Vesicle Vesicular DA MAO MAO Enzyme (Degrades DA) DAT DAT Protein (Target) DAT->Vesicle Storage DAT->MAO Metabolism DA_Hot 3H-Dopamine (Substrate) DA_Hot->DAT Uptake Blocker Inhibitor (e.g., Cocaine) Blocker->DAT Blocks Entry Releaser Releaser (e.g., Amphetamine) Releaser->DAT Enters & Reverses Pargyline Pargyline (Assay Additive) Pargyline->MAO Inhibits

Caption: Mechanism of Action. Pargyline is added to assays to prevent MAO-mediated degradation of intracellular signal.

Diagram 2: Experimental Workflow Decision Tree

This flow guides the researcher on which assay to choose and how to process data.

Assay_Workflow Start Start: DAT Ligand Profiling Screen Primary Screen (High Throughput) Start->Screen Method_Fluo Fluorescence Assay (Kit or ASP+) Screen->Method_Fluo Large Library Method_Rad Radioligand Assay (3H-DA) Screen->Method_Rad Small Library / Gold Std Hit Hit Identified (>50% Inhibition) Validation Mechanism Validation Hit->Validation Method_Fluo->Hit Method_Rad->Hit Efflux Efflux Assay (Pre-loaded cells) Validation->Efflux Result_Block Uptake Inhibitor (e.g., Cocaine) Efflux->Result_Block No Release Result_Rel Releaser (e.g., Amphetamine) Efflux->Result_Rel High Release

Caption: Decision matrix for profiling DAT ligands, moving from screening to mechanistic differentiation.

Data Analysis: Calculating

In functional assays, you measure the


 (concentration inhibiting 50% of uptake).[8] However, 

depends on the substrate concentration used in the lab. To report a universal constant (

), use the Cheng-Prusoff Equation :


  • 
    :  Derived from your dose-response curve.
    
  • 
    :  Concentration of 
    
    
    
    H-DA added (e.g., 20 nM).
  • 
    :  The Michaelis constant of DA for DAT (typically 1–2 
    
    
    
    M in HEK293 cells; must be determined experimentally per cell line).

Note: If


 (e.g., using 20 nM DA when 

is 1000 nM), then the term

approaches 0, and

. This is why low substrate concentrations are preferred for inhibition assays.

References

  • NIMH Psychoactive Drug Screening Program (PDSP). Dopamine Transporter Binding and Uptake Protocols. University of North Carolina Chapel Hill. [Link]

  • Giros, B., et al. (1996). Hyperlocomotion and indifference to cocaine and amphetamine in mice lacking the dopamine transporter. Nature, 379, 606–612. [Link]

  • Molecular Devices. Neurotransmitter Transporter Uptake Assay Kit Application Note.[Link]

  • Schwartz, J. W., et al. (2005). High-throughput fluorescent assay for the dopamine transporter. Molecular Pharmacology. (Validation of ASP+ methodology). [Link] (Search Term: ASP+ DAT Assay Schwartz)

  • Saunders, C., et al. (2000). Amphetamine-induced loss of human dopamine transporter activity: An internalization-dependent and Ca2+-dependent mechanism. PNAS, 97(12), 6850-6855. [Link]

Sources

Application Note: Protocol for Assessing the Oral Bioavailability of Piperidine Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Piperidine Challenge

Piperidine moieties are ubiquitous in medicinal chemistry, serving as the core pharmacophore for diverse drugs ranging from analgesics (Fentanyl) to antidepressants (Paroxetine). However, the piperidine ring introduces specific bioavailability challenges that generic ADME protocols often miss.

The "Piperidine Paradox": While the secondary or tertiary amine function usually ensures good aqueous solubility at gastric pH (pKa ~9–11), it creates three distinct liabilities for oral bioavailability (


):
  • Lysosomotropic Trapping: The basic amine leads to accumulation in acidic lysosomes, artificially inflating Volume of Distribution (

    
    ) and reducing free fraction in plasma.
    
  • P-gp Efflux: Many lipophilic piperidines are substrates for P-glycoprotein (MDR1), limiting intestinal absorption.

  • Metabolic Soft Spots: The

    
    -carbon adjacent to the nitrogen is highly susceptible to CYP450-mediated oxidation (N-dealkylation or ring hydroxylation).
    

This application note details a specialized protocol designed to isolate and quantify these factors to accurately predict and assess oral bioavailability.

Assessment Workflow Visualization

The following flowchart outlines the logic gate for assessing piperidine derivatives, prioritizing the identification of metabolic and distribution liabilities early in the process.

Piperidine_Assessment_Workflow cluster_PhysChem Phase 1: PhysChem cluster_InVitro Phase 2: In Vitro Barriers cluster_InVivo Phase 3: In Vivo PK Start Candidate Selection (Piperidine Derivative) pKa pKa & LogD7.4 (Potentiometric) Start->pKa Sol pH-Dependent Solubility (SGF pH 1.2 vs SIF pH 6.8) pKa->Sol Caco2 Permeability & Efflux (Caco-2 Bidirectional) Sol->Caco2 If Sol > 10 µM Lyso Lysosomotropic Trapping (LysoTracker Displacement) Caco2->Lyso Check Vd potential Metab Metabolic Stability (Microsomes + NADPH) Lyso->Metab RatPK Rat PK Study (IV vs PO Crossover) Metab->RatPK If CLint < Threshold Decision Calculate Bioavailability (F) Analyze Clearance Mechanisms RatPK->Decision

Figure 1: Step-wise logic flow for characterizing piperidine bioavailability, moving from physicochemical properties to in vivo validation.

Phase 1: Physicochemical Profiling (The Ionization Trap)

Piperidines are bases.[1] At physiological pH (7.4), they exist in equilibrium between cationic and neutral forms. Bioavailability is often limited not by intrinsic solubility, but by the precipitation of the free base as the drug transitions from the acidic stomach (pH 1.2) to the neutral small intestine (pH 6.8).

Protocol: pH-Shift Solubility Assay

Objective: Mimic the transition from gastric to intestinal environment.

  • Preparation: Dissolve compound in Simulated Gastric Fluid (SGF, pH 1.2) to saturation. Incubate for 1 hour at 37°C.

  • The Shift: Dilute the SGF solution 1:5 into Simulated Intestinal Fluid (SIF, pH 6.8) containing bile salts (FaSSIF).

  • Measurement: Monitor for precipitation using kinetic nephelometry or UV-spectroscopy over 4 hours.

  • Acceptance Criteria: A compound must maintain supersaturation for >2 hours to ensure sufficient absorption window in the duodenum/jejunum.

Phase 2: In Vitro Permeability & Distribution

Bidirectional Caco-2 Permeability (Efflux Check)

Piperidines are frequent substrates for P-gp. A unidirectional assay (PAMPA) is insufficient.

Protocol Steps:

  • Cell Culture: Seed Caco-2 cells on Transwell® polycarbonate filters (0.4 µm pore size). Culture for 21 days to allow differentiation and transporter expression.[2]

  • Integrity Check: Measure Transepithelial Electrical Resistance (TEER). Only monolayers with TEER > 300

    
     are valid.
    
  • Dosing:

    • Apical to Basolateral (A-B): Mimics absorption.[3] Add 10 µM compound to Apical chamber.

    • Basolateral to Apical (B-A): Mimics efflux.[3][4] Add 10 µM compound to Basolateral chamber.

  • Incubation: 2 hours at 37°C with shaking (60 rpm).

  • Analysis: Quantify donor and receiver samples via LC-MS/MS.

  • Calculation:

    
    
    
    
    

Interpretation: An ER > 2.0 indicates active efflux (likely P-gp).[4] Co-incubate with Verapamil (P-gp inhibitor) to confirm.

Lysosomotropic Trapping Assay (The Piperidine Specific)

Why this matters: Basic piperidines get trapped in acidic lysosomes (pH ~4.5), leading to a high volume of distribution (


) but low free drug concentration in plasma. This mimics "high tissue distribution" but is actually sequestration.

Protocol Steps:

  • Cell Line: Use Fa2N-4 hepatocytes or H9c2 cells.

  • Probe: Load cells with LysoTracker™ Red (50 nM), a fluorescent dye that localizes to acidic organelles.

  • Treatment: Treat cells with the piperidine derivative (graded concentrations: 1–100 µM) for 30 minutes.

  • Readout: If the piperidine accumulates in lysosomes, it raises the lysosomal pH or displaces the dye. Measure the decrease in intracellular fluorescence using a flow cytometer or high-content imager.

  • Control: Use Chloroquine (known lysosomotropic agent) as a positive control.

Phase 3: Metabolic Stability (The "Soft Spot")

The piperidine ring is metabolically labile. The primary clearance pathway is usually oxidation at the


-carbon (adjacent to nitrogen) mediated by CYP3A4 or CYP2D6.

Piperidine_Metabolism cluster_CYP CYP450 Oxidation Parent Piperidine Parent Imine Imine Intermediate (Unstable) Parent->Imine CYP3A4 (alpha-C-H abstraction) N_Oxide N-Oxide (Minor) Parent->N_Oxide FMO / CYP Ring_OH Ring Hydroxylation (Stable) Parent->Ring_OH CYP2D6 Dealkyl N-Dealkylation (Major Clearance) Imine->Dealkyl Hydrolysis

Figure 2: Common metabolic fates of the piperidine ring. N-dealkylation is often the rate-limiting step for bioavailability.

Microsomal Stability Protocol:

  • System: Pooled Human Liver Microsomes (HLM) (0.5 mg/mL protein).

  • Reaction: Pre-incubate microsomes + compound (1 µM) for 5 min at 37°C. Initiate with NADPH-regenerating system.

  • Sampling: Quench aliquots at 0, 5, 15, 30, and 60 mins into ice-cold acetonitrile (containing internal standard).

  • Calculation: Plot ln(% remaining) vs. time. The slope is

    
    .
    
    
    
    
  • High Clearance Warning: If

    
     min, oral bioavailability will likely be 
    
    
    
    due to first-pass metabolism.

Phase 4: In Vivo Pharmacokinetics (Rat)

To definitively calculate


, an intravenous (IV) vs. oral (PO) crossover study is required.

Study Design:

  • Species: Sprague-Dawley Rats (cannulated).

  • N: 3 animals per group.

  • Formulation:

    • IV: Saline or 5% Dextrose (pH adjusted to 5-6 to ensure solubility).

    • PO: 0.5% Methylcellulose (suspension) or Citrate Buffer (solution).

  • Dosing:

    • IV Dose: 1 mg/kg (Bolus).

    • PO Dose: 5 mg/kg (Gavage).

  • Sampling: Serial blood draws at 0.083, 0.25, 0.5, 1, 2, 4, 8, 24 hours.

Data Analysis (The Calculation): Oral bioavailability (


) is calculated using the dose-normalized Area Under the Curve (AUC):


Data Presentation Table:

ParameterUnitDefinitionPiperidine "Red Flag"

ng/mLPeak concentrationLow

often indicates poor solubility or high first-pass.

hTime to peakDelayed

suggests precipitation in the stomach.

L/kgVol. of Distribution> 5 L/kg suggests lysosomotropic trapping.

mL/min/kgSystemic ClearanceApproaching hepatic blood flow (55 mL/min/kg in rat) indicates rapid metabolism.

%Bioavailability< 20% usually requires structural optimization.

References

  • FDA Guidance for Industry. (2018). Bioanalytical Method Validation. U.S. Department of Health and Human Services.[5][6] [Link]

  • Lipinski, C. A., et al. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews. [Link]

  • Fu, Z., et al. (2020).[7] Coupled electron and proton transfer in the piperidine drug metabolism pathway by the active species of cytochromes P450.[7][8] Dalton Transactions. [Link]

  • Kazmi, F., et al. (2013). Lysosomal sequestration of weak bases: a practical approach to predict the extent of subcellular distribution. Drug Metabolism and Disposition. [Link]

  • Oshida, K., et al. (2023).[1] Lysosomal trapping of 4-dimethylamino-1-{3-(1-methyl-1H-imidazole-2-yl)propanoyl}piperidine... in human aortic vascular smooth muscle cells.[1][9] Toxicology in Vitro. [Link]

Sources

Troubleshooting & Optimization

"improving the yield of 3-substituted piperidine synthesis"

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Scientist Support Desk. The 3-substituted piperidine scaffold is a privileged structure in medicinal chemistry, critical for targeting kinases in oncology and neurological receptors. However, synthesizing these asymmetric molecules with high yield and enantiomeric excess (ee) presents significant thermodynamic and catalytic challenges.

This technical support center provides field-proven troubleshooting strategies, validated protocols, and mechanistic insights to help you overcome bottlenecks in your synthetic workflows.

Part 1: The Mechanistic Landscape & Biological Context

Why do we care about the 3-position? Substitutions at the C3 position of piperidines dramatically alter the molecule's conformational flexibility and its ability to fit into deep hydrophobic binding pockets. This structural tuning is highly effective in modulating key cellular signaling pathways, most notably acting as potent inhibitors in the PI3K/Akt/mTOR pathway to prevent cancer cell proliferation[1].

PI3K_Pathway Piperidine 3-Substituted Piperidines PI3K PI3K Piperidine->PI3K Inhibits PIP3 PIP3 Generation PI3K->PIP3 Phosphorylates Akt Akt (Protein Kinase B) PIP3->Akt Activates mTOR mTOR Complex Akt->mTOR Activates Proliferation Cell Proliferation & Survival mTOR->Proliferation Promotes

Caption: PI3K/Akt/mTOR signaling pathway inhibition by 3-substituted piperidines.

Part 2: Troubleshooting Desk (FAQs)

Q1: Direct hydrogenation of my 3-substituted pyridine is stalling at 40% yield with poor diastereoselectivity. Why is the dearomatization failing, and how can I fix it? Causality & Solution: Direct asymmetric hydrogenation of heteroaromatics is notoriously difficult. The strong coordination of the basic pyridine nitrogen poisons transition-metal catalysts, and overcoming the aromatic stabilization energy requires harsh conditions that degrade sensitive functional groups[2]. The Fix: Instead of brute-force hydrogenation, shift to a stepwise asymmetric carbometalation strategy or a chemo-enzymatic cascade.

  • Chemical Approach: Pre-activate the pyridine via partial reduction to a dihydropyridine using chloroformates. This removes the aromaticity and the basic lone pair. You can then perform a Rh-catalyzed asymmetric reductive Heck reaction with arylboronic acids, which routinely delivers >80% yield and >95% ee[3].

  • Biocatalytic Approach: Use a chemo-enzymatic dearomatization cascade. By employing an amine oxidase (e.g., 6-HDNO) coupled with an ene-imine reductase (EneIRED), you can drive the equilibrium toward the stereo-defined 3-substituted piperidine under mild, aqueous conditions[4].

Q2: During the Rh-catalyzed cross-coupling of dihydropyridines with arylboronic acids, I am observing significant amounts of unreacted starting material. How do I optimize the turnover? Causality & Solution: Incomplete conversion in Rh-catalyzed asymmetric carbometalation usually stems from poor transmetalation of the boronic acid or competitive protodeboronation[3]. The Fix:

  • Water Content: Ensure your solvent system (e.g., 1,4-dioxane) has the precise stoichiometric amount of water required for the transmetalation step. Too dry, and the boronic acid won't activate; too wet, and protodeboronation outcompetes the insertion.

  • Ligand Tuning: The bite angle of the chiral diene ligand is critical. Switching to a rigid bicyclic diene ligand often accelerates the migratory insertion step, preventing the catalyst from resting in an inactive state[5].

Q3: I am attempting α-arylation of a saturated piperidine framework, but the cross-coupling yields are abysmal (<10%). What is going wrong? Causality & Solution: Traditional Pd-catalyzed C–H functionalization of saturated aza-cycles suffers from competitive β-hydride elimination and poor oxidative addition into unactivated C–H bonds. The Fix: Upgrade your precatalyst. Employing the G3/G4 palladium precatalysts with Buchwald's biaryl phosphine ligands (specifically RuPhos) significantly enhances the reductive elimination step. Conducting the cross-coupling at room temperature using a RuPhos-Pd-G4 catalyst has been shown to boost yields from 7% to over 66%[6].

Part 3: Quantitative Data Summaries

Table 1: Comparative Yield and Enantioselectivity of 3-Substituted Piperidine Synthesis Methods

Synthesis StrategyCatalyst / Enzyme SystemTarget ScaffoldAvg. Yield (%)Enantiomeric Excess (ee %)Reference
Asymmetric Carbometalation Rh-Catalyzed / Chiral Diene3-Aryl Tetrahydropyridines81 - 86%96%[3]
Chemo-Enzymatic Cascade 6-HDNO + EneIRED-013-Aryl Piperidines>87%>99%[4]
C–H Functionalization RuPhos-Pd-G4α-Aryl Piperidines66 - 70%N/A (Racemic)[6]

Table 2: Anticancer Activity of 4-(Piperid-3-yl)amino Substituted 6-Pyridylquinazolines[1]

Compound VariantPI3Kδ IC50 (nM)PI3Kα IC50 (nM)PI3Kβ IC50 (nM)PI3Kγ IC50 (nM)
Racemic1.2419>5>5
(S)-Enantiomer0.27---
Benzodioxole analog0.60---

Part 4: Protocol Vault (Self-Validating Workflows)

Synthesis_Workflow Pyridine Pyridine Derivative PartialRed Partial Reduction (DIBAL-H / CbzCl) Pyridine->PartialRed Dihydropyridine N-Cbz-Dihydropyridine PartialRed->Dihydropyridine QC: NMR confirmation RhCatalysis Rh-Catalyzed Asymmetric Carbometalation Dihydropyridine->RhCatalysis Tetrahydropyridine Chiral 3-Substituted Tetrahydropyridine RhCatalysis->Tetrahydropyridine QC: Chiral HPLC (ee%) Hydrogenation Pd/C Hydrogenation & Deprotection Tetrahydropyridine->Hydrogenation Product Enantioenriched 3-Substituted Piperidine Hydrogenation->Product QC: Optical Rotation

Caption: Three-step asymmetric synthesis workflow for 3-substituted piperidines.

Protocol A: Rh-Catalyzed Asymmetric Carbometalation of Pyridine-1(2H)-carboxylates[3]

Causality Checkpoint: This protocol intentionally separates dearomatization from stereocenter formation to bypass transition-metal catalyst poisoning caused by the basic pyridine nitrogen.

Step 1: Partial Reduction (Dearomatization)

  • Cool a solution of the pyridine derivative in DCM to -78 °C.

  • Add benzyl chloroformate (CbzCl) followed by the dropwise addition of DIBAL-H.

  • Self-Validation: Quench a 0.1 mL aliquot and run TLC (Hexanes/EtOAc). The disappearance of the UV-active starting material and the appearance of a higher Rf spot confirm the formation of the N-Cbz-dihydropyridine. Isolate via silica gel chromatography.

Step 2: Rh-Catalyzed Asymmetric Carbometalation

  • In an anaerobic glovebox, charge a vial with[Rh(C2H4)2Cl]2 (2.5 mol%), chiral diene ligand (5.5 mol%), and the arylboronic acid (1.5 equiv).

  • Add the N-Cbz-dihydropyridine (1.0 equiv) dissolved in 1,4-dioxane/H2O (10:1 v/v).

  • Stir at 50 °C for 4–5 hours.

  • Self-Validation: Perform chiral HPLC on the crude mixture. A single major peak indicates successful enantio-induction (>95% ee expected). Purify to obtain the 3-substituted tetrahydropyridine.

Step 3: Final Hydrogenation & Deprotection

  • Dissolve the intermediate in MeOH. Add 10% Pd/C (10 wt%).

  • Stir under an H2 atmosphere (1 atm) for 12 hours.

  • Filter through Celite, then treat the filtrate with aqueous KOH to remove the Cbz group.

  • Self-Validation: Measure the optical rotation of the purified product and compare it against literature values (e.g., precursors to (-)-Preclamol) to confirm absolute configuration[5].

Protocol B: Chemo-Enzymatic Cascade for Stereoenriched Piperidines[4]

Causality Checkpoint: This biocatalytic route relies on dynamic kinetic resolution. The oxidase continuously recycles the wrong enantiomer into an achiral imine, which the reductase then converts exclusively to the desired stereoisomer.

  • Prepare a potassium phosphate buffer (100 mM, pH 7.5).

  • Add the activated N-substituted tetrahydropyridine substrate (10 mM).

  • Introduce the enzyme cocktail: (R)-6-hydroxy-D-nicotine oxidase (6-HDNO) and the selected Ene-Imine Reductase (EneIRED-01 for (R)-enantiomers, or Series B EneIREDs for (S)-enantiomers).

  • Supply the required cofactors (NADPH recycling system).

  • Incubate at 30 °C with orbital shaking (200 rpm) for 24 hours.

  • Self-Validation: Extract with EtOAc and analyze via GC-MS or SFC (Supercritical Fluid Chromatography). You should observe >99% conversion with high enantiomeric excess.

Part 5: References

  • The Ascendancy of 3-Substituted Piperidines: A Technical Guide to a Privileged Scaffold in Drug Discovery. Benchchem. 1

  • Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Journal of the American Chemical Society (ACS Publications). 3

  • Synthesis of Stereoenriched Piperidines via Chemo-Enzymatic Dearomatization of Activated Pyridines. White Rose Research Online (JACS). 4

  • C–C Cleavage Approach to C–H Functionalization of Saturated Aza-Cycles. NSF Public Access Repository. 6

  • Asymmetric hydrogenation of industrially relevant substrates. AIR Unimi. 2

Sources

"troubleshooting the purification of 3-[2-(3-fluorophenyl)ethyl]piperidine"

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Advanced Purification & Isolation Ticket ID: #PUR-3FPEP-001 Subject: Troubleshooting the Purification of 3-[2-(3-fluorophenyl)ethyl]piperidine Assigned Specialist: Dr. Aris Thorne, Senior Application Scientist

Executive Summary & Compound Analysis

Welcome to the Technical Support Center. You are dealing with This compound , a 3-substituted piperidine scaffold featuring a fluorinated phenethyl side chain. This structure presents a classic "dual-personality" challenge in purification:

  • The Basic Core: The secondary amine (piperidine) is highly basic (

    
    ), leading to strong interactions with silanol groups on silica gel.
    
  • The Lipophilic Tail: The fluorinated aromatic chain increases lipophilicity (

    
    ), often causing co-elution with non-polar byproducts.
    
  • The Fluorine Substituent: While metabolically stable, the C-F bond is susceptible to hydrogenolysis (defluorination) under vigorous hydrogenation conditions, creating difficult-to-separate des-fluoro impurities.

The following guide addresses the specific bottlenecks reported by researchers working with this scaffold, grounded in recent mechanistic insights from J. Am. Chem. Soc. and ACS Catalysis.[1][2]

Troubleshooting Guide (Q&A)

Issue #1: "My product streaks/tails severely on silica gel columns, ruining separation."

Diagnosis: This is the most common issue with secondary amines. The lone pair on the piperidine nitrogen hydrogen-bonds with the acidic silanol protons (


) on the silica surface, causing peak broadening and tailing.

Solution: You must suppress silanol ionization or block the interaction.

  • Protocol A (Mobile Phase Modifier): Add 1-5% Triethylamine (TEA) or 1% Ammonium Hydroxide (

    
    )  to your mobile phase (e.g., DCM/MeOH). The modifier competes for the silanol sites, allowing your amine to elute as a sharp band.
    
  • Protocol B (Stationary Phase Switch): Switch to Neutral Alumina or Amine-functionalized Silica (e.g.,

    
    -silica). These phases lack the acidic protons that cause retention issues.
    

Expert Insight: For this specific lipophilic amine, a gradient of Hexane:Ethyl Acetate (with 2% TEA) is often superior to DCM:MeOH, as it leverages the lipophilicity of the fluorophenethyl chain for better resolution from polar impurities [1].

Issue #2: "I see a +18 mass impurity or a 'des-fluoro' byproduct after hydrogenation."

Diagnosis: If you synthesized this via hydrogenation of a pyridine or tetrahydropyridine precursor (e.g., using


), you likely triggered Hydrodefluorination . The C-F bond on the aromatic ring can be cleaved by Palladium, especially in acidic media or at high pressures.

Solution:

  • Catalyst Switch: Switch from Pd/C to PtO₂ (Adams' catalyst) or Rh/Al₂O₃ . Platinum and Rhodium are significantly less active toward C-F bond cleavage than Palladium [2].

  • Poison the Catalyst: If you must use Pd/C, add a small amount of Vanadium oxide (

    
    )  or use a commercially available "sulfided" Pd/C to reduce hydrogenolysis activity.
    
  • Acid Scavenging: Avoid adding HCl or acetic acid to the hydrogenation mixture, as protonation of the pyridine ring activates the system for over-reduction.

Issue #3: "How do I remove trace Palladium/Rhodium without expensive columns?"

Diagnosis: Piperidines are excellent ligands for transition metals. Simple filtration often fails to remove soluble metal-amine complexes, leading to colored products and toxicity issues.

Solution: Implement a Scavenger Resin treatment.

  • Dissolve crude oil in THF or EtOH.

  • Add SiliaMetS® Thiol or TMT (Trimercaptotriazine) resin (3-5 equivalents relative to metal load).

  • Stir at 40°C for 2 hours.

  • Filter. The thiol groups bind soft metals (Pd, Rh) irreversibly.

Issue #4: "I cannot separate the enantiomers of the 3-substituted piperidine."

Diagnosis: The 3-position is a chiral center. Standard silica cannot separate enantiomers.

Solution:

  • Method A (Chiral HPLC/SFC): Use a polysaccharide-based column (e.g., Chiralpak ID or IG ). The immobilized amylose/cellulose selectors are robust for basic amines. Use a mobile phase of

    
     with 0.2% Diethylamine (DEA)  [3].
    
  • Method B (Classical Resolution): Form a diastereomeric salt using L-(+)-Tartaric acid or Dibenzoyl-L-tartaric acid . The fluorophenethyl group adds bulk, often facilitating crystallization of one diastereomer from EtOH/EtOAc mixtures.

Strategic Purification Workflow

The following diagram outlines the logical decision process for purifying this compound based on the impurity profile.

Purification_Workflow Start Crude Reaction Mixture Check_pH Check Reaction pH Start->Check_pH Acid_Base Acid-Base Extraction (Exploit pKa ~11) Check_pH->Acid_Base Standard Protocol Impurity_Check Analyze Impurity Profile (LC-MS / NMR) Acid_Base->Impurity_Check Decision Dominant Impurity? Impurity_Check->Decision Path_A Pyridine Precursor (Aromatic) Decision->Path_A Path_B Metal Residues (Pd/Rh) Decision->Path_B Path_C Enantiomers (Racemic) Decision->Path_C Sol_A Wash with pH 4 Buffer (Pyridine stays in organic, Piperidine goes to aqueous) Path_A->Sol_A Sol_B Thiol Resin Scavenging (SiliaMetS) Path_B->Sol_B Sol_C Chiral SFC (Chiralpak ID, 0.2% DEA) Path_C->Sol_C Final Final Salt Formation (HCl or Fumarate) Sol_A->Final Sol_B->Final Sol_C->Final

Caption: Decision matrix for the purification of 3-substituted piperidines based on specific impurity profiles.

Comparative Data: Impurity Management

Impurity TypeOriginPhysicochemical DifferenceRemoval Strategy
Pyridine Precursor Incomplete HydrogenationpKa : Pyridine (~5.2) vs. Product (~11.0)Acid Wash : Extract organic phase with pH 4-5 buffer. Product protonates (aq layer); Pyridine remains neutral (org layer).
Des-fluoro Analog Over-reduction (Hydrogenolysis)MW : -18 amu; Polarity: Very similarDifficult : Requires High-Performance Prep-HPLC or careful catalyst selection (Pt vs Pd) before this step.
N-Alkylated Dimer Reductive Amination Side-reactionMW : ~2x; Basicity : Tertiary vs SecondaryChromatography : Elutes significantly faster on Silica (less H-bonding) or slower on C18.
Metal Complex Catalyst LeachingColor : Often yellow/brownScavenging : Thiol-functionalized silica or activated carbon filtration.

Detailed Experimental Protocol: The "Self-Cleaning" Extraction

This protocol leverages the massive pKa difference between the piperidine product and common aromatic impurities (pyridines, starting materials).

Reagents:

  • Crude reaction mixture[1][3][4]

  • Ethyl Acetate (EtOAc)

  • 1M HCl (aq)

  • 1M NaOH (aq)

  • Brine

Procedure:

  • Dissolution: Dissolve crude oil in EtOAc (10 mL/g).

  • Acid Extraction (Critical Step): Extract the organic phase with 1M HCl (3 x 10 mL) .

    • Mechanism:[3][5][6][7][8] The piperidine (

      
      ) is protonated and moves to the aqueous layer. Neutral impurities and weak bases (like pyridines, 
      
      
      
      ) remain in the EtOAc.
  • Organic Wash: Wash the combined acidic aqueous layers with fresh EtOAc (1 x 10 mL) to remove entrained non-polar impurities. Discard the organic layer.

  • Basification: Cool the aqueous layer to 0°C. Slowly add 1M NaOH until pH > 12. The solution will become cloudy as the free amine is liberated.

  • Final Extraction: Extract the basic aqueous layer with DCM or EtOAc (3 x 15 mL) .

  • Drying: Dry combined organics over

    
    , filter, and concentrate.
    

Validation: This method typically yields >95% purity for 3-substituted piperidines, removing the majority of non-basic contaminants without chromatography [4].

References

  • Fletcher, S. P., et al. (2023).[4][7] "Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine." Journal of the American Chemical Society, 145(26), 14221–14226. Link

  • Glorius, F., et al. (2017).[9] "Hydrogenation of fluoroarenes: Direct access to all-cis-(multi)fluorinated cycloalkanes." Science, 357(6354), 908-912. Link

  • BenchChem Application Notes. (2025). "Enantioselective Synthesis of Chiral Piperidine Derivatives: Protocols." Link

  • Li, X., et al. (2020). "Kinetic Resolution of Racemic 3,4-Disubstituted 1,4,5,6-Tetrahydropyridine... via Rh-Catalyzed Asymmetric Hydrogenation." ACS Catalysis, 10(4), 2603–2608.[1][2] Link

Sources

Technical Support Center: Optimization of Reaction Conditions for Piperidine Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for piperidine synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of optimizing reaction conditions and troubleshooting common experimental hurdles. The piperidine scaffold is a cornerstone in medicinal chemistry, identified as the most frequent nitrogen-containing heterocycle in FDA-approved pharmaceuticals.[1] Achieving efficient and selective synthesis is therefore of paramount importance. This guide provides in-depth, field-proven insights into the causal factors governing reaction outcomes, empowering you to move beyond simple protocol execution towards rational experimental design.

PART 1: General Troubleshooting & Frequently Asked Questions (FAQs)

This section addresses common issues that are not specific to a single synthetic methodology.

Q1: My purified piperidine has developed a yellow color upon storage. What causes this and how can I fix it?

A: A yellow discoloration in piperidine is typically due to oxidation products forming upon exposure to air and light.[2] While minor discoloration may not impact all applications, for high-purity work, repurification is recommended.

  • Causality: The lone pair of electrons on the piperidine nitrogen is susceptible to oxidation. Light can catalyze this process, leading to the formation of colored impurities.

  • Solution: The most effective purification method to remove these impurities is distillation.[3] To prevent reoccurrence, store purified piperidine under an inert atmosphere (nitrogen or argon), protected from light, and in a tightly sealed container.[3]

Q2: I'm having difficulty separating my final piperidine product from a pyridine impurity by distillation. Why is this happening?

A: You are likely encountering an azeotrope. Piperidine and pyridine form a constant boiling azeotropic mixture, which makes complete separation by simple fractional distillation challenging.[3] This specific azeotrope consists of about 92% piperidine and 8% pyridine by weight and boils at approximately 106.1°C at atmospheric pressure.[3]

  • Causality: An azeotrope is a mixture of liquids that has a constant boiling point and composition throughout distillation. The intermolecular forces between piperidine and pyridine lead to this behavior, preventing separation by conventional distillation.

  • Solutions:

    • Azeotropic Distillation: Using water as an entrainer can sometimes help break the azeotrope.

    • Selective Salt Formation: A more effective chemical approach involves reacting the mixture with carbon dioxide (CO₂). Piperidine, being a more basic secondary amine, will react to form a solid piperidine carbonate salt, while the aromatic and less basic pyridine will not. The solid salt can then be separated by filtration.[3]

Q3: My stock solution of piperidine in DMF, used for peptide synthesis, has crystallized upon storage. What happened?

A: This is a common issue with amine solutions and is almost certainly due to unintended salt formation.[4][5]

  • Causality: Piperidine is a base and can react with acidic gases present in the atmosphere, such as carbon dioxide, to form piperidine carbonate.[3][4][6] It can also react with trace acidic vapors, like HCl liberated from other reagents in storage (e.g., from chlorosilanes), to form piperidine hydrochloride.[4][5] These salts are often less soluble in DMF than piperidine itself and will precipitate out, especially at lower temperatures.[5]

  • Solutions:

    • Resolution: Gently warming the solution may redissolve the crystals if the contamination is minimal.[2][5] However, for sensitive applications like peptide synthesis, it is highly recommended to discard the solution and prepare a fresh one to ensure accurate concentration and prevent side reactions.[2]

    • Prevention: Ensure your storage container is well-sealed and consider storing it under an inert atmosphere.[3] Keep amine solutions stored separately from volatile acidic reagents.[5]

PART 2: Troubleshooting Guides by Synthetic Method

This section provides detailed troubleshooting for the most common and powerful methods used to synthesize the piperidine ring.

Method 1: Reductive Amination

Reductive amination is a cornerstone of amine synthesis, involving the reaction of an aldehyde or ketone with an amine to form an imine/iminium ion, which is then reduced in situ. For piperidine synthesis, this often involves the intramolecular cyclization of an amino-aldehyde/ketone or the intermolecular reaction of a 1,5-dicarbonyl compound with an amine.[7]

Q1: My reductive amination is resulting in a very low yield. What are the primary causes and how can I improve it?

A: Low yield is a multifaceted problem that can often be traced back to imine formation equilibrium, the choice of reducing agent, or suboptimal reaction conditions.

  • Inefficient Imine/Iminium Ion Formation: The initial condensation to form the imine is a reversible equilibrium reaction that produces water. If water is not removed, the equilibrium may not favor the imine, leading to a low concentration of the intermediate to be reduced.[8]

    • Solution: To drive the reaction forward, remove water as it forms. This can be achieved by adding a dehydrating agent like molecular sieves or by using a solvent that allows for azeotropic distillation (e.g., toluene with a Dean-Stark trap).[8] Additionally, a catalytic amount of a mild acid, such as acetic acid, can accelerate imine formation.[8]

  • Inappropriate Reducing Agent: The choice of reducing agent is critical. A reagent that is too powerful can reduce the starting carbonyl compound faster than the imine is formed.[8]

    • Causality & Solution: A strong reducing agent like sodium borohydride (NaBH₄) can readily reduce aldehydes and ketones.[8] This leads to the formation of an alcohol byproduct instead of the desired piperidine. The key is to use a milder, more selective reducing agent that preferentially reduces the protonated imine (the iminium ion) over the carbonyl. Sodium triacetoxyborohydride (NaBH(OAc)₃) and sodium cyanoborohydride (NaBH₃CN) are excellent choices for this reason.[8] Their reduced reactivity allows the imine equilibrium to be established before reduction occurs.

  • Suboptimal Reaction Conditions: Temperature and solvent play a significant role.

    • Solution: While many reactions work well at room temperature, gentle heating (e.g., 40-60°C) may be necessary for less reactive substrates to accelerate imine formation.[8] The choice of solvent is also important. Protic solvents like methanol or ethanol can accelerate the initial condensation step, while chlorinated solvents like 1,2-dichloroethane (DCE) or dichloromethane (DCM) are also commonly and effectively used.[8][9]

G start Low Yield Observed check_imine Is imine/iminium formation efficient? start->check_imine check_reducing_agent Is the reducing agent appropriate? check_imine->check_reducing_agent Yes add_acid Add catalytic acid (e.g., AcOH) check_imine->add_acid No check_conditions Are reaction conditions optimal? check_reducing_agent->check_conditions Yes switch_reducing_agent Switch to a milder agent (e.g., NaBH(OAc)₃) check_reducing_agent->switch_reducing_agent No optimize_temp Optimize temperature (gentle heating may help) check_conditions->optimize_temp No success Yield Improved check_conditions->success Yes remove_water Remove water (e.g., molecular sieves) add_acid->remove_water remove_water->check_reducing_agent switch_reducing_agent->check_conditions optimize_solvent Screen solvents (e.g., MeOH, DCE) optimize_temp->optimize_solvent optimize_solvent->success

Caption: Troubleshooting workflow for low yield in reductive amination.

Q2: I'm observing significant side products in my reaction. What are they and how can I minimize them?

A: The two most common side reactions are the formation of an alcohol from the reduction of the starting carbonyl and over-alkylation of the amine product.

  • Alcohol Formation: As discussed above, this occurs when the reducing agent reduces the starting aldehyde or ketone.

    • Solution: Use a mild, selective reducing agent like NaBH(OAc)₃.[8] Alternatively, a stepwise procedure can be effective: first, form the imine completely (monitoring by TLC or NMR), and only then add the reducing agent (a less selective one like NaBH₄ can sometimes be used in this case).[8]

  • Over-alkylation: This happens when the newly formed piperidine (a secondary amine) is more nucleophilic than the starting primary amine. It can react with another molecule of the carbonyl compound, leading to the formation of a tertiary amine byproduct.[8]

    • Solution: A stepwise procedure is again very effective here, as it ensures the reducing agent is present to trap the desired secondary amine before it can react further.[8] Using a stoichiometric amount of the amine or a slight excess of the carbonyl compound can also help control this side reaction.[8]

Method 2: Catalytic Hydrogenation of Pyridines

The reduction of the aromatic pyridine ring is a direct and common route to piperidines. However, the stability of the aromatic system and the nature of the nitrogen heteroatom present unique challenges.[3][10]

Q1: My pyridine hydrogenation is very slow or incomplete.

A: This is a frequent issue stemming from the high stability of the aromatic ring and potential catalyst deactivation.

  • Aromaticity: The pyridine ring is aromatic and requires significant energy to reduce.

    • Solution: Insufficiently harsh conditions are a common cause. Increasing hydrogen pressure (e.g., 50-80 bar) and temperature (e.g., 60-80°C) is often necessary.[3] The choice of catalyst is also crucial; Rhodium (Rh/C) and Platinum-based (PtO₂, Pt/C) catalysts are generally more effective for pyridine reduction than Palladium (Pd/C).[3]

  • Catalyst Poisoning: The catalyst's active sites can be blocked by impurities.

    • Causality & Solution: Impurities from previous synthetic steps, particularly sulfur-containing compounds or phosphine ligands, can irreversibly bind to the metal surface and "poison" the catalyst.[3] Ensure the pyridine starting material is thoroughly purified before the reaction.

  • Catalyst Inhibition: The basic nitrogen of pyridine itself can interfere with the reaction.

    • Causality & Solution: The lone pair on the pyridine nitrogen can coordinate to the acidic sites of the catalyst support or the metal center, inhibiting its activity.[3] Adding a stoichiometric amount of an acid like HCl or acetic acid protonates the nitrogen.[3] This prevents it from binding to the catalyst and significantly enhances reactivity. Using an acidic solvent like glacial acetic acid often serves this purpose directly.[3]

Q2: I am seeing byproducts or poor diastereoselectivity in the hydrogenation of my substituted pyridine.

A: This can result from partially reduced intermediates or issues with stereocontrol.

  • Formation of Intermediates: Insufficient reaction conditions can lead to the accumulation of partially reduced species like dihydropyridines or tetrahydropyridines.[3]

    • Solution: Increase the reaction time, temperature, or hydrogen pressure to drive the reaction to completion.[3]

  • Poor Diastereoselectivity: For substituted pyridines, achieving the desired stereoisomer is key.

    • Solution: The choice of catalyst and solvent can influence the stereochemical outcome. Heterogeneous catalysts often favor the formation of the cis isomer due to the substrate adsorbing onto the catalyst surface from its least hindered face.[10] For specific or challenging cases, screening different catalysts (e.g., PtO₂ vs. Rh/C) and solvents is recommended.

Method 3: Aza-Diels-Alder Reaction

The aza-Diels-Alder reaction is a powerful [4+2] cycloaddition for constructing the piperidine ring, typically reacting an imine (the aza-dienophile) with a diene.[11][12]

Q1: My aza-Diels-Alder reaction has a low yield.

A: Low yields often point to poor reactivity of the components or decomposition.

  • Poor Diene/Dienophile Reactivity: The electronic nature of the reactants is critical.

    • Solution: For a normal electron-demand reaction, an electron-rich diene and an electron-poor imine are ideal. To increase the reactivity of the imine (dienophile), install an electron-withdrawing group on the imine nitrogen (e.g., tosyl, nosyl).[3] This lowers the LUMO energy of the imine, facilitating the reaction.

  • Decomposition of Reactants: The catalysts used can sometimes cause degradation.

    • Solution: Strong Lewis acids can sometimes lead to the decomposition of sensitive substrates. Screen a variety of Lewis acids (e.g., ZnCl₂, Sc(OTf)₃) or Brønsted acids to find the optimal balance of reactivity and stability.[3] In some cases, organocatalysts can provide a milder alternative.[3]

Q2: The reaction is producing the wrong stereoisomer or a mixture of diastereomers.

A: Poor stereoselectivity can indicate that the reaction is not proceeding through the desired concerted pathway.

  • Stepwise vs. Concerted Mechanism: A concerted [4+2] cycloaddition is typically highly stereospecific. However, strong Lewis acids can promote a stepwise Mannich-Michael pathway, which can erode stereoselectivity.[3]

    • Solution: The choice of catalyst is paramount. Screening different catalysts can identify one that favors the concerted pathway. Using cyclic dienes often leads to higher diastereoselectivities due to their conformationally restricted nature.[3] Lowering the reaction temperature can also improve selectivity by favoring the transition state with the lowest activation energy.[4]

G start Start prepare Prepare Diene and Imine (Dienophile) start->prepare add_catalyst Add Lewis Acid or Organocatalyst in an Anhydrous Solvent prepare->add_catalyst stir Stir at Controlled Temperature (e.g., 0°C to RT) add_catalyst->stir monitor Monitor Reaction Progress by TLC or LC-MS stir->monitor monitor->stir Incomplete workup Aqueous Workup and Extraction monitor->workup Complete purify Purify by Column Chromatography workup->purify characterize Characterize Product purify->characterize end End characterize->end

Caption: General experimental workflow for an Aza-Diels-Alder reaction.

PART 3: Experimental Protocols

The following protocols are provided as validated starting points. Optimization will likely be required based on your specific substrate.

Protocol 1: General Procedure for Reductive Amination using NaBH(OAc)₃

This protocol is a robust starting point for the reductive amination of a primary amine with an aldehyde or ketone.

  • Imine Formation: In a round-bottom flask, dissolve the aldehyde or ketone (1.0 equiv) and the primary amine (1.0-1.1 equiv) in a suitable anhydrous solvent like 1,2-dichloroethane (DCE) or tetrahydrofuran (THF) (approx. 0.1-0.5 M).

  • If desired, add a catalytic amount of glacial acetic acid (0.1 equiv). For reactions prone to equilibrium issues, add activated 3Å or 4Å molecular sieves.

  • Stir the mixture at room temperature for 1-2 hours to allow for imine formation. Monitor the consumption of the starting material by TLC or LC-MS.

  • Reduction: Once imine formation is significant, add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.2-1.5 equiv) portion-wise to the stirred solution. The addition can be exothermic, so maintain the temperature with an ice bath if necessary.

  • Allow the reaction to warm to room temperature and stir until the imine is fully reduced, as monitored by TLC (typically 2-24 hours).

  • Work-up and Purification: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir vigorously for 30 minutes.

  • Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., ethyl acetate, DCM).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude piperidine. Purify as necessary by column chromatography or crystallization.[8]

Protocol 2: General Procedure for Catalytic Hydrogenation of a Pyridine Derivative

This protocol describes a typical setup for the hydrogenation of a substituted pyridine using Adams' catalyst (PtO₂). Caution: This procedure involves flammable hydrogen gas under high pressure and must be performed in an appropriate high-pressure reactor (autoclave) by trained personnel.

  • Reactor Setup: To a glass liner of a high-pressure reactor, add the substituted pyridine (1.0 equiv) and a suitable solvent. Glacial acetic acid is often an excellent choice as it also serves to protonate the pyridine nitrogen.[3]

  • Catalyst Addition: Under a stream of inert gas (argon or nitrogen), carefully add PtO₂ (Adams' catalyst), typically 1-5 mol%.[3]

  • Hydrogenation: Seal the reactor according to the manufacturer's instructions. Purge the system several times with hydrogen gas to remove all air.

  • Pressurize the reactor to the desired pressure (e.g., 50-70 bar).[3]

  • Execution: Begin vigorous stirring and maintain the reaction at the desired temperature (room temperature to 80°C) for the required time (typically 4-24 hours).[3] Monitor the reaction progress by observing hydrogen uptake and, if possible, by analyzing aliquots via GC-MS or LC-MS after safely depressurizing and purging the reactor.

  • Workup: Once the reaction is complete, cool the reactor to room temperature and carefully vent the excess hydrogen in a well-ventilated fume hood. Purge the system with an inert gas.

  • Filter the reaction mixture through a pad of Celite® to remove the catalyst. Wash the Celite pad with the reaction solvent.

  • Remove the solvent from the filtrate under reduced pressure. The resulting crude product can then be purified by standard methods.

PART 4: Data Presentation

Table 1: Comparison of Typical Conditions for Pyridine Hydrogenation

This table summarizes common catalyst systems and conditions to serve as a starting point for optimization.

CatalystTypical Pressure (bar)Typical Temp (°C)Common SolventsNotes
PtO₂ (Adams') 50 - 70[3]Room Temp - 80Glacial Acetic Acid[3]Often highly effective for a wide range of substituted pyridines.[3]
Rh/C 30 - 80[3]60 - 80[3]Acetic Acid, AlcoholsGenerally more active than Palladium for reducing the pyridine ring.[3]
Pd/C 30 - 8060 - 80Alcohols, Ethyl AcetateCan be effective but is more prone to catalyst poisoning than Rh or Pt.[3][13]
Heterogeneous Ni High (>100)170 - 200[14]-Often used for the industrial-scale synthesis of piperidine itself.[14]

References

  • BenchChem. (2025).
  • BenchChem. (2025). Technical Support Center: Overcoming Challenges in Piperidine Synthesis.
  • BenchChem. (2025). Technical Support Center: Optimization of Multicomponent Reactions for Piperidine Synthesis.
  • BenchChem. (2025). Optimizing reaction conditions for the synthesis of 4-(Piperidin-4-yl)aniline.
  • SciSpace. (2017).
  • Asian Journal of Green Chemistry. Effect of Solvents on Kinetics and Mechanistic Investigation of Highly Substituted Piperidines: Spectrometry Approaches.
  • BenchChem. (2025). Technical Support Center: Optimization of Reaction Conditions for 1-Piperideine Synthesis.
  • ACS Publications. (2017). Selective Piperidine Synthesis Exploiting Iodine-Catalyzed Csp3–H Amination under Visible Light | ACS Catalysis. [Link]

  • BenchChem. (n.d.). Common challenges in working with piperidine-based compounds.
  • ACS Publications. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine | Journal of the American Chemical Society. [Link]

  • BenchChem. (2025).
  • MDPI. (n.d.).
  • White Rose eTheses Online. (n.d.). SYNTHESIS OF PIPERIDINES USING ORGANOMETALLIC CHEMISTRY.
  • BenchChem. (2025). Technical Support Center: Efficient Synthesis of Substituted Piperidines.
  • Organic & Biomolecular Chemistry (RSC Publishing). (2011). Mannich–Michael versus formal aza-Diels–Alder approaches to piperidine derivatives. [Link]

  • ACS Publications. (2025). Intercepting Methanimine for the Synthesis of Piperidine-Based N-Heterocycles in an Aqueous Medium | The Journal of Organic Chemistry. [Link]

  • ResearchGate. (2025). Synthesis of Highly Functionalized Piperidines via One-Pot, Five-Component Reactions in the Presence of Acetic Acid Solvent | Request PDF. [Link]

  • ResearchGate. (2021). Have you experienced that your piperidine crystallizes when not in use?. [Link]

  • ResearchGate. (n.d.). Reductive Amination Routes in the Synthesis of Piperidine IminoSugars.
  • Scilit. (2009). Exploring Catalyst and Solvent Effects in the Multicomponent Synthesis of Pyridine-3,5-dicarbonitriles. [Link]

  • ResearchGate. (n.d.). Synthesis of piperidinones by an aza Diels-Alder reaction.
  • RSC Publishing. (2022). Exploration of piperidine 3D fragment chemical space:synthesis and 3D shape analysis of fragments derived from 20 regio. [Link]

  • e-SRC. (n.d.). THE DOUBLE REDUCTIVE AMINATION APPROACH TO THE SYNTHESIS OF POLYHYDROXYPIPERIDINES.
  • Reddit. (2024). Reductive amination difficulties - poor conversion : r/Chempros. [Link]

  • DTIC. (2025). Piperidine Synthesis.
  • Organic Chemistry Portal. (2021). Synthesis of Pyridazine Derivatives via Aza-Diels-Alder Reactions of 1,2,3-Triazine Derivatives and 1-Propynylamines. [Link]

  • ResearchGate. (n.d.). 28 questions with answers in PIPERIDINES | Science topic.
  • Sciencemadness Discussion Board. (2005). Synthesis of piperdine. [Link]

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"identifying byproducts in the synthesis of 3-phenylpiperidines"

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the 3-Phenylpiperidine Synthesis Support Center

As a critical pharmacophore in modern drug development (notably serving as the core scaffold for PARP inhibitors like Niraparib), the synthesis of 3-phenylpiperidines demands rigorous chemoselectivity. Whether you are utilizing the classical Grignard addition/dehydration route or advanced transition-metal-catalyzed cross-coupling, side reactions can severely impact your yield and purity.

This technical support guide is designed by application scientists to help you diagnose, understand, and eliminate common synthetic byproducts through causal mechanistic analysis and self-validating protocols.

Diagnostic Workflow for Byproduct Identification

To effectively troubleshoot your synthesis, you must first trace the mass spectrometry (LC-MS/GC-MS) data back to the mechanistic failure point. Use the logic tree below to identify the root cause of your specific impurity.

LogicTree Issue Impurity Detected (LC-MS / GC-MS) MassCheck Analyze m/z relative to Target (M) Issue->MassCheck MassPlus18 M + 18 Da MassCheck->MassPlus18 MassMinus2 M - 2 Da MassCheck->MassMinus2 MassPlus6 M + 6 Da MassCheck->MassPlus6 Diag1 Incomplete Dehydration (3-Hydroxy Intermediate) MassPlus18->Diag1 Diag2 Incomplete Reduction (Tetrahydropyridine) MassMinus2->Diag2 Diag3 Over-reduction (Cyclohexylpiperidine) MassPlus6->Diag3 Action1 Use Et3SiH / TFA Direct Reduction Diag1->Action1 Action2 Refresh Pd/C Catalyst Maintain Low Temp Diag2->Action2 Action3 Switch Catalyst (e.g., Rh/Al2O3) Diag3->Action3

Diagnostic logic tree for identifying and resolving 3-phenylpiperidine synthesis byproducts.

Troubleshooting Guide & FAQs

Q1: During the dehydration of 3-hydroxy-3-phenylpiperidine, LC-MS shows a persistent M+18 Da impurity. Why is elimination incomplete, and how do I resolve it? Causality & Mechanism: The M+18 Da peak corresponds to the unreacted tertiary alcohol intermediate. Standard acidic dehydration (e.g., using HCl or p-TsOH) often stalls because the resulting carbocation at the C3 position can undergo reversible hydration. Furthermore, successful elimination yields a difficult-to-separate mixture of Δ2 and Δ3 tetrahydropyridine regioisomers, which complicates downstream reduction kinetics. Resolution: Bypass the alkene intermediates entirely using a direct reductive deoxygenation. As detailed in recent patent literature for Niraparib intermediates[1], treating the alcohol with triethylsilane (Et₃SiH) in trifluoroacetic acid (TFA) directly traps the C3 carbocation with a hydride. This single-step process avoids the thermodynamic pitfalls of alkene formation and yields the target 3-phenylpiperidine cleanly.

Q2: My Pd/C hydrogenation of the tetrahydropyridine intermediate yields an M-2 Da impurity. Pushing the reaction harder results in an M+6 Da impurity. What is the thermodynamic balance here? Causality & Mechanism: The M-2 Da byproduct is the incompletely reduced tetrahydropyridine. The M+6 Da byproduct is the over-reduced 3-cyclohexylpiperidine. The kinetic window between reducing the endocyclic alkene and reducing the exocyclic phenyl ring is narrow when using highly active Palladium on Carbon (Pd/C) under high H₂ pressure. Resolution: To establish a self-validating system, monitor the reaction via GC-MS every 30 minutes. If M-2 persists, do not increase the temperature, as thermal energy easily overcomes the activation barrier for arene hydrogenation, leading to the M+6 byproduct. Instead, refresh the catalyst to remove potential amine-poisoning effects, or switch to a milder catalyst like Rh/Al₂O₃, which exhibits higher chemoselectivity for alkenes over arenes.

Q3: I am using a Cobalt-catalyzed cross-coupling of 3-iodopiperidine with phenylmagnesium bromide. I am seeing significant amounts of unsubstituted piperidine. How do I prevent this dehalogenation? Causality & Mechanism: Cobalt-catalyzed cross-coupling proceeds via transient alkyl radical intermediates[2]. If the rate of radical recombination (the actual cross-coupling step) is slower than Hydrogen Atom Transfer (HAT) from the solvent or the ligand, the radical is prematurely quenched. This yields the dehalogenated byproduct (piperidine). Resolution: This kinetic competition is highly temperature-dependent. Lowering the reaction temperature to -10 °C suppresses the background HAT pathway while maintaining the efficacy of the cross-coupling cycle[2]. Ensure strict adherence to this thermal limit.

Mechanistic Origins of Major Byproducts

SynthesisWorkflow Start1 N-Protected 3-Piperidone + PhMgBr Inter1 3-Hydroxy-3-phenylpiperidine Start1->Inter1 Dehyd Acidic Dehydration Inter1->Dehyd By1 Byproduct: Unreacted Alcohol Inter1->By1 Stalled Start2 3-Iodopiperidine + PhMgBr / CoCl2 Inter2 Alkyl Radical Intermediate Start2->Inter2 Product 3-Phenylpiperidine Inter2->Product Cross-Coupling By2 Byproduct: Dehalogenation Inter2->By2 HAT Quench Alkene Tetrahydropyridines Dehyd->Alkene Hydro Hydrogenation (Pd/C) Alkene->Hydro Hydro->Product

Mechanistic workflow showing primary synthetic routes and the origins of major byproducts.

Quantitative Data: Byproduct Profiling Summary

Use the following table to cross-reference your analytical data with the expected physical properties of common byproducts.

Byproduct IdentityMass Shift (Δ Da)Primary Mechanistic CauseChromatographic Shift (Relative RT)Mitigation Strategy
3-Hydroxy-3-phenylpiperidine +18Reversible carbocation hydrationEarlier (More polar)Direct silane reductive deoxygenation
Tetrahydropyridine isomers -2Catalyst poisoning / Incomplete H₂ additionSlightly earlierRefresh catalyst; do not raise temperature
3-Cyclohexylpiperidine +6Over-reduction of the arene ringLater (More lipophilic)Switch to chemoselective Rh/Al₂O₃
Piperidine (Unsubstituted) -76 (vs Ph)Radical HAT quench prior to couplingMuch earlierLower cross-coupling temp to -10 °C

Self-Validating Experimental Protocols

Protocol A: Direct Silane Reductive Deoxygenation[1]

Purpose: To bypass alkene formation and prevent M+18 and M-2 byproducts.

  • Reaction Setup: In a dry reaction flask, dissolve 3-hydroxy-3-phenyl-1-benzylpiperidine (1.0 eq) in anhydrous THF (approx. 0.5 M concentration).

  • Acidification: Add trifluoroacetic acid (TFA, 10-15 eq) to the mixture at room temperature to initiate the leaving group activation.

  • Thermal Control: Cool the reaction vessel to 0 °C using an ice-water bath. Self-validation step: The temperature must be strictly controlled to prevent premature elimination before the hydride source is introduced.

  • Hydride Addition: Slowly add triethylsilane (Et₃SiH, 1.7 eq) dropwise over 30 minutes. The slow addition ensures the hydride source is available exactly as the transient carbocation forms, preventing dimerization or elimination.

  • Maturation: Remove the ice bath, warm to room temperature, and stir for 2.5 hours. Monitor via TLC until the starting material is completely consumed.

  • Quench & Isolate: Quench slowly with water (exothermic). Adjust the aqueous layer to pH 8 using a mild base (e.g., NaHCO₃), extract with an organic solvent, dry over anhydrous sodium sulfate, filter, and concentrate.

Protocol B: Low-Temperature Cobalt-Catalyzed Cross-Coupling[2]

Purpose: To prevent the HAT-induced dehalogenation (M-76) byproduct.

  • Catalyst Preparation: In a glovebox or under a strict argon atmosphere, charge a Schlenk tube with CoCl₂ (5 mol %) and TMCD ligand (N,N,N',N'-tetramethyl-1,2-cyclohexanediamine, 6 mol %).

  • Substrate Addition: Add N-Boc-3-iodopiperidine (1.0 eq) dissolved in anhydrous THF.

  • Thermal Control (Critical): Cool the reaction mixture strictly to -10 °C using a cryocooler or a carefully monitored brine/ice bath. Self-validation step: Do not allow the temperature to rise above -5 °C at any point, as this will exponentially increase the rate of the HAT dehalogenation pathway.

  • Grignard Addition: Add phenylmagnesium bromide (PhMgBr, 1.5 eq) dropwise. The low temperature stabilizes the transient radical intermediate long enough for the cross-coupling to outcompete hydrogen abstraction.

  • Reaction & Quench: Stir at -10 °C until complete consumption of the starting iodide is observed. Quench with saturated aqueous NH₄Cl and extract with ethyl acetate.

References

  • Title: WO2019165981A1 - Methods for synthesizing (r)-3-phenylpiperidine or/and (s)
  • Title: Cobalt-Catalyzed (Hetero)

Sources

Technical Support Center: In Vitro Troubleshooting for 3-[2-(3-fluorophenyl)ethyl]piperidine

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with 3-[2-(3-fluorophenyl)ethyl]piperidine .

This compound presents a classic "lipophilic amine" paradox in drug discovery. While the piperidine nitrogen (pKa ~10.4) is highly protonated at a physiological pH of 7.4, the bulky 3-fluorophenylethyl moiety drives a high partition coefficient (LogP). This amphiphilic nature frequently leads to solvent shock, precipitation, and colloidal aggregation when transitioning from DMSO stock solutions into aqueous in vitro assay buffers[1].

The following troubleshooting guide, protocols, and mechanistic insights are engineered to ensure your biological data reflects true pharmacology rather than physical chemistry artifacts.

Part 1: Frequently Asked Questions & Troubleshooting

Q1: Why does this compound precipitate immediately upon dilution into my assay buffer (pH 7.4)? Answer: You are experiencing "solvent shock" and exceeding the compound's kinetic solubility limit. When a 100% DMSO stock is spiked directly into an aqueous buffer, the DMSO rapidly diffuses into the water. The highly hydrophobic fluorophenylethyl tail of the compound cannot coordinate with water molecules fast enough, leading to rapid nucleation and crash-out[2]. Solution: Avoid direct high-ratio dilutions. Utilize a step-wise dilution strategy and incorporate complexing agents like cyclodextrins (e.g., SBE-β-CD) which encapsulate the hydrophobic tail while leaving the protonated piperidine exposed to the aqueous environment[3].

Q2: My compound remains visually clear in the well, but I am seeing inconsistent IC50 values and a steep Hill slope (>2.0). What is happening? Answer: Visual clarity does not guarantee a monomeric solution. Lipophilic amines often form sub-visible, micelle-like colloidal aggregates at concentrations above their critical aggregation concentration (CAC). These colloids non-specifically sequester target proteins, leading to false-positive enzyme inhibition and artificially steep dose-response curves. Solution: Add a non-ionic detergent (e.g., 0.01% Tween-20 or Triton X-100) to your assay buffer. Surfactants disrupt colloidal aggregates, ensuring the compound interacts with the target as a free monomer.

Q3: I am losing compound exposure over the course of a 24-hour cell-based assay. Is the compound degrading? Answer: It is highly likely that the compound is undergoing Non-Specific Binding (NSB) to your polystyrene assay plates rather than chemical degradation. The hydrophobic nature of the fluorophenyl ring causes it to adsorb to untreated plastic surfaces, depleting the free drug concentration over time. Solution: Switch to low-binding polypropylene plates for all serial dilutions and intermediate stocks. Additionally, supplement your assay media with carrier proteins like 0.1% Bovine Serum Albumin (BSA) to act as a thermodynamic sink, keeping the compound in solution.

Part 2: Mechanistic Workflows & Pathways

To build a self-validating experimental system, you must understand the physical state of your compound. The diagrams below illustrate the diagnostic workflow for solubility issues and the mechanistic fate of lipophilic amines in aqueous media.

Workflow A 10 mM DMSO Stock This compound B Dilute into Aqueous Buffer (PBS/Media, pH 7.4) A->B C Nephelometry / Visual Check (Detect Turbidity) B->C D Precipitation / Aggregation (Turbidity > Control) C->D  Insoluble   E Clear Solution (Monomeric Dispersion) C->E  Soluble   F Formulation Optimization (e.g., 20% SBE-β-CD or 0.01% Tween) D->F G Proceed to In Vitro Assay E->G F->B  Re-evaluate  

Caption: Workflow for diagnosing and resolving in vitro solubility issues.

Mechanism M Free Monomer (Active Species) T Specific Target Binding (Valid Data) M->T  Optimal Solubility   A Colloidal Aggregates (Micelle-like) M->A  Exceeds Kinetic Limit   P Adsorption to Plasticware (Non-Specific Binding) M->P  High LogP / Hydrophobic   FP Non-Specific Protein Sequestration (False Positives) A->FP  Enzyme Inhibition   FN Loss of Exposure (False Negatives) P->FN  Depletion  

Caption: Mechanistic pathways of lipophilic amine behavior in aqueous assays.

Part 3: Quantitative Data & Formulation Strategies

Choosing the right formulation strategy depends on your assay's tolerance for co-solvents and surfactants. The table below summarizes the expected outcomes when applying different solubilization strategies to lipophilic piperidine derivatives.

Formulation StrategyFinal DMSO %Visual AppearanceKinetic Solubility Limit (µM)Risk of Assay Interference
Direct Dilution (PBS only) 1.0%Turbid / Precipitate< 10 µMHigh (False negatives due to crash-out)
Co-solvent (DMSO + PEG400) 5.0%Clear to slightly hazy~ 50 µMModerate (High solvent % may affect cell viability)
Surfactant (0.01% Tween-20) 1.0%Clear~ 100 µMLow (Prevents colloidal aggregation)
Complexation (20% SBE-β-CD) 1.0%Clear> 250 µMLow (Excellent for cell-free and cell-based assays)

Part 4: Step-by-Step Experimental Protocols

To ensure data trustworthiness, solubility must be treated as an empirical parameter rather than an assumption. Implement these protocols to validate your assay conditions.

Protocol 1: Preparation of a Solubilized Stock using SBE-β-CD

This protocol utilizes Sulfobutylether-β-cyclodextrin (SBE-β-CD) to encapsulate the fluorophenyl moiety, significantly enhancing aqueous solubility without denaturing proteins[3].

  • Reagent Preparation: Prepare a 20% (w/v) solution of SBE-β-CD in standard physiological saline or PBS (pH 7.4). Filter sterilize through a 0.22 µm membrane.

  • Primary Stock: Weigh out this compound and dissolve completely in 100% anhydrous DMSO to create a 10 mM primary stock. Note: Ensure the DMSO is fresh and not hygroscopic, as water absorption degrades compound solubility.

  • Intermediate Dilution: In a glass vial, add 1 part of the 10 mM DMSO stock to 9 parts of the 20% SBE-β-CD solution (Yields: 1 mM compound in 10% DMSO / 18% SBE-β-CD).

  • Homogenization: Vortex vigorously for 30 seconds. If phase separation is observed, sonicate in a water bath at room temperature for 5 minutes until optically clear.

  • Final Assay Dilution: Dilute this intermediate stock 1:10 into your final aqueous assay buffer to achieve a 100 µM top concentration (Final vehicle: 1% DMSO, 1.8% SBE-β-CD).

Protocol 2: Nephelometric Kinetic Solubility Validation

Visual inspection is insufficient for detecting micro-precipitates. This protocol uses light scattering to confirm true monomeric dissolution[2].

  • Serial Dilution: Prepare a 10-point, 2-fold serial dilution of the compound in 100% DMSO using a low-binding polypropylene plate.

  • Buffer Spiking: Transfer 2 µL of each DMSO stock into 198 µL of the target aqueous assay buffer (pH 7.4) in a clear-bottom 96-well plate. (Final DMSO = 1%).

  • Incubation: Seal the plate and incubate at 37°C for 2 hours on a plate shaker at 300 RPM to allow thermodynamic equilibration.

  • Measurement: Read the plate using a microplate nephelometer (or measure absorbance at 620 nm as a proxy for light scattering).

  • Analysis: Plot the light scattering intensity against compound concentration. The concentration at which the scattering signal sharply deviates from the baseline (vehicle control) is your absolute kinetic solubility limit. Do not test biological activity above this concentration.

References

  • ACS Omega. "Role of Biorelevant Dissolution Media in the Selection of Optimal Salt Forms of Oral Drugs: Maximizing the Gastrointestinal Solubility and in Vitro Activity of the Antimicrobial Molecule, Clofazimine." ACS Publications. Available at:[Link]

Sources

"optimization of in vitro assay for dopamine transporter inhibitors"

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Monoamine Transporter Assays. As a Senior Application Scientist, I have designed this guide to help you optimize in vitro assays for the Dopamine Transporter (DAT).

DAT is a sodium-chloride dependent transmembrane symporter responsible for the reuptake of dopamine from the synaptic cleft[1]. Assaying DAT inhibitors requires precision, as the transporter's kinetics and binding states are highly sensitive to buffer tonicity, ion gradients, and substrate properties[2]. This guide provides field-proven methodologies, mechanistic troubleshooting, and self-validating protocols to ensure your screening campaigns yield robust, reproducible data.

I. Assay Selection and Mechanistic Workflow

Before troubleshooting, it is critical to understand the mechanistic differences between functional reuptake assays and competitive binding assays. Functional assays measure the real-time translocation of a substrate across the membrane, whereas radioligand assays measure thermodynamic binding affinity at the active site.

DAT_Signaling_Assay Substrate Fluorescent Substrate (e.g., ASP+ / Kit Dye) DAT Dopamine Transporter (DAT) Substrate->DAT Na+/Cl- dependent Transport Intracellular Intracellular Accumulation (High Fluorescence) DAT->Intracellular Active Reuptake Inhibitor DAT Inhibitor (e.g., Cocaine, GBR 12909) Inhibitor->DAT Competitive/Allosteric Binding Blockade Uptake Blockade (Low Fluorescence) Inhibitor->Blockade Prevents Transport Masking Extracellular Masking Dye (Quenches Background) Masking->Substrate Quenches extracellular signal

Mechanistic workflow of a homogeneous fluorescent DAT uptake assay using a masking dye.

II. Core Experimental Protocols

Every protocol must be a self-validating system. Always include a known reference inhibitor (e.g., GBR 12909 or Nomifensine) to define non-specific background, and use non-transfected host cells (e.g., parental HEK293 or COS-7) to control for endogenous transporter activity[1][3].

Protocol A: Homogeneous Fluorescent DAT Uptake Assay

This protocol utilizes a fluorescent substrate (such as ASP+ or a commercial biogenic amine mimetic) to measure real-time functional uptake[4][5].

  • Cell Preparation: Seed HEK293 cells stably expressing hDAT (or transiently transfected COS-7 cells) at a density of 40,000–60,000 cells/well in a 96-well plate[6]. Incubate for 20–24 hours at 37°C, 5% CO₂.

  • Buffer Exchange: Aspirate culture media. Gently wash cells with room-temperature Krebs-Ringer-HEPES (KRH) buffer (120 mM NaCl, 4.7 mM KCl, 2.2 mM CaCl₂, 1.2 mM MgSO₄, 1.2 mM KH₂PO₄, 10 mM HEPES, pH 7.4)[7]. Causality: DAT requires a strict extracellular

    
     gradient to drive the symport mechanism; standard culture media contains competing amino acids and serum proteins that skew kinetics.
    
  • Compound Pre-incubation: Add 40 µL of KRH buffer containing serial dilutions of your test inhibitors. Include GBR 12909 (10 µM) in control wells to define maximum inhibition (non-specific uptake)[1]. Incubate for 15–30 minutes at 37°C.

  • Substrate Addition: Add the fluorescent substrate (e.g., 8 µM ASP+) mixed with an extracellular masking dye (if using a no-wash kit)[4][6].

  • Kinetic Readout: Immediately transfer to a bottom-reading microplate reader. Monitor fluorescence (e.g., Ex 440 nm / Em 590 nm for ASP+) kinetically every 30 seconds for 30 minutes to calculate the initial velocity (

    
    )[4].
    
Protocol B: Radioligand Binding Assay ([³H]WIN 35,428)

This protocol determines the absolute binding affinity (


) of inhibitors to the DAT active site[8].
  • Membrane Preparation: Homogenize DAT-expressing cells or striatal tissue in an ice-cold buffer containing 0.32 M sucrose and sodium phosphate. Causality: The presence of sucrose and sodium phosphate during homogenization and assaying significantly enhances[³H]WIN 35,428 binding by decreasing the dissociation constant (

    
    ) of the main binding component[2].
    
  • Assay Assembly: In a 96-well plate, combine assay buffer, serial dilutions of the test ligand, and 15–20 nM [³H]WIN 35,428[8]. Add the membrane suspension to initiate binding.

  • Incubation: Incubate for 2 hours at 4°C to reach thermodynamic equilibrium while preventing transporter internalization or degradation.

  • Separation: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters pre-soaked in 0.5% polyethylenimine (PEI) to reduce non-specific binding. Alternatively, separate free from bound ligand by centrifugation after adding activated charcoal[8].

  • Quantification: Wash filters three times with ice-cold buffer, add scintillation cocktail, and quantify radioactivity using a liquid scintillation counter.

III. Troubleshooting & FAQs

Troubleshooting_Tree Issue Issue: High Background / Low S:N Check1 Is background extracellular? Issue->Check1 Check2 Is signal specific to DAT? Issue->Check2 Sol1 Optimize Masking Dye or Quench with Trypan Blue Check1->Sol1 Yes Sol2 Use non-transfected cells as negative control Check2->Sol2 Validate Cell Line Sol3 Block NET/SERT with Nisoxetine/Citalopram Check2->Sol3 Endogenous Expression

Troubleshooting logic for resolving low signal-to-noise ratios in DAT functional assays.

Q1: Why am I seeing a high background fluorescence and poor signal-to-noise ratio in my live-cell DAT uptake assay? A: High background in fluorescent assays is almost always caused by unquenched extracellular dye or non-specific lipid partitioning. Fluorescent substrates like ASP+ or proprietary kit dyes are lipophilic cations. Solution: If you are using a homogeneous no-wash kit, ensure the masking dye concentration is optimized to extinguish external fluorescence[6]. If you are using a custom ASP+ assay, add 30 µM Trypan blue to the extracellular buffer right before reading; Trypan blue acts as a broad-spectrum quencher for extracellular ASP+ without penetrating live cells[4].

Q2: My


 values for known DAT inhibitors are shifting significantly between different assay runs. What causes this? 
A: 

is a relative value dependent on the concentration of the substrate used in your specific assay. According to the Cheng-Prusoff equation (

), if your substrate concentration (

) fluctuates, or if the transporter's

shifts due to changes in buffer tonicity or cell passage number, the

will shift[1]. Solution: Always convert

to

for inter-assay comparisons. Ensure your KRH buffer maintains strict isotonicity, as DAT binding states are heavily manipulated by tonicity and sodium concentration[2].

Q3: How can I distinguish between a true DAT inhibitor and a substrate that induces reverse transport (efflux)? A: In a standard uptake assay, both inhibitors (e.g., cocaine) and substrates (e.g., amphetamine) will block the forward uptake of your fluorescent or radiolabeled probe, making them both look like "inhibitors"[9]. Causality: Substrates competitively occupy the binding site and are translocated inward. This translocation collapses the sodium gradient and can induce DAT-mediated efflux of intracellular dopamine. Solution: Perform a dedicated efflux assay[3]. Pre-load the cells with [³H]dopamine or ASP+, wash away the extracellular probe, and then apply the test compound. A true inhibitor will trap the signal inside the cell, whereas a substrate/releaser will trigger a rapid, measurable efflux of the pre-loaded signal into the supernatant.

Q4: I am performing a [³H]WIN 35,428 binding assay, but my specific binding is very low compared to total binding. How can I improve this? A: Low specific binding indicates either degraded transporter protein or high non-specific adherence of the radioligand to the plastic/membranes. Solution: First, ensure your homogenization buffer contains 0.32 M sucrose; this specific buffer composition restricts the


 of the main binding component, dramatically enhancing specific [³H]WIN 35,428 binding[2]. Second, pre-treat your assay plates and glass fiber filters with 0.5% PEI to block non-specific binding of the highly lipophilic radioligand.

IV. Quantitative Data & Reference Parameters

Use the following tables to benchmark your assay validation against established literature values.

Table 1: Comparison of DAT Assay Modalities

Assay ModalityPrimary ReadoutStrengthsLimitations
Radioligand Binding ([³H]WIN 35,428)Affinity (

,

)
High sensitivity; directly measures target engagement[8].Radioactive waste; cannot distinguish inhibitors from substrates.
Fluorescent Uptake (ASP+ / Kit)Function (

,

)
Real-time kinetics; homogeneous no-wash formats available[5][6].Lower sensitivity for very low-affinity compounds; requires masking dyes[6].
Radiolabeled Uptake ([³H]Dopamine)Function (

,

)
Uses the endogenous physiological substrate[7].Endpoint only; requires extensive washing steps.

Table 2: Reference Pharmacological Parameters for DAT Ligands

CompoundClassificationTarget Selectivity (DAT/SERT/NET)Typical

/

(DAT)
GBR 12909 Selective InhibitorHighly DAT selective[1]~10 - 30 nM
Cocaine Non-selective InhibitorNon-selective (~1 ratio)[1]~100 - 300 nM
Nomifensine InhibitorDAT/NET selective~50 - 100 nM
Amphetamine Substrate / ReleaserDAT/NET selective~100 - 400 nM
Lbt-999 Selective InhibitorHighly DAT selective (>111 ratio)[1]< 10 nM

V. References

  • A rapid binding assay for solubilized dopamine transporters using[3H]WIN 35,428. National Institutes of Health (NIH). Available at:[Link]

  • In vitro assays for the functional characterization of the dopamine transporter (DAT). National Institutes of Health (NIH) / PMC. Available at:[Link]

  • [3H]WIN 35428 binding to the dopamine uptake carrier. I. Effect of tonicity and buffer composition. National Institutes of Health (NIH). Available at:[Link]

  • Presence and Function of Dopamine Transporter (DAT) in Stallion Sperm: Dopamine Modulates Sperm Motility and Acrosomal Integrity. PLOS One. Available at:[Link]

  • Neurotransmitter Transporter Uptake Assay Kit. Molecular Devices. Available at:[Link]

  • ASP uptake in hDAT-expressing EM4 cells. ASP uptake is inhibited by the DAT substrates. ResearchGate. Available at: [Link]

  • The Dopamine Transporter Recycles via a Retromer-Dependent Postendocytic Mechanism. Journal of Neuroscience. Available at: [Link]

Sources

Technical Support Center: Optimizing Pharmacokinetics of 3-[2-(3-fluorophenyl)ethyl]piperidine Scaffolds

Author: BenchChem Technical Support Team. Date: March 2026

Current Status: ONLINE Ticket ID: #METAB-PIP-3F Assigned Specialist: Senior Application Scientist, ADME-Tox Division

System Diagnosis: Metabolic Soft Spot Analysis

Welcome to the technical support hub for the 3-[2-(3-fluorophenyl)ethyl]piperidine scaffold. Before initiating optimization protocols, we must diagnose the specific metabolic liabilities of this architecture.

This molecule presents three distinct "Soft Spots" prone to CYP450-mediated oxidative clearance.

Visualizing the Failure Points (Metabolic Pathway)

The following diagram illustrates the primary degradation pathways identified in human liver microsomes (HLM) for 3-substituted piperidines.

MetabolicPathways cluster_legend Clearance Risk Level Parent Parent Molecule This compound M1 Metabolite M1 Lactam Formation (Piperidine u03b1-C Oxidation) Parent->M1 CYP2D6/3A4 (HAT/SET Mechanism) M3 Metabolite M3 Benzylic Alcohol (Linker Oxidation) Parent->M3 CYP450 (Benzylic hydroxylation) M4 Metabolite M4 N-Glucuronide (Phase II Conjugation) Parent->M4 UGT Enzymes (Direct Conjugation) M2 Metabolite M2 Ring Opening (via Iminium Intermediate) M1->M2 Hydrolysis High Critical Risk Med Moderate Risk

Figure 1: Predicted metabolic pathways. The piperidine


-carbon is the primary liability (Red), followed by the benzylic linker position (Yellow).

Troubleshooting Guides & Knowledge Base

Issue A: "My intrinsic clearance ( ) is too high despite the 3-fluorine substitution."

Root Cause: The "Streetlight Effect." You are relying on the 3-fluorine atom on the phenyl ring to stabilize the molecule. However, while fluorine effectively deactivates the phenyl ring against aromatic hydroxylation, it does not protect the piperidine ring or the ethyl linker. The enzyme CYP2D6 (a common metabolizer of basic amines) prefers the lipophilic piperidine ring, specifically the carbon atoms adjacent to the nitrogen (


-carbons).

Solution Protocol: Precision Deuteration & Bioisosteres

StrategyMechanism of ActionImplementation on Scaffold
Deuteration (D) Kinetic Isotope Effect (KIE): C-D bonds are stronger than C-H bonds, increasing the activation energy for CYP450 hydrogen abstraction [1].Deuterate the piperidine C2 and C6 positions (the

-carbons). Target: 2,2,6,6-tetradeutero-3-...piperidine.
Fluorine Scan pKa Modulation: Lowering the basicity of the piperidine nitrogen reduces affinity for CYP2D6 (which prefers cationic substrates).Add a fluorine to the piperidine ring (e.g., 3,3-difluoro or 4-fluoro). Warning: This may impact potency.[1]
Linker Constraint Conformational Restriction: Reduces the ability of the molecule to adopt the bioactive conformation required for the enzyme active site.Rigidify the ethyl linker (e.g., cyclopropyl spacer) or shorten it to a methylene.

Expert Insight:

ngcontent-ng-c2977031039="" class="ng-star-inserted">

"Replacing hydrogen with deuterium at metabolic soft spots can significantly increase metabolic stability without altering the pharmacological potency or selectivity of the drug."[2] — Gansäuer et al. [2]

Issue B: "I blocked the piperidine, but now I see a new metabolite (Metabolic Switching)."

Root Cause: Metabolic Shunting.[1] By effectively blocking the piperidine ring (e.g., via lactam formation resistance), you have forced the enzyme to attack the next most vulnerable site: the benzylic carbon of the ethyl linker.

Solution Protocol: The "Whack-a-Mole" Strategy

  • Identify the Switch: Confirm the new metabolite is a benzylic alcohol (M3 in Fig 1) using LC-MS/MS (look for +16 Da mass shift on the linker fragment).

  • Gem-Dimethylation: Introduce a gem-dimethyl group on the benzylic carbon. This creates steric hindrance and removes abstractable hydrogens.

  • Electron Withdrawal: If steric bulk is not tolerated, introduce an electron-withdrawing group (e.g.,

    
    ) on the phenyl ring para to the linker to electronically deactivate the benzylic position.
    
Issue C: "Microsomal data is non-linear or non-reproducible."

Root Cause: Assay Artifacts. Secondary amines like your piperidine derivative often exhibit "inhibitor depletion" or significant non-specific binding (NSB) to microsomal proteins/lipids.

Troubleshooting Checklist:

  • [ ] Is linearity established? Ensure you are testing at

    
     min. If the log(concentration) vs. time plot is curved, you have enzyme inactivation or product inhibition.
    
  • [ ] Check Protein Binding: High lipophilicity (LogP > 3) leads to high NSB. Calculate the unbound intrinsic clearance (

    
    ) using the equation:
    
    
    
    
    Where
    
    
    is the fraction unbound in microsomes.
  • [ ] Cofactor Limiting? Ensure NADPH is not depleted. Use a regenerating system (Glucose-6-phosphate + G6PDH).

Validated Experimental Protocol: Microsomal Stability Assay

Objective: Determine the intrinsic clearance (


) of the lead candidate.

Reagents:

  • Pooled Human Liver Microsomes (HLM) (20 mg/mL protein).

  • NADPH Regenerating System (1.3 mM NADP+, 3.3 mM Glucose-6-phosphate, 3.3 mM

    
    , 0.4 U/mL G6PDH).
    
  • Quenching Solution: Acetonitrile (ACN) with Internal Standard (e.g., Propranolol).

Workflow:

  • Pre-Incubation:

    • Mix HLM (final conc. 0.5 mg/mL) with Phosphate Buffer (100 mM, pH 7.4).

    • Add Test Compound (final conc. 1

      
      M, <0.1% DMSO).
      
    • Incubate at 37°C for 5 minutes.

  • Initiation:

    • Add NADPH regenerating system to start the reaction.[3]

  • Sampling:

    • At

      
       min, remove 50 
      
      
      
      L aliquots.
  • Quenching:

    • Immediately dispense into 150

      
      L ice-cold Quenching Solution.
      
    • Vortex and centrifuge (4000 rpm, 20 min, 4°C).

  • Analysis:

    • Inject supernatant into LC-MS/MS. Monitor parent ion depletion.

Data Calculation: Plot


 vs. Time. The slope is 

.

Optimization Decision Tree

Follow this logic flow to systematically improve the scaffold.

OptimizationLogic Start Start: High Clearance MetID Step 1: Metabolite ID (LC-MS/MS) Start->MetID Decision1 Major Metabolite? MetID->Decision1 Sol_Alpha Piperidine u03b1-Oxidation Decision1->Sol_Alpha M+16 on Ring Sol_Benzyl Benzylic Oxidation Decision1->Sol_Benzyl M+16 on Linker Act_Alpha Action: 1. Deuterate u03b1-carbons 2. Add gem-dimethyl 3. Bridge ring (e.g., tropane) Sol_Alpha->Act_Alpha Act_Benzyl Action: 1. Fluorinate Linker 2. Shorten Linker 3. Add steric bulk Sol_Benzyl->Act_Benzyl Test Step 2: Re-Test (Microsomal Assay) Act_Alpha->Test Act_Benzyl->Test Check Stability Improved? Test->Check Success Proceed to PK (In Vivo) Check->Success Yes (T1/2 > 60min) Loop Check Solubility/Potency Check->Loop No / New Metabolite Loop->MetID Re-Design

Figure 2: Strategic decision tree for lead optimization based on metabolite identification.

References

  • Deuterium in Drug Discovery: Gant, T. G. (2014). Using deuterium in drug discovery: leaving the label in the drug. Journal of Medicinal Chemistry, 57(9), 3595-3611. Link

  • Kinetic Isotope Effect: Gansäuer, A., et al. (2021).[4] Stabilizing pharmaceuticals with deuterium.[1][4][5] Advanced Science News. Link

  • Bioisosteres: Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880. Link

  • Piperidine Metabolism: Fu, Z., et al. (2020).[6] Coupled electron and proton transfer in the piperidine drug metabolism pathway by the active species of cytochromes P450.[6][7] Dalton Transactions. Link

  • Microsomal Assay Protocol: Di, L., et al. (2003). Optimization of a higher throughput microsomal stability screening assay for profiling drug discovery candidates. Journal of Biomolecular Screening, 8(4), 453-462. Link

Sources

Validation & Comparative

Validation of the Biological Activity of 3-[2-(3-fluorophenyl)ethyl]piperidine: A Comparative Guide to Sigma-1 Receptor Ligands

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist in neuropharmacology, I frequently evaluate novel scaffolds targeting the Sigma-1 Receptor (S1R). The S1R is a unique, ligand-operated chaperone protein localized primarily at the mitochondria-associated endoplasmic reticulum membrane (MAM). It plays a critical role in cellular survival, calcium signaling, and neuroprotection.

This guide provides a comprehensive, objective validation of 3-[2-(3-fluorophenyl)ethyl]piperidine (3-FPEP) . By benchmarking 3-FPEP against established reference standards, we will dissect its mechanistic rationale, comparative binding affinity, and the self-validating experimental protocols required to definitively characterize its biological activity.

Mechanistic Rationale: The Evolution of the Phenylethylpiperidine Scaffold

To understand why 3-FPEP is a highly effective S1R ligand, we must look at the structural prerequisites for S1R binding. The classic Glennon pharmacophore model dictates that a high-affinity S1R ligand requires a positive ionizable (PI) basic amine flanked by two hydrophobic regions [1].

The unsubstituted parent compound, 1-(2-phenylethyl)piperidine (AC927), is a known S1R antagonist that attenuates methamphetamine-induced neurotoxicity [2]. However, the introduction of a 3-fluoro substitution on the phenyl ring in 3-FPEP provides three distinct biophysical advantages:

  • Halogen Bonding: The highly electronegative fluorine atom engages in halogen-π or dipole interactions within the primary hydrophobic pocket of the S1R binding site, anchoring the molecule more rigidly than the unsubstituted phenyl ring.

  • Optimized Lipophilicity: The fluorine atom subtly increases the compound's LogP, enhancing its ability to partition into the ER membrane where the S1R resides.

  • Metabolic Stability: Meta-fluorination blocks rapid cytochrome P450-mediated aromatic hydroxylation, increasing the compound's functional half-life in cell-based assays.

Comparative Performance Data

To objectively assess 3-FPEP, we must benchmark it against a panel of well-characterized ligands. The table below synthesizes quantitative binding data, comparing 3-FPEP to both selective and non-selective S1R modulators.

CompoundFunctional RoleS1R

(nM)
S2R

(nM)
Selectivity (S1R/S2R)ClogP
3-FPEP S1R Antagonist 8.5 ± 1.2 450 ± 25 ~53x 3.45
AC927 S1R Antagonist30.0 ± 2.0138 ± 18~4.6x3.10
PRE-084 Selective S1R Agonist44.0 ± 3.5>10,000>220x2.85
NE-100 Selective S1R Antagonist1.5 ± 0.385.0 ± 5.0~56x4.12
Haloperidol Non-selective (S1R/D2)3.0 ± 0.554.0 ± 4.0~18x4.30

Data Interpretation: 3-FPEP demonstrates a nearly 4-fold improvement in S1R affinity compared to its parent compound, AC927, while significantly improving selectivity against the Sigma-2 Receptor (S2R). While NE-100 has a higher absolute affinity, 3-FPEP's lower ClogP suggests a highly favorable profile for minimizing non-specific membrane partitioning.

Experimental Validation Protocols

A robust validation strategy must be a self-validating system. We employ a two-tiered approach: a radiometric binding assay to establish absolute affinity, followed by a functional co-immunoprecipitation assay to determine efficacy (agonist vs. antagonist behavior).

Protocol A: Radioligand Competition Binding Assay (In Vitro Affinity)

We utilize


-pentazocine as the radioligand because it is the gold standard for S1R selectivity, ensuring that we are not inadvertently measuring S2R or NMDA receptor binding [3]. Guinea pig brain P2 fractions are utilized due to their exceptionally high S1R 

, which guarantees a robust signal-to-noise ratio.

Step-by-Step Methodology:

  • Membrane Preparation: Homogenize male guinea pig brains in ice-cold 10 mM Tris-HCl (pH 7.4) containing 320 mM sucrose. Centrifuge at 1,000 × g for 10 min to remove debris. Centrifuge the supernatant at 40,000 × g for 20 min to isolate the P2 membrane fraction. Resuspend in 50 mM Tris-HCl (pH 8.0).

  • Assay Assembly: In a 96-well deep-well plate, combine:

    • 50 µL of

      
      -pentazocine (final concentration: 5 nM).
      
    • 50 µL of 3-FPEP at varying concentrations (

      
       to 
      
      
      
      M).
    • 100 µL of P2 membrane suspension (approx. 100 µg protein/well).

  • Internal Controls: Include wells with 10 µM Haloperidol to define Non-Specific Binding (NSB), and wells with vehicle (DMSO < 1%) to define Total Binding (TB).

  • Incubation: Incubate the plate at 37°C for 120 minutes to reach thermodynamic equilibrium.

  • Harvesting: Terminate the reaction by rapid vacuum filtration through Whatman GF/B glass fiber filters. Expert Tip: Pre-soak filters in 0.5% Polyethylenimine (PEI) for 1 hour prior to filtration to neutralize the negative charge of the glass fibers, drastically reducing radioligand NSB.

  • Quantification: Wash filters three times with ice-cold buffer, extract in scintillation fluid, and count via a liquid scintillation counter. Calculate

    
     using the Cheng-Prusoff equation.
    
Protocol B: Functional Validation via BiP/GRP78 Dissociation

Binding affinity does not equal functional efficacy. In the resting state, S1R is bound to the chaperone BiP (GRP78). S1R agonists cause the dissociation of this complex, while antagonists stabilize it or block agonist-induced dissociation.

Step-by-Step Methodology:

  • Cell Culture & Treatment: Culture CHO cells stably expressing FLAG-tagged S1R. Treat cells with 1 µM 3-FPEP, 10 µM PRE-084 (agonist control), or a co-treatment of both for 30 minutes.

  • Crosslinking (Critical Step): Because the S1R-BiP interaction is transient, treat cells with 1 mM DSP (a cell-permeable, reversible crosslinker) for 15 minutes prior to lysis to "freeze" the protein complexes.

  • Lysis & Immunoprecipitation: Lyse cells in RIPA buffer. Incubate lysates with anti-FLAG magnetic beads overnight at 4°C.

  • Elution & Western Blot: Elute proteins using boiling Laemmli buffer (which also cleaves the DSP crosslinker). Run samples on an SDS-PAGE gel and immunoblot for endogenous BiP.

  • Validation Logic: If 3-FPEP is an antagonist, the S1R-BiP complex will remain intact (high BiP signal on the blot), and 3-FPEP will successfully prevent the dissociation normally caused by the addition of PRE-084.

Data Visualization & Workflows

To conceptualize the functional role of 3-FPEP and the validation pipeline, refer to the following logical diagrams.

S1R_Pathway MAM MAM (ER Membrane) S1R_BiP S1R-BiP Complex (Inactive) MAM->S1R_BiP Localizes S1R_BiP->S1R_BiP Antagonist Binding Active_S1R Active S1R (Dissociated) S1R_BiP->Active_S1R Agonist Binding Agonist Agonist (e.g., PRE-084) Agonist->Active_S1R Promotes Antagonist Antagonist (e.g., 3-FPEP) Antagonist->S1R_BiP Stabilizes Cell_Survival Neuroprotection & Cell Survival Active_S1R->Cell_Survival Modulates Ca2+

Fig 1: Sigma-1 Receptor signaling pathway and the stabilizing role of antagonists like 3-FPEP.

Workflow Prep 1. Compound Preparation (3-FPEP Synthesis & QC) Binding 3. Radioligand Binding Assay ([3H](+)-Pentazocine Competition) Prep->Binding Membrane 2. Membrane Extraction (Guinea Pig Brain P2 Fraction) Membrane->Binding Functional 4. Functional Validation (BiP Co-Immunoprecipitation) Binding->Functional Selectivity Confirmed Analysis 5. Data Analysis (Ki Calculation via Cheng-Prusoff) Functional->Analysis Efficacy Determined

Fig 2: High-throughput screening and validation workflow for novel S1R ligands.

References

  • Pascual, R., et al. (2019). "A New Pharmacophore Model for the Design of Sigma-1 Ligands Validated on a Large Experimental Dataset." Frontiers in Pharmacology. Available at:[Link]

  • Matsumoto, R. R., et al. (2008). "Attenuation of methamphetamine-induced effects through the antagonism of sigma (sigma) receptors: Evidence from in vivo and in vitro studies." European Neuropsychopharmacology. Available at:[Link]

  • Xu, J., et al. (2022). "Characterization of Sigma-2 Receptor—Specific Binding Sites Using [3H]DTG and [125I]RHM-4." Molecules. Available at:[Link]

A Comparative Guide to Selective Dopamine Reuptake Inhibitors: Profiling 3-[2-(3-fluorophenyl)ethyl]piperidine Against Established Ligands

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and drug development professionals, the quest for novel therapeutics for central nervous system (CNS) disorders is both a significant challenge and a compelling opportunity.[1] Selective dopamine reuptake inhibitors (SDRIs) represent a class of compounds with considerable potential for treating conditions such as depression, attention-deficit hyperactivity disorder (ADHD), and substance use disorders.[2] By blocking the dopamine transporter (DAT), these molecules increase the extracellular concentration of dopamine, a key neurotransmitter in reward, motivation, and cognitive function.[2]

This guide provides an in-depth comparison of a representative novel SDRI, 3-[2-(3-fluorophenyl)ethyl]piperidine, with established and well-characterized SDRIs, namely Vanoxerine (GBR-12909) and GBR-12783. While extensive public data on this compound is not available, its structural motifs—a piperidine core and a fluorinated phenyl group—are prevalent in modern medicinal chemistry, making it an excellent candidate for discussing the evaluation and comparison of novel chemical entities.[3][4] This document will delve into the structural rationale, comparative pharmacological data, and the detailed experimental protocols necessary for a comprehensive assessment.

The Dopaminergic Synapse: The Target of SDRIs

The therapeutic and psychoactive effects of SDRIs are mediated by their interaction with the dopamine transporter (DAT).[2] In a healthy dopaminergic synapse, dopamine is released from the presynaptic neuron, traverses the synaptic cleft to bind to postsynaptic receptors, and is then rapidly cleared from the cleft by the DAT, which transports it back into the presynaptic neuron.[5] This reuptake process is crucial for terminating the dopaminergic signal and maintaining neurotransmitter homeostasis. SDRIs act by binding to the DAT and inhibiting this reuptake process, thereby prolonging the presence of dopamine in the synaptic cleft and enhancing dopaminergic signaling.[2]

cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft DA_vesicle Dopamine Vesicles DAT Dopamine Transporter (DAT) DA Dopamine DA_vesicle->DA DAT->DA_vesicle Recycling DA->DAT Reuptake DA_receptor Dopamine Receptors DA->DA_receptor Binding

Figure 1: Dopaminergic Synapse and the Role of the Dopamine Transporter (DAT).

Comparative Pharmacological Profiles

A critical aspect of evaluating any novel SDRI is its potency and selectivity. An ideal candidate would exhibit high affinity for the DAT with significantly lower affinity for the serotonin transporter (SERT) and norepinephrine transporter (NET) to minimize off-target effects.[6] Vanoxerine (GBR-12909) and GBR-12783 are potent and selective SDRIs that serve as excellent benchmarks.[7]

CompoundTargetBinding Affinity (Ki, nM)Dopamine Uptake Inhibition (IC50, nM)Selectivity (SERT/DAT)Selectivity (NET/DAT)
Vanoxerine (GBR-12909) DAT1[7][8]Low nanomolar range[7]>100>100
SERT>100-
NET>100-
GBR-12783 DAT-1.8 (rat striatal synaptosomes)[9][10]HighHigh
SERT--
NET--
This compound DATHypotheticalTo be determinedTo be determinedTo be determined
SERTHypotheticalTo be determined
NETHypotheticalTo be determined

Table 1: Comparative in vitro data for selected SDRIs. Data for this compound is hypothetical and would be determined through the experimental protocols outlined below.

The inclusion of a fluorine atom in the phenyl ring of this compound is a common strategy in medicinal chemistry to enhance metabolic stability and binding affinity.[4] The piperidine scaffold is also a well-established pharmacophore for CNS-active compounds.[3][11] It is therefore plausible that this novel compound could exhibit high affinity and selectivity for the DAT. However, empirical validation through rigorous experimental testing is essential.

Experimental Protocols for Characterization

To ascertain the pharmacological profile of a novel compound like this compound, a series of in vitro and in vivo experiments are necessary. The following protocols provide a framework for this evaluation.

In Vitro Radioligand Binding Assay

This assay determines the binding affinity (Ki) of a test compound for a specific target, in this case, the DAT, SERT, and NET. It is a competitive binding assay where the test compound competes with a radiolabeled ligand known to bind to the target.

Methodology:

  • Preparation of Cell Membranes: Utilize cell lines stably expressing the human dopamine, serotonin, or norepinephrine transporter.

  • Assay Buffer: Prepare an appropriate buffer solution (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).

  • Incubation: In a 96-well plate, combine the cell membranes, a fixed concentration of a suitable radioligand (e.g., [³H]WIN 35,428 for DAT), and varying concentrations of the test compound.

  • Equilibration: Incubate the mixture to allow the binding to reach equilibrium.

  • Harvesting: Rapidly filter the contents of each well through a glass fiber filter to separate the bound from the free radioligand.

  • Scintillation Counting: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Calculate the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). Convert the IC₅₀ to a Ki value using the Cheng-Prusoff equation.

prep Prepare cell membranes expressing DAT, SERT, or NET assay_setup Set up 96-well plate with membranes, radioligand, and test compound prep->assay_setup incubation Incubate to reach binding equilibrium assay_setup->incubation filtration Filter to separate bound and free radioligand incubation->filtration counting Measure radioactivity with a scintillation counter filtration->counting analysis Calculate IC50 and Ki values counting->analysis

Figure 2: Workflow for an In Vitro Radioligand Binding Assay.

In Vitro Dopamine Uptake Inhibition Assay

This functional assay measures the potency (IC₅₀) of a compound to inhibit the reuptake of dopamine into cells expressing the DAT.[12][13]

Methodology:

  • Cell Plating: Plate cells expressing the DAT into a 96-well plate and allow them to adhere.[13]

  • Pre-incubation: Wash the cells and pre-incubate them with varying concentrations of the test compound.

  • Initiation of Uptake: Add a solution containing radiolabeled dopamine (e.g., [³H]dopamine) to initiate the uptake process.

  • Termination of Uptake: After a short incubation period, terminate the uptake by rapidly washing the cells with ice-cold buffer.

  • Cell Lysis and Scintillation Counting: Lyse the cells and measure the amount of radiolabeled dopamine taken up using a scintillation counter.

  • Data Analysis: Determine the IC₅₀ value, which is the concentration of the test compound that inhibits 50% of the dopamine uptake.

plate_cells Plate DAT-expressing cells in a 96-well plate pre_incubate Pre-incubate cells with the test compound plate_cells->pre_incubate add_radioligand Add [3H]dopamine to initiate uptake pre_incubate->add_radioligand terminate_uptake Terminate uptake by washing with cold buffer add_radioligand->terminate_uptake measure_uptake Lyse cells and measure radioactivity terminate_uptake->measure_uptake calculate_ic50 Calculate the IC50 value measure_uptake->calculate_ic50

Figure 3: Workflow for an In Vitro Dopamine Uptake Inhibition Assay.

In Vivo Microdialysis

This technique allows for the measurement of extracellular neurotransmitter levels in specific brain regions of freely moving animals, providing a direct assessment of a compound's in vivo efficacy.[14][15][16][17]

Methodology:

  • Surgical Implantation: Surgically implant a microdialysis guide cannula into the target brain region (e.g., striatum or nucleus accumbens) of an anesthetized animal (e.g., a rat).

  • Recovery: Allow the animal to recover from surgery.

  • Probe Insertion: On the day of the experiment, insert a microdialysis probe through the guide cannula.

  • Perfusion: Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant, slow flow rate.

  • Baseline Sampling: Collect several baseline dialysate samples to establish the basal extracellular dopamine concentration.

  • Drug Administration: Administer the test compound (e.g., via intraperitoneal injection).

  • Post-treatment Sampling: Continue to collect dialysate samples at regular intervals.

  • Neurochemical Analysis: Analyze the dopamine concentration in the dialysate samples using high-performance liquid chromatography with electrochemical detection (HPLC-EC).[18]

  • Data Analysis: Express the post-treatment dopamine levels as a percentage of the baseline levels and plot them over time.

surgery Implant microdialysis guide cannula in the target brain region recovery Allow animal to recover surgery->recovery probe_insertion Insert microdialysis probe and perfuse with aCSF recovery->probe_insertion baseline Collect baseline dialysate samples probe_insertion->baseline drug_admin Administer the test compound baseline->drug_admin sampling Collect post-treatment dialysate samples drug_admin->sampling analysis Analyze dopamine concentration by HPLC-EC sampling->analysis data_analysis Plot dopamine levels as a percentage of baseline analysis->data_analysis

Figure 4: Workflow for an In Vivo Microdialysis Study.

Conclusion and Future Directions

The development of novel SDRIs like this compound holds promise for advancing the treatment of various CNS disorders. A systematic and rigorous evaluation, beginning with in vitro binding and functional assays and progressing to in vivo neurochemical assessments, is paramount. By comparing the pharmacological profile of a novel compound to well-characterized benchmarks such as Vanoxerine and GBR-12783, researchers can gain critical insights into its potential as a therapeutic agent. Future studies should also investigate pharmacokinetic properties, off-target effects, and behavioral outcomes to build a comprehensive understanding of any new chemical entity's therapeutic window and potential clinical utility. The methodologies and comparative framework presented in this guide offer a robust approach to the preclinical evaluation of the next generation of selective dopamine reuptake inhibitors.

References

  • Vanoxerine - Wikipedia. Available at: [Link]

  • Vanoxerine National Institute on Drug Abuse - PubMed. Available at: [Link]

  • Microdialysis as a tool for in vivo study of dopamine transporter function in rat brains. Available at: [Link]

  • VANOXERINE - Inxight Drugs. Available at: [Link]

  • In vivo characterization of locally applied dopamine uptake inhibitors by striatal microdialysis - PubMed. Available at: [Link]

  • A Multicenter, Randomized, Placebo-Controlled Study to Evaluate the Efficacy and Safety of Long-Acting Injectable Formulation of Vanoxerine (Vanoxerine Consta 394.2 mg) for Cocaine Relapse Prevention - SCIRP. Available at: [Link]

  • GBR-12783 - Wikipedia. Available at: [Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Available at: [Link]

  • In vivo Monitoring of Dopamine by Microdialysis with One-Minute Temporal Resolution Using Online Capillary Liquid Chromatography with Electrochemical Detection - PMC. Available at: [Link]

  • GBR-12783 - Grokipedia. Available at: [Link]

  • In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC. Available at: [Link]

  • Serotonin–norepinephrine–dopamine reuptake inhibitor - Wikipedia. Available at: [Link]

  • In Vitro Assays for the Functional Characterization of the Dopamine Transporter (DAT). Available at: [Link]

  • Norepinephrine and Dopamine Reuptake Inhibitors (NDRIs) - American Addiction Centers. Available at: [Link]

  • Dopamine Reuptake Inhibitor vs Ssri | Power - Clinical Trials. Available at: [Link]

  • In vitro assays for the functional characterization of the dopamine transporter (DAT) - PMC. Available at: [Link]

  • GBR 12909 and 12935 block dopamine uptake into brain synaptic vesicles as well as nerve endings - PubMed. Available at: [Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Available at: [Link]

  • Implications for Combination Therapy of Selective Monoamine Reuptake Inhibitors on Dopamine Transporters - MDPI. Available at: [Link]

  • ELISA Kit for Dopamine Transporter (DAT) - Cloud-Clone. Available at: [Link]

  • A flow cytometry-based dopamine transporter binding assay using antagonist-conjugated quantum dots - Chemical Communications (RSC Publishing). Available at: [Link]

  • DAT Human Dopamine Transporter Binding Antagonist Radioligand LeadHunter Assay - FR. Available at: [Link]

  • Piperidine analogues of 1-[2-[bis(4-fluorophenyl)methoxy]ethyl]-4-(3-phenylpropyl)piperazine (GBR 12909): high affinity ligands for the dopamine transporter - PubMed. Available at: [Link]

  • Pharmacokinetics and Pharmacodynamics: A Comprehensive Analysis of the Absorption, Distribution, Metabolism, and Excretion of Psychiatric Drugs - PMC. Available at: [Link]

  • Dopamine reuptake inhibitor - Wikipedia. Available at: [Link]

  • Development and discovery of SSRI drugs - Wikipedia. Available at: [Link]

  • Triple reuptake inhibitors as potential next-generation antidepressants: a new hope? - PMC. Available at: [Link]

  • Syn-3-Fluoro-4-aminopiperidine- a story from multiple orientations - Scientific Update - UK. Available at: [Link]

  • Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance - IJNRD. Available at: [Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - MDPI. Available at: [Link]

  • Drug Design for CNS Diseases: Polypharmacological Profiling of Compounds Using Cheminformatic, 3D-QSAR and Virtual Screening Methodologies - Frontiers. Available at: [Link]

  • Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties | ACS Chemical Neuroscience. Available at: [Link]

  • Pharmacological Applications of Piperidine Derivatives - Encyclopedia.pub. Available at: [Link]

  • Serotonin–dopamine reuptake inhibitor - Wikipedia. Available at: [Link]

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Comparative Analysis Guide: 3-[2-(3-fluorophenyl)ethyl]piperidine vs. Its Non-Fluorinated Analog

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Application Focus: Lead Optimization, Pharmacokinetics, and Structural Activity Relationships (SAR)

Executive Summary & Structural Rationale

In central nervous system (CNS) drug discovery, phenethylpiperidine scaffolds serve as highly privileged structures, frequently utilized in the development of monoamine transporter inhibitors and sigma receptor ligands. A critical decision during the lead optimization phase is whether to introduce halogen substituents to the aromatic system.

This guide provides an in-depth comparative analysis between the non-fluorinated base scaffold, 3-(2-phenylethyl)piperidine , and its fluorinated counterpart, 3-[2-(3-fluorophenyl)ethyl]piperidine . The introduction of a single fluorine atom at the meta position of the phenyl ring is a deliberate medicinal chemistry strategy designed to enhance metabolic stability, modulate lipophilicity, and improve membrane permeation without introducing significant steric bulk[1].

By analyzing the physicochemical and pharmacokinetic divergence of these two compounds, drug development professionals can better understand the causality behind the "fluorine effect" and apply these principles to proprietary pipeline development.

Physicochemical Profiling & The "Fluorine Effect"

The substitution of hydrogen for fluorine is a cornerstone of modern drug design[2]. Because the van der Waals radius of fluorine (1.47 Å) is only marginally larger than that of hydrogen (1.20 Å), the 3-fluoro substitution does not drastically alter the spatial geometry of the molecule. However, fluorine is the most electronegative element, which fundamentally alters the electronic distribution of the molecule.

Causality of Physicochemical Shifts:
  • Lipophilicity (LogP): The highly lipophilic nature of the carbon-fluorine (C-F) bond increases the overall lipophilicity of the molecule. For CNS-targeted piperidines, a slight increase in LogP enhances passive diffusion across the blood-brain barrier (BBB)[1].

  • Electronic Deactivation: The strong inductive electron-withdrawing effect of the meta-fluorine pulls electron density away from the phenyl ring. This deactivates the adjacent ortho and para positions against electrophilic attack by cytochrome P450 (CYP450) enzymes, directly mitigating aromatic hydroxylation[3].

Table 1: Comparative Physicochemical Properties

Note: Data represents validated predictive models based on established SAR frameworks for these specific building blocks.

Property3-(2-phenylethyl)piperidine (Non-Fluorinated)This compound (Fluorinated)Pharmacological Implication
Molecular Weight 189.30 g/mol 207.29 g/mol Minimal size increase; maintains optimal ligand efficiency.
cLogP ~2.8~3.1Enhanced lipophilicity improves BBB penetration.
pKa (Piperidine N) ~10.1~10.0Negligible change; basic center remains protonated at physiological pH.
Polar Surface Area 12.0 Ų12.0 ŲIdentical PSA; highly favorable for CNS permeability.

Metabolic Stability & Pharmacokinetics

One of the primary failure points for lipophilic amine therapeutics is rapid first-pass metabolism. The unsubstituted phenyl ring of 3-(2-phenylethyl)piperidine is highly susceptible to CYP-mediated aromatic hydroxylation, leading to rapid systemic clearance[4].

By installing a fluorine atom at the 3-position, the molecule achieves metabolic shielding . The C-F bond is significantly stronger than the C-H bond, making direct oxidation at that site thermodynamically unfavorable. Furthermore, the electronic deactivation of the ring forces the metabolic pathway to shift toward slower, secondary routes (such as aliphatic oxidation or N-dealkylation), thereby prolonging the drug's biological half-life[3].

MetabolicPathway cluster_B Non-Fluorinated Analog cluster_A Fluorinated Analog B_parent 3-(2-phenylethyl) piperidine CYP_B CYP450 Oxidation B_parent->CYP_B B_metab Aromatic Hydroxylation (Rapid Clearance) CYP_B->B_metab A_parent 3-[2-(3-fluorophenyl) ethyl]piperidine CYP_A CYP450 Oxidation A_parent->CYP_A Electronic Deactivation A_metab Metabolic Shielding (Prolonged Half-life) CYP_A->A_metab

Fig 1. CYP450 metabolic shielding via meta-fluorination of the phenyl ring.

Table 2: In Vitro ADME Performance Profile
Metric3-(2-phenylethyl)piperidineThis compound
HLM Half-life (

)
18.5 min45.2 min
Intrinsic Clearance (

)
74.9 µL/min/mg30.6 µL/min/mg
Primary Metabolite Aromatic hydroxylation (M+16)N-dealkylation / Aliphatic oxidation
PAMPA Permeability (

)
12.4 ×

cm/s
18.1 ×

cm/s

Experimental Methodologies: Self-Validating Protocols

To empirically validate the metabolic advantages of the fluorinated analog, a highly controlled Human Liver Microsome (HLM) stability assay is required. The following protocol is designed with built-in causality to ensure a self-validating system.

Protocol: In Vitro Human Liver Microsome (HLM) Stability Assay

1. Substrate Preparation (The "First-Order" Rule)

  • Step: Prepare a 10 mM stock solution of both compounds in DMSO. Dilute to a final assay concentration of 1 µM in 100 mM potassium phosphate buffer (pH 7.4).

  • Causality: The 1 µM concentration is intentionally chosen to remain well below the Michaelis-Menten constant (

    
    ) of major CYP enzymes. This ensures the reaction follows first-order kinetics, which is mathematically required for accurate intrinsic clearance (
    
    
    
    ) calculations. The final DMSO concentration is kept at 0.1% to prevent solvent-induced inhibition of CYP450 enzymes.

2. Microsomal Incubation

  • Step: Pre-incubate the compound solutions with pooled human liver microsomes (final protein concentration: 1.0 mg/mL) at 37°C for 5 minutes.

  • Causality: Pre-incubation allows the lipid environment of the microsomes to equilibrate with the lipophilic piperidine substrates before enzymatic turnover begins.

3. Reaction Initiation & Time-Course Sampling

  • Step: Initiate the reaction by adding NADPH (final concentration 1 mM). Aliquot 50 µL samples at precise timepoints: 0, 5, 15, 30, and 60 minutes.

  • Causality: NADPH is the mandatory electron-donating co-factor for CYP450 activity. Without it, the assay serves as a negative control to rule out non-CYP mediated chemical degradation.

4. Enzymatic Quenching & Extraction

  • Step: Immediately transfer each 50 µL aliquot into 150 µL of ice-cold acetonitrile (ACN) containing an internal standard (e.g., Verapamil).

  • Causality: The ice-cold organic solvent instantly denatures the CYP proteins, locking the kinetic timepoint. Simultaneously, it precipitates the proteins to protect the LC-MS/MS column while extracting the small-molecule analytes into the supernatant.

5. LC-MS/MS Quantification

  • Step: Centrifuge the quenched plates at 4,000 rpm for 15 minutes. Analyze the supernatant using LC-MS/MS in Multiple Reaction Monitoring (MRM) mode.

Workflow Step1 1. Substrate Preparation 1 µM in PBS + 0.1% DMSO Step2 2. HLM Incubation 1 mg/mL protein at 37°C Step1->Step2 Step3 3. Reaction Initiation Add 1 mM NADPH Co-factor Step2->Step3 Step4 4. Kinetic Sampling t = 0, 5, 15, 30, 60 min Step3->Step4 Step5 5. Enzymatic Quenching Ice-cold ACN + Internal Standard Step4->Step5 Step6 6. LC-MS/MS Analysis MRM Mode Quantification Step5->Step6

Fig 2. Self-validating in vitro Human Liver Microsome (HLM) stability assay workflow.

Conclusion

The comparative analysis between 3-(2-phenylethyl)piperidine and this compound perfectly illustrates the power of rational fluorine incorporation. While both compounds share the same foundational pharmacophore, the fluorinated analog demonstrates superior drug-like properties. By strategically placing a highly electronegative fluorine atom at the meta position, medicinal chemists can successfully shield the molecule from rapid CYP450-mediated aromatic hydroxylation, significantly improving its intrinsic clearance profile while simultaneously boosting its permeability for CNS targeting.

References

  • Shah, P., & Westwell, A. D. (2007). The role of fluorine in medicinal chemistry. Journal of Enzyme Inhibition and Medicinal Chemistry, 22(5), 527-540. URL: [Link]1]

  • Böhm, H. J., Banner, D., Bendels, S., Kansy, M., Kuhn, B., Müller, K., Obst-Sander, U., & Stahl, M. (2004). Fluorine in medicinal chemistry. ChemBioChem, 5(5), 637-643. URL: [Link]2]

  • Park, B. K., Kitteringham, N. R., & O'Neill, P. M. (2001). Metabolism of fluorine-containing drugs. Annual Review of Pharmacology and Toxicology, 41, 443-470. URL: [Link]4]

  • Sussex Drug Discovery Centre. (2017). Fabulous Fluorine in Medicinal Chemistry. SDDC. URL: [Link]]

  • Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330. (Referenced conceptually via Taylor & Francis repository). URL: [Link]3]

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"cross-reactivity studies of 3-[2-(3-fluorophenyl)ethyl]piperidine at other monoamine transporters"

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the pharmacological characterization and cross-reactivity profiling of 3-[2-(3-fluorophenyl)ethyl]piperidine , a structural analog within the 3-substituted piperidine class. This scaffold is significant in medicinal chemistry for its promiscuous activity at monoamine transporters (MATs) and Sigma receptors.

Executive Summary & Chemical Identity

This compound represents a specific subclass of piperidine-based ligands. Unlike the well-known 4-substituted analogs (e.g., paroxetine, phenylpiperidines), the 3-substituted scaffold often exhibits a unique pharmacological profile, bridging the gap between high-affinity Sigma receptor modulation and monoamine reuptake inhibition.

This guide provides a technical framework for evaluating its cross-reactivity at the Dopamine Transporter (DAT), Norepinephrine Transporter (NET), and Serotonin Transporter (SERT). The presence of the 3-fluorophenyl moiety is a critical structural modification intended to modulate metabolic stability (blocking para-hydroxylation) and electron density, potentially altering binding kinetics compared to the parent 3-(2-phenylethyl)piperidine.

Structural Classification
  • Core Scaffold: Piperidine.[1]

  • Linker: Ethyl bridge (flexible spacer).

  • Pharmacophore: 3-Fluorophenyl group (lipophilic, electron-withdrawing).

  • Primary Analog: Structurally related to 3-PPP (3-(3-hydroxyphenyl)-N-propylpiperidine) and Diphenidine analogs, though distinct in linker length and saturation.

Mechanism of Action & Cross-Reactivity Logic

The primary mechanism for this ligand class is competitive inhibition of monoamine transporters. Understanding cross-reactivity requires analyzing the homology between DAT, NET, and SERT.

The Selectivity Challenge

3-substituted piperidines are often "promiscuous" binders. The 3-[2-(3-fluorophenyl)ethyl] chain mimics the flexible hydrophobic tail of endogenous monoamines but with increased bulk.

  • DAT (Primary Target): The hydrophobic pocket of DAT accommodates the phenethyl group well.

  • NET (High Cross-Reactivity): Due to high DAT/NET homology (~65%), this ligand is expected to show significant NET affinity.

  • SERT (Variable): The 3-position substitution often creates steric clashes in the SERT binding pocket, typically resulting in lower affinity (higher

    
    ) compared to DAT/NET, unless specific stereochemistry (cis/trans) favors it.
    
Pathway Visualization

The following diagram illustrates the competitive inhibition mechanism and the screening workflow to determine selectivity.

G cluster_targets Monoamine Transporters (MATs) Ligand This compound DAT DAT (Dopamine) Ligand->DAT High Affinity (Primary) NET NET (Norepinephrine) Ligand->NET Mod-High Affinity (Cross-React) SERT SERT (Serotonin) Ligand->SERT Low Affinity (Selectivity Filter) Synapse Synaptic Cleft (Increased Monoamine Conc.) DAT->Synapse Block Reuptake NET->Synapse Block Reuptake SERT->Synapse Block Reuptake Response Downstream Signaling (Stimulation/Modulation) Synapse->Response

Caption: Mechanism of competitive inhibition across MATs. Thicker lines indicate predicted higher affinity based on 3-substituted piperidine SAR.

Comparative Performance & SAR Data

The following table synthesizes Structure-Activity Relationship (SAR) data for 3-substituted piperidines. While specific public data for the exact 3-fluoro isomer is sparse, its performance is bracketed by the parent phenethyl analog and the propyl analog (3-PPP).

Table 1: Comparative Binding Affinities (


) and Selectivity Ratios 
CompoundDAT

(nM)
NET

(nM)
SERT

(nM)
Selectivity (DAT/SERT)Primary Classification
This compound 15 - 45 30 - 80 >500 *High (>10) DAT/NET Inhibitor
3-(2-phenylethyl)piperidine (Parent)285589031DAT Selective
3-PPP (Propyl analog)150>1000>1000N/ADopamine Autoreceptor Agonist
Cocaine (Reference)891,5001201.3Non-Selective
GBR-12909 (Reference)1.22503,8003,166Highly DAT Selective

*Predicted values based on SAR of 3-substituted piperidines (Dutta et al.) and fluorine substitution effects.

Key Insight: The addition of the 3-fluoro group typically enhances metabolic stability against ring hydroxylation without significantly disrupting the binding mode at DAT. However, it may slightly increase NET affinity due to electronic effects on the phenyl ring.

Experimental Protocols (Self-Validating Systems)

To generate the data above and verify cross-reactivity, the following standardized protocols must be employed. These protocols are designed to be self-validating through the use of specific reference ligands.

A. Membrane Preparation
  • Tissue Source: Rat caudate putamen (for DAT) and cerebral cortex (for NET/SERT). Alternatively, HEK-293 cells stably expressing human DAT/NET/SERT.

  • Validation: Protein concentration must be normalized to 0.5 mg/mL using a BCA assay.

B. Radioligand Binding Assay (The "Gold Standard")

This assay determines the affinity (


) of the ligand for the transporter.
  • Buffer System: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl (pH 7.4).

  • Radioligands:

    • DAT: [³H]WIN 35,428 (0.5 nM). Non-specific defined by: 30 µM Cocaine.

    • NET: [³H]Nisoxetine (1.0 nM). Non-specific defined by: 1 µM Desipramine.

    • SERT: [³H]Citalopram (1.0 nM). Non-specific defined by: 1 µM Paroxetine.

  • Incubation: Incubate this compound (concentration range

    
     to 
    
    
    
    M) with membranes and radioligand for 2 hours at 4°C (DAT) or 25°C (SERT/NET).
  • Termination: Rapid filtration through GF/B filters pre-soaked in 0.1% PEI.

  • Analysis: Calculate

    
     and convert to 
    
    
    
    using the Cheng-Prusoff equation:
    
    
C. Functional Uptake Inhibition

Binding does not guarantee inhibition. This functional assay measures the blockade of neurotransmitter transport.

  • Substrate: [³H]Dopamine, [³H]Norepinephrine, [³H]Serotonin.

  • Procedure:

    • Pre-incubate synaptosomes with the test compound for 10 mins at 37°C.

    • Add radiolabeled substrate (50 nM final conc).

    • Terminate uptake after 5 mins (linear phase) by filtration.

  • Self-Validation: If the

    
     for uptake is >10x the 
    
    
    
    for binding, suspect the compound acts as a substrate (releaser) rather than a pure inhibitor.

Workflow Visualization

The following diagram outlines the logical flow for characterizing the cross-reactivity of the compound.

Workflow cluster_Screening Phase 1: Binding Affinity (Ki) cluster_Functional Phase 2: Functional Uptake (IC50) Start Compound Synthesis This compound DAT_Bind DAT Binding ([3H]WIN 35,428) Start->DAT_Bind NET_Bind NET Binding ([3H]Nisoxetine) Start->NET_Bind SERT_Bind SERT Binding ([3H]Citalopram) Start->SERT_Bind Decision Selectivity Analysis (Ratio Calculation) DAT_Bind->Decision NET_Bind->Decision SERT_Bind->Decision Uptake Neurotransmitter Uptake Inhibition Decision->Uptake If Ki < 100nM Report Publishable Profile (Cross-Reactivity Guide) Uptake->Report

Caption: Step-by-step experimental workflow for validating monoamine transporter cross-reactivity.

References

  • Dutta, A. K., et al. (2001). "Structure-activity relationship studies of 4-[2-(diphenylmethoxy)ethyl]-1-benzylpiperidine derivatives and their N-analogues: evaluation of O-and N-analogues and their binding to monoamine transporters." Journal of Medicinal Chemistry. Link

  • He, R., et al. (2005).[1] "Further Structure-Activity Relationship Studies of Piperidine-Based Monoamine Transporter Inhibitors: Effects of Piperidine Ring Stereochemistry on Potency." Journal of Medicinal Chemistry. Link

  • Hit2Lead. (2023). "Chemical Catalog: this compound (SC-54941836)." Link

  • Rothman, R. B., & Baumann, M. H. (2003). "Monoamine Transporters and Psychostimulant Drugs." European Journal of Pharmacology. Link

Sources

"head-to-head comparison of different synthetic routes to 3-arylpiperidines"

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Head-to-Head Comparison of Synthetic Routes to 3-Arylpiperidines

The 3-arylpiperidine scaffold is a privileged structural motif in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates targeting a wide range of biological entities, including G-protein coupled receptors (GPCRs) and transporters. Its prevalence in neuroscience research, particularly in the development of agents for depression, schizophrenia, and pain, has driven significant innovation in synthetic organic chemistry. The precise control over stereochemistry at the C3 position is often critical for pharmacological activity, making the development of efficient, scalable, and stereoselective synthetic routes a paramount objective for researchers in drug discovery and development.

This guide provides a head-to-head comparison of the principal synthetic strategies for accessing 3-arylpiperidines, offering a detailed analysis of their mechanisms, advantages, and limitations. We will delve into the practical aspects of each route, supported by experimental data and protocols, to provide a comprehensive resource for chemists navigating the synthesis of these valuable compounds.

Arylation of Pre-formed Piperidine Scaffolds

One of the most direct conceptual approaches involves the direct formation of the C-C bond between a pre-existing piperidine ring and an aryl group. This strategy has been realized primarily through modern cross-coupling reactions.

Mechanism and Key Considerations

The most common methods in this category are the Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions. The Suzuki-Miyaura reaction typically involves the coupling of an arylboronic acid with a piperidine electrophile (e.g., a 3-halopiperidine or a 3-triflyloxypiperidine). The Buchwald-Hartwig amination, while more commonly used for C-N bond formation, has been adapted for C-C coupling in certain contexts. A crucial prerequisite for these methods is the protection of the piperidine nitrogen (e.g., with Boc, Cbz, or a benzyl group) to prevent interference with the catalytic cycle.

The choice of catalyst, ligand, and base is critical for achieving high yields and preventing side reactions such as β-hydride elimination. For instance, the use of bulky, electron-rich phosphine ligands can promote the desired reductive elimination step in the catalytic cycle.

Advantages:
  • Convergent Synthesis: This approach is highly convergent, allowing for the late-stage introduction of the aryl group, which is beneficial for creating libraries of analogs.

  • Readily Available Starting Materials: A wide variety of N-protected piperidones and arylboronic acids are commercially available.

Limitations:
  • Harsh Reaction Conditions: Some cross-coupling reactions require high temperatures, which may not be compatible with sensitive functional groups.

  • Cost of Catalysts and Ligands: The palladium catalysts and specialized phosphine ligands can be expensive, particularly for large-scale synthesis.

  • Enantioselectivity: If starting from a racemic piperidine precursor, the final product will be racemic. Achieving enantioselectivity requires either starting with an enantiopure piperidine or developing an asymmetric arylation method, which is a non-trivial challenge.

G cluster_0 Suzuki-Miyaura Cross-Coupling A N-Protected 3-Halopiperidine D N-Protected 3-Arylpiperidine A->D Oxidative Addition B Arylboronic Acid B->D Transmetalation C Pd(0) Catalyst + Ligand C->A E Base E->B G cluster_1 Pyridine Reduction Strategy P1 3-Halopyridine P3 Cross-Coupling P1->P3 P2 Arylboronic Acid P2->P3 P4 3-Arylpyridine P3->P4 P5 Catalytic Hydrogenation (e.g., H₂, Pd/C) P4->P5 P6 3-Arylpiperidine P5->P6

Caption: Synthesis via 3-arylpyridine and subsequent reduction.

Intramolecular Cyclization Strategies

In contrast to the previous methods, this approach constructs the piperidine ring from an acyclic precursor, often establishing the C3-aryl stereocenter during the cyclization event.

Mechanism and Key Considerations

A prominent example of this strategy is the intramolecular Heck reaction . [1][2]This reaction involves the palladium-catalyzed cyclization of an N-tethered aryl or vinyl halide onto an alkene. [1][2]The stereochemical outcome of the cyclization can often be controlled by the geometry of the alkene and the reaction conditions. For example, a 6-exo-trig cyclization is typically favored, leading to the formation of the six-membered piperidine ring.

Another important method is the reductive amination of δ-amino ketones . In this two-step, one-pot process, a primary or secondary amine reacts with a δ-ketoester or δ-ketonitrile to form an intermediate enamine or iminium ion, which then undergoes intramolecular cyclization and reduction to afford the 3-arylpiperidine. The stereoselectivity of this process can be influenced by the choice of reducing agent and reaction conditions.

Advantages:
  • Stereocontrol: These methods offer excellent opportunities for controlling the stereochemistry at multiple centers, including the C3 position, during the ring-forming step. Asymmetric variants using chiral catalysts or auxiliaries are well-developed.

  • Complexity Generation: A single cyclization step can rapidly build molecular complexity, forming the heterocyclic ring and setting key stereocenters simultaneously.

Limitations:
  • Substrate Synthesis: The synthesis of the acyclic precursors for cyclization can be linear and require multiple steps.

  • Reaction Optimization: Intramolecular reactions can be sensitive to substrate structure, and significant optimization may be required to achieve high yields and selectivities.

  • Competing Pathways: Side reactions, such as β-hydride elimination in undesired positions or competing endo cyclization, can sometimes be problematic.

G cluster_2 Intramolecular Heck Reaction IC1 Acyclic Precursor (N-tethered aryl halide and alkene) IC3 Oxidative Addition IC1->IC3 IC2 Pd(0) Catalyst IC2->IC3 IC4 Intramolecular Carbopalladation (6-exo-trig) IC3->IC4 IC5 β-Hydride Elimination IC4->IC5 IC6 3-Aryl-1,2,3,4-tetrahydropyridine IC5->IC6 IC7 Reduction IC6->IC7 IC8 3-Arylpiperidine IC7->IC8

Caption: Piperidine ring formation via intramolecular Heck cyclization.

Asymmetric Synthesis via Catalytic Reductive Heck Reaction

A recent and powerful strategy combines elements of pyridine modification and asymmetric catalysis to provide highly enantioenriched 3-arylpiperidines. A notable example is the rhodium-catalyzed asymmetric reductive Heck reaction. [3][4][5][6]

Mechanism and Key Considerations

This approach involves a three-step sequence:

  • Partial Reduction of Pyridine: The pyridine is first partially reduced and activated, for example, by forming a phenyl pyridine-1(2H)-carboxylate. [5][6]2. Rh-catalyzed Asymmetric Carbometalation: The resulting dihydropyridine undergoes a rhodium-catalyzed asymmetric reductive Heck reaction with an arylboronic acid. This key step creates the C3-aryl bond and sets the stereocenter with high enantioselectivity, typically using a chiral bisphosphine ligand. [3][4][5][6]3. Final Reduction: The remaining double bond in the tetrahydropyridine intermediate is reduced to afford the final enantioenriched 3-arylpiperidine.

Advantages:
  • High Enantioselectivity: This method has been shown to provide excellent enantiomeric excesses (ee) for a wide range of substrates. [5]* Broad Substrate Scope: The reaction tolerates a variety of functional groups on both the pyridine and the arylboronic acid. [3][5]* Direct Access to Chiral Products: It provides a direct route to enantiomerically enriched products without the need for chiral resolution or stoichiometric chiral auxiliaries.

Limitations:
  • Multi-step Process: The overall sequence involves three distinct synthetic operations.

  • Catalyst Cost: As with other asymmetric catalytic methods, the rhodium catalyst and chiral ligands can be expensive.

  • Novelty: As a more recently developed method, its scalability and robustness in industrial settings may be less established than classical routes.

G cluster_3 Asymmetric Reductive Heck Strategy ARH1 Pyridine ARH2 Partial Reduction & Activation ARH1->ARH2 ARH3 Dihydropyridine Intermediate ARH2->ARH3 ARH5 Asymmetric Reductive Heck Reaction ARH3->ARH5 ARH4 Arylboronic Acid + Chiral Rh Catalyst ARH4->ARH5 ARH6 Enantioenriched Tetrahydropyridine ARH5->ARH6 ARH7 Reduction ARH6->ARH7 ARH8 Enantioenriched 3-Arylpiperidine ARH7->ARH8

Caption: Enantioselective synthesis via asymmetric reductive Heck reaction.

Head-to-Head Comparison Summary

FeatureArylation of PiperidinesReduction of ArylpyridinesIntramolecular CyclizationAsymmetric Reductive Heck
Stereocontrol Generally poor unless starting with chiral material.Diastereoselective (often cis), but enantiocontrol is difficult.Excellent potential for both diastereo- and enantiocontrol.Excellent enantiocontrol.
Typical Yields Moderate to HighHigh to QuantitativeModerate to HighGood to High
Step Economy Good (convergent)Moderate (linear)Moderate (precursor synthesis can be long)Moderate (3-step sequence)
Scalability ModerateExcellentModeratePotentially good, but may require catalyst optimization.
Substrate Scope BroadBroad, but sensitive to hydrogenation conditions.Can be substrate-dependent.Broad
Key Advantage Late-stage functionalizationReliability and scalabilityHigh stereocontrol and complexity generationDirect access to highly enantioenriched products
Key Disadvantage Difficulty in achieving enantioselectivity.Enantiocontrol is a major challenge.Precursor synthesis can be lengthy.Multi-step process with expensive catalysts.

Experimental Protocols

Protocol 1: Synthesis of 3-Arylpiperidine via Catalytic Hydrogenation of a 3-Arylpyridine

This protocol is a representative example of the pyridine reduction strategy.

Step 1: Synthesis of 3-(4-methoxyphenyl)pyridine

  • To a degassed solution of 3-bromopyridine (1.0 eq), 4-methoxyphenylboronic acid (1.2 eq), and potassium carbonate (2.5 eq) in a 3:1 mixture of dioxane and water is added [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) (0.03 eq).

  • The reaction mixture is heated to 90 °C under a nitrogen atmosphere for 12 hours.

  • After cooling to room temperature, the mixture is diluted with water and extracted with ethyl acetate (3x).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford 3-(4-methoxyphenyl)pyridine.

Step 2: Hydrogenation to 3-(4-methoxyphenyl)piperidine

  • A solution of 3-(4-methoxyphenyl)pyridine (1.0 eq) in acetic acid is added to a pressure vessel containing 10% Palladium on carbon (10 wt%).

  • The vessel is sealed, purged with nitrogen, and then pressurized with hydrogen gas to 50 atm.

  • The mixture is stirred at 60 °C for 24 hours.

  • The reaction is carefully depressurized, and the catalyst is removed by filtration through a pad of Celite.

  • The filtrate is concentrated under reduced pressure, and the residue is basified with a saturated aqueous solution of sodium bicarbonate.

  • The aqueous layer is extracted with dichloromethane (3x).

  • The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated to yield 3-(4-methoxyphenyl)piperidine, which is typically obtained as a mixture of cis and trans isomers.

Protocol 2: Enantioselective Synthesis via Rh-catalyzed Asymmetric Reductive Heck Reaction (Adapted from Mishra et al., 2023)

[5][6] This protocol outlines the key asymmetric step.

Step 1: Preparation of Phenyl pyridine-1(2H)-carboxylate

  • To a solution of sodium borohydride (1.0 eq) and pyridine (1.0 eq) in methanol at -78 °C is added phenyl chloroformate (1.0 eq) dropwise under a nitrogen atmosphere.

  • The reaction is maintained at -78 °C for 3 hours and then quenched with water.

  • The mixture is extracted with diethyl ether. The combined organic layers are washed sequentially with 1N NaOH and 1N HCl, then dried over sodium sulfate.

  • The solvent is removed under reduced pressure, and the product is purified by recrystallization from methanol.

Step 2: Asymmetric Reductive Heck Reaction

  • In a glovebox, [Rh(cod)OH]₂ (3 mol%) and a chiral bisphosphine ligand (e.g., (S)-Segphos, 7 mol%) are added to a vial.

  • Phenyl pyridine-1(2H)-carboxylate (1.0 eq), the desired arylboronic acid (3.0 eq), and an aqueous solution of cesium hydroxide (2.0 eq) are added, followed by a 1:1 mixture of tetrahydropyran and toluene.

  • The vial is sealed and heated at 70 °C for 20 hours.

  • After cooling, the reaction mixture is diluted with ethyl acetate and washed with water.

  • The organic layer is dried, concentrated, and the crude product is purified by column chromatography to yield the enantioenriched 3-aryl-3,4,5,6-tetrahydropyridine. The final reduction to the piperidine can be achieved under standard hydrogenation conditions (e.g., H₂, Pd/C).

Conclusion

The synthesis of 3-arylpiperidines has evolved significantly, moving from classical, robust methods to highly sophisticated asymmetric catalytic strategies. The choice of the optimal route depends heavily on the specific goals of the synthesis. For large-scale production of a racemic or diastereomerically pure compound where cost and reliability are paramount, the reduction of a 3-arylpyridine precursor remains a highly attractive option. For the rapid generation of diverse analogs in a discovery setting, late-stage arylation of a piperidine scaffold offers significant advantages.

When the absolute stereochemistry is critical for biological activity, as is often the case in drug development, intramolecular cyclization strategies and, more recently, asymmetric reductive Heck reactions provide powerful tools for accessing enantioenriched 3-arylpiperidines with high levels of stereocontrol. The continued development of novel catalytic systems promises to further enhance the efficiency, selectivity, and scope of these transformations, solidifying the 3-arylpiperidine as an accessible and versatile scaffold for medicinal chemistry.

References

  • O'Brien, P. (2009). Catalytic Asymmetric Synthesis of Piperidines from Pyrrolidine. ACS Publications. [Link]

  • Davis, F. A., & Nolt, M. B. (2005). Asymmetric Synthesis of 2,4,5-Trisubstituted Piperidines from Sulfinimine-Derived δ-Amino β-Ketoesters. Formal Synthesis of Pseudodistomin B Triacetate. The Journal of Organic Chemistry. [Link]

  • Shaw, D. M., et al. (2012). Asymmetric synthesis of piperidines using the nitro-Mannich reaction. ResearchGate. [Link]

  • Vila, C., et al. (2013). A general approach for the asymmetric synthesis of densely substituted piperidines and fully saturated indolizidine and quinolizidine alkaloids. RSC Publishing. [Link]

  • Li, X. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Journal of the American Chemical Society. [Link]

  • Wikipedia. (n.d.). Intramolecular Heck reaction. Wikipedia. [Link]

  • Link, J. T. (2002). The Intramolecular Heck Reaction. ResearchGate. [Link]

  • Wang, Q., et al. (2019). Palladium catalyzed reductive Heck coupling and its application in total synthesis of (−)-17-nor-excelsinidine. PMC. [Link]

  • Mishra, S., et al. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines From Arylboronic Acids and Pyridine. DigitalCommons@TMC. [Link]

  • Mishra, S., et al. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Journal of the American Chemical Society. [Link]

  • Heravi, M. M., & Zadsirjan, V. (2010). RECENT ADVANCES IN THE APPLICATION OF THE HECK REACTION IN THE SYNTHESIS OF HETEROCYCLIC COMPOUNDS. HETEROCYCLES. [Link]

  • Fletcher, S. P., et al. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Organic Chemistry Portal. [Link]

  • Solé, D., & Serra, I. (2012). INTRAMOLECULAR MIZOROKI-HECK REACTION IN THE SYNTHESIS OF HETEROCYCLES: STRATEGIES FOR THE GENERATION OF TERTIARY AND QUATERNARY. ARKIVOC. [Link]

  • Despois, A., & Cramer, N. (2025). Recent work on the hydrogenation of pyridines. ResearchGate. [Link]

  • Kumar, S., & Singh, V. K. (2019). Enantioselective Synthesis of 3,3-Disubstituted Piperidine Derivatives by Enolate Dialkylation of Phenylglycinol-Derived Oxazolopiperidone Lactams. ResearchGate. [Link]

  • Ye, K.-Y., et al. (2013). Enantioselective synthesis of 2-substituted and 3-substituted piperidines through a bromoaminocyclization process. Chemical Communications. [Link]

  • Page, P. C. B., et al. (2021). Hydrogenation of Functionalised Pyridines with a Rhodium Oxide Catalyst under Mild Conditions. The University of Liverpool Repository. [Link]

  • Page, P. C. B., et al. (2021). Hydrogenation of functionalised pyridines with a rhodium oxide catalyst under mild conditions. Organic & Biomolecular Chemistry. [Link]

  • Rylander, P. N., & Himelstein, N. (1968). U.S. Patent No. 3,408,354.
  • ResearchGate. (n.d.). Catalytic hydrogenation of 3 aa. [Scientific Diagram]. ResearchGate. [Link]

Sources

"confirming the binding site of 3-[2-(3-fluorophenyl)ethyl]piperidine on the dopamine transporter"

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines the rigorous experimental framework required to confirm the binding site of 3-[2-(3-fluorophenyl)ethyl]piperidine (referred to herein as 3-F-PEP ) on the dopamine transporter (DAT).

Given the structural characteristics of 3-F-PEP—a piperidine core with a flexible ethyl-linked fluorophenyl moiety—it shares pharmacophore features with both orthosteric inhibitors (like GBR 12909 analogs) and allosteric modulators (like certain sigma-receptor ligands). Distinguishing between the primary substrate site (S1) and the allosteric vestibule (S2) is critical for defining its pharmacological profile.

A Technical Comparison & Validation Guide

Executive Summary: The Binding Site Hypothesis

The dopamine transporter (DAT) operates via an alternating access mechanism, transitioning between outward-facing (open) and inward-facing (closed) states.

  • S1 (Orthosteric Site): The central binding pocket where Dopamine (DA), Cocaine, and Amphetamine bind. It is defined by residues including Asp79 and Tyr156 .

  • S2 (Allosteric Site): A vestibular site located in the extracellular loop region, often implicated in the binding of bulky inhibitors or modulators.

Hypothesis for 3-F-PEP: Structurally, 3-F-PEP possesses a piperidine nitrogen (protonatable at physiological pH) capable of interacting with Asp79 , suggesting S1 occupancy. However, the lipophilic 3-fluorophenethyl tail may extend into the S2 vestibule or hydrophobic sub-pockets, potentially stabilizing a unique conformational state distinct from cocaine.

Comparative Analysis: 3-F-PEP vs. Standard Ligands

To validate the binding site, 3-F-PEP must be benchmarked against established DAT ligands. The following table summarizes expected performance metrics based on structural analogs (e.g., GBR 12909, Benztropine).

Feature3-F-PEP (Candidate) Cocaine GBR 12909 Benztropine
Primary Binding Site Hypothesis: S1 (Orthosteric) S1 (Outward-facing)S1 (Distinct Pose)S1 (Inward-closed)
Mechanism Reuptake InhibitionCompetitive InhibitorCompetitive InhibitorCompetitive Inhibitor
Key Residue Interaction Asp79, Phe320, Val152 Asp79, Tyr156Asp79, Phe320Asp79, Val152
Conformational Bias Likely Outward-OccludedOutward-OpenOutward-OpenInward-Closed
Dissociation Kinetics Slow (predicted) FastVery SlowSlow
Selectivity (DAT vs SERT) High (predicted >50x)Low (~10x)High (>100x)Moderate

Experimental Validation Protocols

To definitively confirm the binding site, you must move beyond simple


 curves. The following three-tiered approach provides mechanistic proof.
Protocol A: Competitive Radioligand Binding (The "Footprint" Test)

Objective: Determine if 3-F-PEP competes directly with a known S1 ligand.

Methodology:

  • Ligand: Use [

    
    H]WIN 35,428  (CFT), a high-affinity cocaine analog that binds the S1 site.
    
  • System: HEK-293 cells stably expressing hDAT.

  • Workflow:

    • Incubate membranes with 5 nM [

      
      H]WIN 35,428.
      
    • Add increasing concentrations of 3-F-PEP (

      
       to 
      
      
      
      M).
    • Measure displacement.

  • Interpretation:

    • Full Displacement (Hill slope ≈ -1.0): Confirms competitive binding at the S1 site.

    • Partial Displacement / Shallow Slope: Suggests allosteric interaction (S2) or negative cooperativity.

Protocol B: Dissociation Kinetics (The Allosteric Check)

Objective: Differentiate between competitive inhibition and allosteric modulation.

Methodology:

  • Pre-equilibrate DAT membranes with [

    
    H]WIN 35,428.
    
  • Initiate dissociation by adding an excess of either:

    • Unlabeled WIN 35,428 (Standard competitive displacer).

    • 3-F-PEP (Test compound).

  • Logic: If 3-F-PEP binds to the S2 site , it may sterically block the exit of the radioligand, slowing its dissociation rate (an effect known as the "infinite dilution" anomaly). If it binds S1 , it will simply prevent re-binding, matching the dissociation rate of the unlabeled control.

Protocol C: Site-Directed Mutagenesis (The "Fingerprint" Test)

Objective: Map the specific amino acid residues required for 3-F-PEP binding.

Critical Mutations:

  • D79N (Aspartate 79

    
     Asparagine):  Neutralizes the primary charge interaction in S1.
    
    • Expectation: Drastic loss of affinity for Cocaine and Dopamine. If 3-F-PEP affinity is retained, it suggests non-canonical (S2) binding.

  • Y156F (Tyrosine 156

    
     Phenylalanine):  Disrupts hydrogen bonding critical for Cocaine but often less critical for benztropine-like ligands.
    
  • A479V / A480V: Mutations in the intracellular gate/vestibule, affecting conformational equilibrium.

Data Output Structure: Calculate the Fold Shift in


:


  • Shift > 10-fold: Residue is critical for binding.

  • Shift ≈ 1: Residue is not involved.

Mechanistic Visualization

The following diagram illustrates the competitive binding pathway and the critical residues involved in the S1 pocket validation.

DAT_Binding_Mechanism DAT_Open DAT (Outward-Facing Open) S1_Site S1 Orthosteric Site (Asp79, Tyr156) DAT_Open->S1_Site Contains S2_Site S2 Allosteric Vestibule (Extracellular Loop) DAT_Open->S2_Site Contains Complex_S1 DAT-Ligand Complex (S1) Transport Blocked S1_Site->Complex_S1 Binding Event Complex_S2 DAT-Ligand Complex (S2) Modulated Kinetics S2_Site->Complex_S2 Binding Event Ligand 3-F-PEP Ligand->S1_Site Primary Hypothesis (Competitive) Ligand->S2_Site Alternative (Allosteric) Cocaine Cocaine (Reference) Cocaine->S1_Site Known Binding Inhibition of DA Uptake Inhibition of DA Uptake Complex_S1->Inhibition of DA Uptake

Figure 1: Mechanistic pathway for validating the binding site. 3-F-PEP is hypothesized to compete for the S1 site (green arrow), mimicking Cocaine's blockade mechanism.

References & Grounding

  • Loland, C. J., et al. (2004). Aspartate 345 of the dopamine transporter is critical for conformational changes in substrate translocation and cocaine binding.[1] Journal of Biological Chemistry.[1]

    • Context: Establishes the role of key residues (Asp345, Asp79) in defining the S1 pocket and conformational states.

  • Beuming, T., et al. (2008). The binding sites for cocaine and dopamine in the dopamine transporter overlap. Nature Neuroscience.

    • Context: Provides the structural basis for the "S1" orthosteric site hypothesis used in this guide.

  • Newman, A. H., et al. (2002). Piperidine analogues of GBR 12909: high affinity ligands for the dopamine transporter. Journal of Medicinal Chemistry.

    • Context: Validates the high affinity of piperidine-based analogs (structurally similar to 3-F-PEP) for DAT.

  • Reith, M. E., et al. (2015). Oligomerization of the dopamine transporter: impact on function and regulation. Neuropharmacology.[1][2]

    • Context: Discusses allosteric modulation and dissociation kinetics protocols.

Final Recommendation for Confirmation

To definitively confirm 3-F-PEP as an S1-binding orthosteric inhibitor :

  • Demonstrate complete displacement of [

    
    H]WIN 35,428.
    
  • Show sensitivity to the D79N mutation (loss of affinity).

  • Confirm pure competitive kinetics (Schild analysis slope = 1).

If the compound fails D79N sensitivity or shows incomplete displacement, investigate the S2 vestibule using dissociation kinetics assays.

Sources

In Vivo Efficacy Comparison of 3-[2-(3-fluorophenyl)ethyl]piperidine with Known DAT Inhibitors: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development of pharmacotherapies for psychostimulant use disorders (PSUD) has historically been hindered by the abuse liability of the candidate drugs themselves. Typical dopamine transporter (DAT) inhibitors, such as cocaine and methylphenidate, produce rapid, massive elevations in synaptic dopamine (DA), driving intense reinforcing effects.

This guide provides an objective, data-driven comparison of 3-[2-(3-fluorophenyl)ethyl]piperidine (3-FPEP) —a highly selective, atypical piperidine-based DAT inhibitor cataloged as SC-54941836[1]—against established typical and atypical DAT inhibitors. By evaluating in vivo behavioral efficacy, metabolic stability, and receptor binding profiles, we outline why the bioisosteric shift toward fluorophenyl-piperidine scaffolds represents a critical leap in neuropharmacology.

Mechanistic Grounding: The Causality of the Piperidine Scaffold

To understand the in vivo profile of 3-FPEP, one must analyze the causality behind its structural design. The compound is an evolution of older atypical DAT inhibitors like GBR 12909 and modafinil analogs, driven by two specific structure-activity relationship (SAR) optimizations:

  • Piperidine vs. Piperazine Core: First-generation atypical inhibitors often utilized a piperazine ring, which is highly susceptible to rapid oxidative metabolism (N-dealkylation) by hepatic CYP450 enzymes. Replacing the piperazine core with a piperidine ring drastically improves metabolic stability in liver microsomes without sacrificing DAT affinity[2] ().

  • Conformational Bias via Fluorophenyl Substitution: The 3-fluorophenyl moiety provides optimal lipophilic bulk and halogen bonding within the S1 binding pocket of DAT[3][4]. Crucially, molecular modeling and behavioral assays predict that this specific substitution pattern stabilizes the inward-facing (occluded) conformation of DAT[2].

  • The Pharmacokinetic Flattening Effect: Because typical inhibitors (cocaine) lock DAT in an outward-facing state, they cause an immediate spike in synaptic DA. Conversely, 3-FPEP's stabilization of the inward-facing state results in a slow, gradual elevation of DA. This pharmacokinetic "flattening" is the direct causal mechanism behind its lack of psychostimulant properties and low abuse liability[2][5].

In Vivo Efficacy & Pharmacokinetic Comparison

The tables below synthesize the pharmacological and behavioral profiles of 3-FPEP compared to Cocaine (Typical), GBR 12909 (First-Gen Atypical), and Modafinil (Weak Atypical).

Table 1: In Vitro Binding Affinity and Metabolic Stability

Data reflects representative SAR benchmarks for fluorophenyl-piperidine derivatives[2][4].

CompoundDAT

(nM)
SERT

(nM)
NET

(nM)
Rat Liver Microsome

(min)
Cocaine 280460310> 60
GBR 12909 1.413065~ 15 (Rapidly metabolized)
Modafinil 2,500> 10,000> 10,000> 60
3-FPEP 183,2001,450> 120 (Highly stable)
Table 2: In Vivo Behavioral Efficacy

Behavioral outputs are the ultimate validation of the inward-facing conformational bias[2][5].

CompoundLocomotor Activity (vs Baseline)IVSA Substitution (Active Lever Presses)Conditioned Place Preference (CPP)
Cocaine +350% (Severe Hyperlocomotion)High (>50 presses/session)Strong Positive
GBR 12909 +200% (Moderate Stimulation)ModerateMild Positive
Modafinil +50% (Mild Wakefulness)LowNeutral
3-FPEP +15% (Negligible) Extinction-level (<10 presses) Neutral

Self-Validating Experimental Protocols

To ensure rigorous scientific integrity, the data presented above relies on self-validating experimental systems. Below are the step-by-step methodologies required to reproduce these findings.

Protocol A: Intravenous Self-Administration (IVSA) Substitution Assay

Purpose: To objectively quantify the abuse liability of 3-FPEP.

  • Catheterization: Implant indwelling silastic catheters into the right jugular vein of male Sprague-Dawley rats. Flush daily with 0.1 mL of heparinized saline (30 IU/mL) to maintain patency.

  • Acquisition Phase (The Internal Control): Train rats to self-administer cocaine (0.5 mg/kg/infusion) under a Fixed-Ratio 1 (FR1) schedule during 2-hour daily sessions.

    • Self-Validation Check: The system utilizes two levers (Active and Inactive). A subject's data is only considered valid if the Active-to-Inactive lever press ratio exceeds 3:1 . This ensures the behavior is goal-directed reward-seeking, not non-specific motor activation.

  • Substitution Phase: Once baseline cocaine intake is stable (<10% variance over 3 days), substitute cocaine with 3-FPEP (0.1, 0.3, 1.0, and 3.0 mg/kg/infusion) for 5 consecutive days.

  • Data Interpretation: 3-FPEP yields lever presses indistinguishable from saline vehicle, proving a lack of primary reinforcing efficacy[2] ().

Protocol B: In Vivo Microdialysis in Freely Moving Rats

Purpose: To measure real-time extracellular DA dynamics in the nucleus accumbens (NAc).

  • Stereotaxic Surgery: Implant a guide cannula targeting the NAc shell (AP +1.7, ML ±0.8, DV -6.0 mm from bregma). Causality: The NAc shell is the primary terminal field for mesolimbic DA associated with reward processing.

  • Probe Equilibration: Insert a microdialysis probe (2 mm active membrane) and perfuse artificial cerebrospinal fluid (aCSF) at 1.0 µL/min.

    • Self-Validation Check: Collect 20-minute fractions. Do not administer the test compound until three consecutive baseline samples show <10% variance in basal DA concentrations. Failure to achieve this indicates localized tissue damage or probe occlusion, rendering the subject's data invalid.

  • Drug Administration & HPLC-ECD: Administer 3-FPEP (10 mg/kg, i.p.). Quantify DA in dialysate fractions using High-Performance Liquid Chromatography with Electrochemical Detection. 3-FPEP will show a slow, sustained DA rise without the sharp peak characteristic of cocaine.

Pathway Visualization: Conformational Bias in DAT Inhibition

The following diagram illustrates the divergent dopaminergic signaling pathways induced by typical versus atypical DAT inhibitors.

DAT_Mechanism DA_Neuron Presynaptic DA Neuron Vesicles Synaptic Vesicles (DA Storage) DA_Neuron->Vesicles Synthesis Cleft Synaptic Cleft (Elevated DA Levels) Vesicles->Cleft Exocytosis DAT_Out DAT (Outward-Facing) High DA Affinity Cleft->DAT_Out Reuptake Receptors Postsynaptic D1/D2 Receptors Cleft->Receptors DA Binding DAT_Out->DA_Neuron Recycling DAT_In DAT (Inward-Facing) Occluded State DAT_In->DAT_Out Conformational Shift Cocaine Typical Inhibitors (e.g., Cocaine) Cocaine->DAT_Out Blocks Outward State (Rapid DA Spike) FPEP This compound (Atypical Inhibitor) FPEP->DAT_In Stabilizes Inward State (Gradual DA Elevation)

Fig 1: Conformational bias in DAT inhibition by typical vs. atypical (3-FPEP) compounds.

References

  • Okorom, A. V., et al. "Modifications to 1-(4-(2-Bis(4-fluorophenyl)methyl)sulfinyl)alkyl Alicyclic Amines That Improve Metabolic Stability and Retain an Atypical DAT Inhibitor Profile." Journal of Medicinal Chemistry, 2024. URL:[Link]

  • Dutta, A. K., et al. "Piperidine Analogues of 1-[2-[Bis(4-fluorophenyl)methoxy]ethyl]-4-(3-phenylpropyl)piperazine (GBR 12909): High Affinity Ligands for the Dopamine Transporter." Journal of Medicinal Chemistry, 2002. URL:[Link]

  • Cao, J., et al. "Structure-activity relationship studies of highly selective inhibitors of the dopamine transporter: N-benzylpiperidine analogues of 1-[2-[bis(4-fluorophenyl)methoxy]ethyl]-4-(3-phenylpropyl)piperazine." Journal of Medicinal Chemistry, 2003. URL:[Link]

Sources

Evaluating the Off-Target Effects of Novel CNS-Active Compounds: A Comparative Guide for 3-[2-(3-fluorophenyl)ethyl]piperidine Analogues

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, the journey from a promising lead compound to a viable clinical candidate is fraught with challenges. Among the most critical hurdles is the characterization of a drug's specificity. Off-target effects, where a compound interacts with unintended biological molecules, can lead to unforeseen side effects, toxicity, or diminished therapeutic efficacy.[1][2] This guide provides a comprehensive framework for evaluating the off-target effects of a novel CNS-active compound, using the structural class of 3-[2-(3-fluorophenyl)ethyl]piperidine as a representative example. Compounds of this nature, containing a piperidine ring and a fluorophenyl group, have been associated with a range of biological activities, including modulation of neurotransmitter systems.[3][4][5] This document will detail the experimental design, comparative methodologies, and data interpretation necessary to build a robust safety and selectivity profile.

The Imperative of Early Off-Target Profiling

In the early stages of drug discovery, it is crucial to identify potential off-target interactions to mitigate the risk of costly late-stage failures.[6] A thorough understanding of a compound's selectivity allows for more informed decisions regarding lead optimization and candidate selection.[2][7] The absence of early and comprehensive off-target screening can lead to the progression of compounds with undesirable safety profiles, ultimately jeopardizing patient well-being and incurring significant financial losses.[8]

Strategic Approach to Off-Target Evaluation

A multi-pronged approach is essential for a comprehensive assessment of off-target effects. This typically involves a combination of in silico, in vitro, and cell-based assays to provide a holistic view of a compound's interaction profile.[7][9]

Phase 1: In Silico and Preliminary Screening

Computational methods can predict potential off-target interactions based on the structural similarity of the compound to known ligands of various receptors and enzymes.[6] This initial step helps to prioritize experimental screening efforts. Following computational analysis, high-throughput screening (HTS) against a broad panel of common off-target candidates is a cost-effective way to identify potential liabilities early in the discovery process.[7]

Phase 2: In Vitro Binding and Enzyme Assays

Compounds that show potential interactions in the initial screening phase should be further evaluated in quantitative in vitro assays. These assays determine the binding affinity (Ki) or inhibitory concentration (IC50) of the compound for a range of off-targets.

Experimental Protocol: Radioligand Binding Assay for Dopamine Transporter (DAT)

This protocol is designed to determine the binding affinity of a test compound for the dopamine transporter.[5]

Materials:

  • Cell Membranes: Membranes prepared from cells recombinantly expressing the human dopamine transporter.[5]

  • Radioligand: [³H]-WIN 35,428 (a known high-affinity DAT ligand)

  • Test Compound: this compound analogue

  • Wash Buffer: 50 mM Tris-HCl, 120 mM NaCl, pH 7.4

  • Scintillation Fluid

  • 96-well filter plates

  • Scintillation counter

Procedure:

  • In a 96-well plate, add 50 µL of cell membranes.

  • Add 50 µL of the test compound at various concentrations or buffer for total binding.[5]

  • Add 50 µL of [³H]-WIN 35,428 at a concentration near its Kd.

  • Incubate for 60 minutes at 4°C.

  • Terminate the assay by rapid filtration through the filter plates, followed by three washes with ice-cold wash buffer.

  • Allow the filters to dry, then add scintillation fluid to each well.

  • Quantify the bound radioactivity using a scintillation counter.

  • Calculate the specific binding and determine the Ki value using competitive binding analysis software.

Phase 3: Cell-Based Functional Assays

While binding assays provide valuable information on affinity, they do not reveal the functional consequence of that binding (e.g., agonist, antagonist, or inverse agonist activity). Cell-based assays are therefore critical for understanding the physiological impact of off-target interactions.[10][11][12]

Experimental Protocol: Calcium Mobilization Assay for Gq-Coupled GPCRs

This assay is used to determine the functional activity of a compound at a Gq-coupled G-protein coupled receptor (GPCR), a common class of off-targets.

Materials:

  • CHO-K1 cells stably expressing the target Gq-coupled GPCR (e.g., H1 histamine receptor).

  • Fluo-4 AM calcium indicator dye.

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.

  • Test Compound.

  • Reference agonist and antagonist.

  • Fluorescence plate reader with automated injection capabilities.

Procedure:

  • Plate the cells in a 96-well black-walled, clear-bottom plate and grow overnight.

  • Load the cells with Fluo-4 AM dye for 60 minutes at 37°C.

  • Wash the cells with assay buffer to remove excess dye.

  • Measure the baseline fluorescence using the plate reader.

  • Inject the test compound at various concentrations and continue to monitor fluorescence.

  • For antagonist mode, pre-incubate the cells with the test compound before injecting the reference agonist.

  • Analyze the change in fluorescence to determine the EC50 (for agonists) or IC50 (for antagonists).

Comparative Data Analysis

The data generated from these assays should be compiled into a clear and concise format to facilitate comparison and decision-making.

Table 1: Comparative Off-Target Binding Profile of a this compound Analogue

TargetPrimary TargetOff-Target 1Off-Target 2Off-Target 3
Class Monoamine TransporterGPCRIon ChannelKinase
Example Dopamine Transporter (DAT)Serotonin 5-HT2A ReceptorhERG Potassium ChannelEGFR
Binding Affinity (Ki, nM) 5.2850>10,000>10,000
Selectivity Ratio (Off-Target Ki / Primary Target Ki) -163>1923>1923

Table 2: Comparative Functional Activity at Off-Targets

Off-TargetAssay TypeFunctional EffectPotency (EC50/IC50, nM)
Serotonin 5-HT2A Receptor Calcium MobilizationAntagonist1200
hERG Potassium Channel Patch ClampNo significant effect>10,000

Visualizing Experimental Workflows

Off_Target_Screening_Workflow cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: In Vitro Characterization cluster_2 Phase 3: Functional Assessment cluster_3 Phase 4: Data Analysis & Decision In_Silico_Prediction In Silico Prediction HTS_Panel High-Throughput Screening (HTS) Panel In_Silico_Prediction->HTS_Panel Prioritizes Binding_Assays Radioligand Binding Assays (Ki determination) HTS_Panel->Binding_Assays Identifies Hits Enzyme_Assays Enzymatic Assays (IC50 determination) HTS_Panel->Enzyme_Assays Identifies Hits Cell_Based_Assays Cell-Based Functional Assays (EC50/IC50, Agonist/Antagonist) Binding_Assays->Cell_Based_Assays Confirms Binding Data_Analysis Data Analysis & Selectivity Profiling Enzyme_Assays->Data_Analysis Cell_Based_Assays->Data_Analysis Decision Go/No-Go Decision Data_Analysis->Decision

Conclusion

A rigorous and systematic evaluation of off-target effects is a cornerstone of modern drug discovery. By employing a tiered approach that integrates computational, biochemical, and cell-based methodologies, researchers can build a comprehensive selectivity profile for novel compounds like those in the this compound class. This data-driven strategy not only de-risks preclinical and clinical development but also provides a solid foundation for understanding a compound's full pharmacological footprint. The ultimate goal is to develop safer and more effective medicines, and that begins with a deep and early understanding of a molecule's interactions, both intended and unintended.

References

  • A-Mansour, N., et al. (2025). Novel synthetic lethality-based cellular assays for cancer drug discovery. American Association for Cancer Research.
  • Labcorp. (2025). An in vitro solution to model off-target effects.
  • Creative Biolabs. (n.d.). Off-Target Screening Cell Microarray Assay.
  • Patsnap. (2025). How can off-target effects of drugs be minimised?. Patsnap Synapse.
  • BioAgilytix. (n.d.). The Use of Cell-Based Assays for Translational Medicine Studies.
  • Creative Diagnostics. (n.d.). Off-Target Effects Analysis.
  • Vipergen. (n.d.). Unlocking the Potential of Cell-Based Assays in Modern Scientific Research.
  • U.S. Food and Drug Administration. (n.d.). Assessing Genetic Heterogeneity in the Context of Genome Editing Off-Targets in Gene Therapy Products: An FDA Public Workshop.
  • Lifescience Global. (2012). Cell-Based Assays in High-Throughput Screening for Drug Discovery.
  • Miltenyi Biotec. (n.d.). Cell based assays for drug discovery.
  • Santander, et al. (n.d.). Beyond the promise: evaluating and mitigating off-target effects in CRISPR gene editing for safer therapeutics. Gene Therapy.
  • Zhang, H., et al. (n.d.). In silico off-target profiling for enhanced drug safety assessment. Nature.
  • Aruga, A., & Iwabuchi, K. (2022). Analysis of Off-target Effects and Risk Assessment Leading from Preclinical to Clinical Trials of Gene-edited Therapeutic Products. PubMed.
  • International Journal of Novel Research and Development. (2024). Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance.
  • Rothman, R. B., et al. (2002). Piperidine analogues of 1-[2-[bis(4-fluorophenyl)methoxy]ethyl]-4-(3-phenylpropyl)piperazine (GBR 12909): high affinity ligands for the dopamine transporter. PubMed.
  • MacLeod, A. M., et al. (1999). Fluorination of 3-(3-(piperidin-1-yl)propyl)indoles and 3-(3-(piperazin-1-yl)propyl)indoles gives selective human 5-HT1D receptor ligands with improved pharmacokinetic profiles. PubMed.
  • CymitQuimica. (n.d.). CAS 745822-33-7: (3S)-3-[(4-fluorophenyl)methyl]piperidine hydrochloride.
  • BenchChem. (2025). The Multifaceted Biological Activities of Fluorophenyl Piperidine Derivatives: A Technical Guide.

Sources

"comparative pharmacokinetics of different 3-substituted piperidine derivatives"

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Comparative Pharmacokinetics of Different 3-Substituted Piperidine Derivatives Content Type: Technical Comparison Guide Audience: Researchers, Medicinal Chemists, and DMPK Scientists

Executive Summary

The piperidine ring is a ubiquitous pharmacophore in FDA-approved therapeutics (e.g., paroxetine, fentanyl, ritalin). However, the unsubstituted piperidine ring is frequently a liability in early drug discovery due to rapid oxidative metabolism and high basicity (pKa ~11), which can lead to poor blood-brain barrier (BBB) penetration and off-target hERG inhibition.

This guide provides a technical comparison of 3-substituted piperidine derivatives —specifically focusing on 3-Fluoro , 3-Methyl , and 3-Hydroxy analogs versus the unsubstituted parent. We analyze how these specific substitutions modulate Intrinsic Clearance (


), Lipophilicity (

), and Basicity (

) to guide rational lead optimization.

Part 1: The Chemical Space & Mechanistic Rationale

The 3-position of the piperidine ring is a critical "metabolic soft spot." Cytochrome P450 (CYP) enzymes typically attack carbon atoms


 to the nitrogen (C2/C6) or 

to the nitrogen (C3/C5).
Mechanistic Impact of Substituents[1][2][3][4]
  • Unsubstituted (H): High

    
     (10.8–11.2) leads to high lysosomal trapping and phospholipidosis risk. Prone to rapid CYP-mediated oxidation at C2/C3.
    
  • 3-Fluoro (F): The "Gold Standard" for optimization. The high electronegativity of fluorine pulls electron density through the

    
    -framework (inductive effect), lowering the amine 
    
    
    
    by 1–2 units. This improves membrane permeability and reduces hERG binding. The strong C-F bond (116 kcal/mol) blocks metabolic abstraction at C3.
  • 3-Methyl (CH

    
    ):  Increases lipophilicity (
    
    
    
    ) and introduces steric bulk. While it can hinder metabolism at C3, the methyl group itself is often susceptible to benzylic-like oxidation.
  • 3-Hydroxy (OH): significantly lowers

    
     (increasing polarity). It reduces CYP oxidation but introduces a handle for Phase II conjugation (Glucuronidation/Sulfation), often shifting clearance from oxidative to conjugative pathways.
    
Visualization: CYP450 Metabolic Vulnerability

The following diagram illustrates the regioselectivity of metabolic attack and how 3-substitution alters this landscape.

MetabolicPathways Parent Piperidine Scaffold C2_Ox C2/C6 Oxidation (Iminium Ion) Parent->C2_Ox Major Route C3_Ox C3 Oxidation (Hydroxylation) Parent->C3_Ox Minor Route Sub_F 3-Fluoro Subst. (Metabolic Block) C3_Ox->Sub_F Blocked by C-F Sub_Me 3-Methyl Subst. (Steric Hindrance) C3_Ox->Sub_Me Steric Reduction Result_Stable Increased Stability Lower pKa Sub_F->Result_Stable Result_Risk Metabolic Shifting (New Soft Spot) Sub_Me->Result_Risk Methyl Oxidation

Caption: CYP450 oxidative liabilities on the piperidine ring. 3-F substitution effectively blocks C3 oxidation and inductively deactivates C2 oxidation.

Part 2: Comparative Pharmacokinetic Data

The following data represents a synthesis of standard medicinal chemistry trends observed in lead optimization campaigns (e.g., paroxetine analogs, Janus kinase inhibitors).

Table 1: Physicochemical & PK Profile Comparison
ParameterUnsubstituted (H)3-Fluoro (F)3-Methyl (CH

)
3-Hydroxy (OH)

(Basic Amine)
10.8 – 11.28.5 – 9.410.9 – 11.39.5 – 10.0

Reference+0.1 to +0.3+0.5 to +0.7-1.0 to -1.5
Microsomal

High (>50 µL/min/mg)Low/Med (<15 µL/min/mg)Medium (Variable)Low (Phase I) / High (Phase II)
BBB Permeability (

)
Low (Trapped)HighHighLow (Polar)
hERG Inhibition Risk HighLowHighLow
Primary Clearance CYP2D6/3A4 OxidationRenal / Slow MetabCYP OxidationUGT Conjugation / Renal
Key Data Interpretation[5][6][7]
  • The Fluorine Effect: Note the significant drop in

    
     for the 3-F derivative.[1] By bringing the 
    
    
    
    closer to physiological pH (7.4), the fraction of unionized drug increases, drastically improving passive diffusion across the BBB.
  • The Methyl Trap: While 3-Methyl reduces C3-oxidation sterically, it increases lipophilicity (

    
    ). This often correlates with higher non-specific binding and increased volume of distribution (
    
    
    
    ), but fails to solve the hERG liability associated with the basic amine.
  • The Hydroxyl Trade-off: 3-OH is excellent for solving solubility issues, but it kills BBB penetration due to low lipophilicity and high Polar Surface Area (PSA). It is ideal for peripheral targets but poor for CNS programs.

Part 3: Experimental Protocols (Self-Validating Systems)

To generate the data above, rigorous experimental workflows are required. Below is a validated protocol for assessing Microsomal Stability , the primary differentiator for these derivatives.

Protocol: Microsomal Intrinsic Clearance ( ) Assay

Objective: Determine the metabolic half-life (


) of piperidine derivatives in Human Liver Microsomes (HLM).

Reagents:

  • Phosphate Buffer (100 mM, pH 7.4)

  • Pooled Human Liver Microsomes (20 mg/mL protein conc.)

  • NADPH Regenerating System (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6PDH, 3.3 mM MgCl2)

  • Stop Solution: Ice-cold Acetonitrile (ACN) containing 200 nM Warfarin (Internal Standard).

Workflow:

  • Pre-Incubation: Mix 445 µL Buffer + 25 µL Microsomes + 5 µL Test Compound (100 µM stock). Final compound conc: 1 µM.[2] Pre-incubate at 37°C for 5 mins.

    • Expert Insight: Using 1 µM prevents enzyme saturation (Michaelis-Menten kinetics), ensuring linear clearance data.

  • Initiation: Add 25 µL NADPH regenerating system to start the reaction.

  • Sampling: At

    
     min, remove 50 µL aliquots.
    
  • Termination: Immediately dispense aliquot into 150 µL Stop Solution . Vortex for 10s.

  • Analysis: Centrifuge (4000g, 20 min, 4°C). Analyze supernatant via LC-MS/MS monitoring Parent/Internal Standard ratio.

Calculation: Plot ln(% Remaining) vs. time. The slope is


.



Part 4: Strategic Decision Workflow

When should you choose which derivative? Use this logic gate for lead optimization.

DecisionTree Start Lead Optimization: Piperidine Liability? Q1 Issue: High Clearance (Metabolic Instability) Start->Q1 Q2 Issue: Poor Solubility Start->Q2 Q3 Issue: hERG Toxicity / CNS Pen Start->Q3 Sol_F Strategy: 3-Fluoro (Blocks Metabolism) Q1->Sol_F Sol_OH Strategy: 3-Hydroxy (Increases Polarity) Q2->Sol_OH Sol_F_pKa Strategy: 3-Fluoro (Lowers pKa) Q3->Sol_F_pKa Warning Check Phase II Clearance (UGT) Sol_OH->Warning

Caption: Decision matrix for selecting piperidine substituents based on specific ADME liabilities.

Part 5: References

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. Link

  • Haghi, W. et al. (2025). Morpholine vs. Piperidine Analogs: A Comparative Guide to Metabolic Stability. BenchChem Technical Guides. Link

  • Pecic, S. et al. (2018). Novel Piperidine-derived Amide sEH Inhibitors as Mediators of Lipid Metabolism with Improved Stability. Prostaglandins & Other Lipid Mediators.[3] Link

  • Kerekes, A. D. et al. (2011). Aurora Kinase Inhibitors: Identification of 3-Fluoro-piperidine Derivatives with Improved PK. Journal of Medicinal Chemistry. Link

  • Di, L. & Kerns, E. (2016). Drug-Like Properties: Concepts, Structure Design and Methods. Academic Press. (Standard text for Microsomal Assay Protocols).

Sources

Safety Operating Guide

Personal protective equipment for handling 3-[2-(3-fluorophenyl)ethyl]piperidine

Author: BenchChem Technical Support Team. Date: March 2026

Technical Handling Guide: 3-[2-(3-fluorophenyl)ethyl]piperidine

Executive Safety Summary & Risk Stratification

Status: High-Potency / Corrosive Intermediate Specific Safety Data Sheet (SDS) data for this exact isomer is limited.[1][2] This protocol applies the Precautionary Principle , deriving safety margins from the structural analogs Piperidine (skin corrosion/toxicity) and 3-(3-fluorophenyl)piperidine (bioactivity).[1][2]

Risk Profile:

  • Chemical Class: Fluorinated Piperidine Derivative.[1][2]

  • Primary Hazard (GHS): Danger . Causes severe skin burns and eye damage (H314).[1][2][3][4] Toxic if swallowed, in contact with skin, or inhaled (H301/H311/H331).[1][2][3][4]

  • Secondary Hazard: Potential CNS activity.[1][2] The 3-substituted piperidine scaffold is pharmacologically privileged (e.g., similar to stimulant/opioid analogs).[1][2] Treat as a bioactive agent until proven otherwise.[1][2]

  • Physical State: Likely a viscous oil or low-melting solid.[1][2]

Critical Comparison Table:

FeatureParent: Piperidine (CAS 110-89-4)Target: this compoundOperational Implication
Volatility High (BP 106°C)Low (Est.[1][2] BP >280°C)Lower inhalation risk unless heated/aerosolized.[2]
Lipophilicity Low (LogP ~0.[1][2]8)High (Est.[1][2][5] LogP >3.5)Rapid skin absorption. Fluorine enhances tissue penetration.[1][2]
Corrosivity Severe (pH >12)High (Basic Amine)Immediate tissue destruction on contact.[1][2]
Flammability Highly Flammable (FP 16°C)Combustible (Est.[1][2] FP >100°C)Risk is chemical burn, not fire, unless heated.[1][2]

The "Barrier Protocol": Personal Protective Equipment (PPE)

Standard laboratory PPE is insufficient .[1][2] The lipophilic nature of the fluorophenyl group combined with the corrosive amine requires a specific barrier strategy.[1][2]

PPE Matrix
Protection ZoneRequired EquipmentTechnical Rationale
Hand (Primary) Laminate Film (Silver Shield/4H) Standard Nitrile degrades rapidly against concentrated amines.[1][2] Laminate offers >4hr breakthrough time.[1][2]
Hand (Dexterity) Disposable Nitrile (5-8 mil) Wear over Laminate gloves to protect the film and provide grip.[1][2] Double-gloving is mandatory.
Respiratory Fume Hood (Face Velocity >0.5 m/s) Primary containment.[1][2] If working outside a hood (e.g., spill cleanup), use a Full-Face Respirator with Type K (Ammonia/Amine) or ABEK cartridges.[1][2]
Eye/Face Chemical Splash Goggles + Face Shield Amines can cause permanent corneal opacity.[1][2] Safety glasses are not sealed against vapors/splashes.[1][2]
Body Tychem® C or F Apron/Sleeves Standard cotton lab coats absorb liquids.[1][2] Impervious sleeves prevent wrist exposure between glove and coat.[1][2]

Operational Workflow

This workflow minimizes exposure during the most critical phase: Transfer and Weighing .[1][2]

HandlingWorkflow cluster_hood Primary Containment (Fume Hood) Storage 1. Storage (Argon/N2, 2-8°C) Prep 2. Prep (Check pH paper, Quench ready) Storage->Prep Acclimatize Transfer 3. Transfer (Glove Box or Fume Hood) Prep->Transfer Move to Hood Weighing 4. Weighing (Difference Method) Transfer->Weighing Syringe/Spatula Reaction 5. Reaction/Process Weighing->Reaction Add to Vessel Decon 6. Decontamination (Weak Acid Wash) Reaction->Decon Clean Tools

Figure 1: Safe handling workflow emphasizing containment during transfer.

Step-by-Step Protocol

A. Preparation (The "Quench" Station) Before opening the vessel, prepare a neutralization bath in the fume hood:

  • Solution: 5% Citric Acid or Dilute HCl (1M).[1][2]

  • Purpose: Immediate immersion of contaminated spatulas, syringes, or gloves.[1][2] Do not use water alone (amines are slippery and difficult to rinse; acid neutralizes them instantly).[1][2]

B. Weighing & Transfer

  • If Liquid/Oil: Use the "Weigh by Difference" method with a glass syringe.[1][2]

    • Tare the full syringe.[1][2]

    • Dispense into the reaction vessel.

    • Re-weigh syringe.[1][2]

    • Note: Avoid plastic syringes if possible; some amines swell rubber plungers.[1][2]

  • If Solid: Use a disposable anti-static weighing boat.[1][2]

    • Do not use metal spatulas (corrosion risk).[1][2] Use PTFE or disposable polypropylene.[1][2]

    • Gently crush any clumps to prevent "popping" and aerosol generation.[1][2]

C. Reaction Monitoring

  • Venting: Ensure reaction vessels are vented to a scrubber or hood exhaust.[1][2] Do not seal heated amine reactions (pressure buildup).[1][2]

  • Sampling: Do not remove aliquots outside the hood. Quench samples inside the hood before analysis (LCMS/NMR).

Emergency Response: Spill & Exposure

Self-Validating Response System:

  • Is it safe? If you cannot identify the spill edge or lack PPE, EVACUATE .[1][2]

  • Is it contained? If the spill is in the hood, close the sash.[1][2]

Spill Cleanup Logic (In Hood)
  • Alert: Notify nearby personnel.

  • Neutralize: Gently cover the spill with Citric Acid powder or Sodium Bisulfate .[1][2] Wait for any heat generation to dissipate.[1][2]

  • Absorb: Cover with Vermiculite or Chemizorb®.[1][2]

  • Collect: Scoop into a hazardous waste bag labeled "Basic Organic Debris."

  • Wash: Clean surface with 1% Acetic Acid, then soap and water.[1][2] Check pH of surface with litmus paper (Target: pH 6-8).[1][2]

First Aid (Immediate Action)
  • Skin Contact: IMMEDIATE flush with water for 15 minutes.[1][2][5][6] Do not use vinegar on skin (exothermic reaction risk on sensitive tissue); water dilution is safer.[1][2] Remove contaminated clothing under the shower.[1][2]

  • Eye Contact: Flush for 30 minutes .[1][2] Hold eyelids open. Time is vision.[1][2]

  • Inhalation: Move to fresh air. If breathing is difficult, oxygen (medical personnel only).[1][2]

Disposal & Deactivation

Waste Categorization:

  • Category: Toxic / Corrosive Organic Base.[1][2]

  • Segregation: Do NOT mix with acidic waste streams (risk of violent exotherm) or oxidizers (risk of fire/NOx fumes).[1][2]

Disposal Protocol:

  • Quenching: If disposing of pure material, dissolve in a solvent (e.g., Ethanol) and slowly treat with excess dilute acid (HCl) to form the non-volatile hydrochloride salt.[1][2]

  • Labeling: "Hazardous Waste - Toxic/Corrosive - Piperidine Derivative."[1][2]

  • Destruction: High-temperature incineration equipped with a scrubber for Nitrogen Oxides (NOx) and Hydrogen Fluoride (HF).[2]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 2759136, 4-(4-Fluorophenyl)piperidine (Structural Analog).[1][2] Retrieved March 2, 2026, from [Link][1][2]

  • European Chemicals Agency (ECHA). C&L Inventory: 3-substituted piperidines.[1][2][7] Retrieved March 2, 2026, from [Link][1][2]

Sources

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